molecular formula C7H4F3N3 B13663030 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Katalognummer: B13663030
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: SWFFDRXLHHQYQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound features the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry recognized for its significant role in the discovery and development of potent kinase inhibitors . The core structure is a π-deficient aromatic system, and the incorporation of a trifluoromethyl group at the 7-position is a strategic modification known to influence the compound's physicochemical properties, potentially enhancing metabolic stability and binding affinity in target interactions. Recent scientific literature highlights derivatives of imidazo[1,2-b]pyridazine as potent and selective inhibitors for a range of therapeutically relevant protein kinases. These include Tropomyosin Receptor Kinases (TRK) for overcoming resistant cancer mutations and Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies, with some candidates advancing to clinical trials . This scaffold is also utilized in inhibitors targeting interleukin-17A (IL-17A) for inflammatory and autoimmune diseases . The structural motif is valued for its ability to improve oral bioavailability and for providing a versatile platform for structure-activity relationship (SAR) studies . Researchers employ 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine as a key building block in the synthesis of novel bioactive molecules, particularly in the construction of targeted therapies for cancer and other proliferative diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H4F3N3

Molekulargewicht

187.12 g/mol

IUPAC-Name

7-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)12-4-5/h1-4H

InChI-Schlüssel

SWFFDRXLHHQYQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=N1)C=C(C=N2)C(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Strategic Modulation of the Imidazo[1,2-b]pyridazine Scaffold via Trifluoromethylation: An Electronic Effects Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] Its strategic modification is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (CF₃) group stands out for its profound and predictable impact on molecular properties.[3][4] This technical guide provides a comprehensive analysis of the electronic effects imparted by the CF₃ group on the imidazo[1,2-b]pyridazine scaffold. We will dissect the fundamental principles of inductive effects, explore the resulting modulation of basicity (pKa) and molecular orbital energies, and provide validated experimental protocols for the synthesis and characterization of these vital analogues. This document is intended to serve as a foundational resource for chemists and drug designers seeking to rationally harness the power of trifluoromethylation to enhance the therapeutic potential of this important heterocyclic system.

Foundational Scaffolds: A Tale of Two Moieties

To appreciate the synergy between the trifluoromethyl group and the imidazo[1,2-b]pyridazine core, it is essential to first understand their individual characteristics. The strategic fusion of these two entities is a powerful tool in modern drug design.[5]

The Imidazo[1,2-b]pyridazine Core: A Privileged Heterocycle

The imidazo[1,2-b]pyridazine system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This scaffold has garnered significant interest from the pharmaceutical industry due to its presence in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6] Its "privileged" status stems from its rigid, planar structure and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with biological targets like protein kinases.[7][8]

Electronically, the scaffold is a chimera: the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, while the fused imidazole ring is comparatively electron-rich. This electronic dichotomy governs its reactivity and its potential as a hydrogen bond acceptor. The approximate pKa of the unsubstituted core's NH group is around 3.7, indicating weak basicity.[9]

The Trifluoromethyl Group: A Bioisostere of Unparalleled Utility

The trifluoromethyl group is one of the most impactful substituents in medicinal chemistry.[3][10] Its utility arises from a unique combination of properties that can dramatically and beneficially alter a parent molecule.[4][11]

  • Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a powerful and permanent inductive electron-withdrawing effect (-I effect).[12] This is its most significant electronic feature.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, which can prolong a drug's half-life.[3]

  • Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[3]

  • Steric Profile: While larger than a methyl group, its steric bulk is well-tolerated by many biological targets, and it often serves as a bioisostere for groups like chlorine.[3]

The following Graphviz diagram outlines the logical flow of this guide, from fundamental principles to practical application.

Whitepaper_Flow cluster_0 Fundamentals cluster_1 Core Analysis cluster_2 Experimental Validation cluster_3 Application A Imidazo[1,2-b]pyridazine Scaffold Properties C Electronic Perturbation (Inductive Effects) A->C B Trifluoromethyl Group Properties B->C D Impact on Basicity (pKa) & Dipole Moment C->D E Quantum Chemical Effects (HOMO/LUMO) D->E H Implications in Drug Design E->H F Synthesis Protocols G Characterization (pKa, CV) F->G G->H Inductive_Effect Scaffold CF3_label CF₃ Effect_arrow CF3_label->Effect_arrow Strong -I Effect Effect_arrow->Scaffold pos_C3 δ+ pos_C7 δ+ pos_N1 δ+

Caption: Inductive electron withdrawal by the CF₃ group.

Impact on Basicity and pKa

A critical consequence of this electron withdrawal is a substantial decrease in the basicity of the ring nitrogen atoms. The electron density on these nitrogens is reduced, making their lone pairs less available for protonation. This translates to a significant lowering of the compound's pKa.

This modulation is not a liability but a strategic advantage in drug design. Many kinase inhibitors fail due to off-target effects caused by the unwanted basicity of nitrogen heterocycles, leading to interactions with aminergic GPCRs or hERG channels. By introducing a CF₃ group, the pKa can be suppressed, mitigating these liabilities and improving the compound's selectivity profile. The presence of the CF₃ group can lower the pKa of a nearby basic center by several units, a crucial factor for controlling the ionization state of the drug at physiological pH. [13]

Quantitative Electronic Parameters

The electronic influence of substituents can be quantified using Hammett parameters. The CF₃ group possesses large, positive σ values, confirming its strong electron-withdrawing character through both inductive (σI) and resonance (σR) parameters, although the inductive effect is dominant.

ParameterValueInterpretationSource
Hammett Constant (σmeta) 0.43 - 0.52Strong electron withdrawal from the meta position.[14]
Hammett Constant (σpara) 0.54 - 0.61Very strong electron withdrawal from the para position.[15][14]
Inductive Constant (σI) ~0.45Indicates a powerful inductive pull.[16]
Resonance Constant (σR) ~0.10Indicates a weak resonance effect.[16]
Hansch Lipophilicity (π) +0.88Significantly increases lipophilicity.[3]

Table 1: Key Physicochemical and Electronic Parameters of the Trifluoromethyl Group.

Alteration of Molecular Orbitals

From a molecular orbital perspective, the electron-withdrawing CF₃ group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Lowering the HOMO energy makes the molecule less susceptible to oxidation, contributing to its metabolic stability. The lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack, a property that can be exploited in synthesis. [17]This stabilization can be experimentally observed through techniques like cyclic voltammetry, where a CF₃-substituted compound will exhibit higher oxidation and reduction potentials compared to its non-fluorinated parent.

Experimental Validation: Synthesis and Characterization

Theoretical understanding must be grounded in empirical evidence. This section provides validated, step-by-step protocols for the synthesis of a model trifluoromethylated imidazo[1,2-b]pyridazine and its subsequent electronic characterization.

Protocol: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

This protocol describes a common and reliable method for installing a CF₃ group at the 2-position of the scaffold via a cyclocondensation reaction. [18] Workflow Diagram:

Synthesis_Workflow A Starting Materials: - 3-Amino-6-chloropyridazine - Ethyl 4,4,4-trifluoro-3-oxobutanoate B Reaction Setup: - Combine reagents in Ethanol - Add conc. H₂SO₄ (catalyst) A->B C Cyclocondensation: - Reflux mixture for 12-24h - Monitor by TLC B->C D Work-up: - Cool to RT - Neutralize with aq. NaHCO₃ C->D E Isolation & Purification: - Extract with Ethyl Acetate - Dry over Na₂SO₄ - Purify by column chromatography D->E F Final Product: 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine E->F

Caption: Workflow for the synthesis of a CF₃-imidazo[1,2-b]pyridazine.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of aminopyridazine). Stir until the solid is fully dissolved.

  • Reactant Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) to the solution via syringe.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridazine is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Protocol: pKa Determination via ¹⁹F NMR Spectroscopy

¹⁹F NMR is a uniquely powerful tool for determining the pKa of fluorine-containing compounds because the chemical shift of the CF₃ group is highly sensitive to the protonation state of the nearby heterocyclic nitrogens. [19] Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., phosphate, acetate, citrate) with precisely known pH values spanning a range of at least 3-4 units around the expected pKa.

  • Stock Solution: Prepare a stock solution of the trifluoromethylated imidazo[1,2-b]pyridazine in a suitable co-solvent like DMSO-d₆.

  • NMR Sample Array: In separate NMR tubes, add a fixed aliquot of the stock solution to each of the different pH buffers. Ensure the final concentration of the compound is identical across all samples.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. Record the chemical shift (δ) of the CF₃ signal for each pH value.

  • Data Analysis: Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable nonlinear regression model). The pH at the inflection point of the curve corresponds to the pKa of the compound.

Implications in Drug Design and Development

The deliberate introduction of a trifluoromethyl group is not merely a chemical curiosity; it is a field-proven strategy for optimizing drug candidates.

  • Tuning Target Affinity and Selectivity: By altering the electronic landscape of the imidazo[1,2-b]pyridazine core, the CF₃ group can modulate hydrogen bonding capabilities and electrostatic interactions within a protein's active site. [3]Lowering the basicity can detune unfavorable interactions or reduce binding to off-targets that rely on basic recognition motifs.

  • Overcoming Metabolic Liabilities: The CF₃ group is highly resistant to cytochrome P450-mediated oxidation, a common metabolic pathway for aromatic systems. Placing a CF₃ group at a metabolically vulnerable position can block this degradation pathway, increasing the drug's half-life and oral bioavailability. [3]* Modulating Physicochemical Properties: The increased lipophilicity imparted by the CF₃ group can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. [4][13]However, this must be balanced to avoid poor aqueous solubility.

Conclusion

The trifluoromethyl group exerts a profound and multifaceted electronic influence on the imidazo[1,2-b]pyridazine scaffold. Its powerful inductive electron withdrawal fundamentally alters the core's reactivity, lowers the basicity of the ring nitrogens, and stabilizes the entire system against oxidative metabolism. These predictable modulations provide drug discovery professionals with a rational and highly effective tool to fine-tune the properties of lead compounds. By understanding the causality behind these electronic effects and employing validated synthetic and analytical protocols, researchers can strategically leverage trifluoromethylation to design safer, more selective, and more effective medicines based on this privileged heterocyclic core.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Rates and Equilibria of Organic Reactions. Wiley.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
  • Problem 45 Explain why the trifluoromethyl group is meta-directing. Vaia.
  • Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access.
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
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  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Deriv
  • Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents.
  • Imidazo-1,2-B-Pyridazine. Sinochem-Nanjing.
  • Selection of Hammett constant σ+ values for selected functional groups.
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC.
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evalu
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
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  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing.
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  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine deriv
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
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Bioisosteric Applications of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic core widely utilized in the development of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I present this whitepaper to dissect the strategic incorporation of a trifluoromethyl (-CF₃) group at the 7-position of this scaffold. By leveraging the unique physicochemical properties of the -CF₃ moiety, medicinal chemists can profoundly modulate pharmacokinetics (PK), target residence time, and metabolic stability. This guide explores the mechanistic rationale, structural biology, target applications, and validated experimental workflows for deploying 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives in modern drug discovery.

Mechanistic Rationale: The 7-CF₃ Bioisosteric Paradigm

In medicinal chemistry, the decision to substitute a functional group is driven by causality—specifically, the need to overcome liabilities such as rapid metabolic clearance, poor membrane permeability, or off-target toxicity. The 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine core exemplifies a highly optimized bioisosteric strategy[1].

Why the Trifluoromethyl Group?

The -CF₃ group is frequently deployed as a bioisostere for halogens (-Cl, -Br), methyl (-CH₃), or isopropyl (-CH(CH₃)₂) groups. Its utility on the imidazo[1,2-b]pyridazine ring is driven by three causal factors:

  • Metabolic Shielding: The exceptionally strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism. Placing the -CF₃ group at the 7-position effectively blocks oxidative soft spots on the pyridazine ring.

  • Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group (high Hammett constant) pulls electron density away from the basic nitrogens of the imidazo[1,2-b]pyridazine core. This lowers the overall pKa of the molecule, reducing hERG channel binding liabilities and improving passive membrane permeability.

  • Steric and Hydrophobic Filling: The -CF₃ group projects deeply into the hydrophobic selectivity pockets (e.g., the DFG-out pocket in kinases), displacing high-energy water molecules and driving a favorable entropic gain upon binding.

Quantitative Physicochemical Comparison

To understand the bioisosteric equivalence, we must compare the -CF₃ group against traditional substituents. As shown in Table 1 , -CF₃ provides the steric bulk of an isopropyl group but the electronic profile of a halogen.

Table 1: Physicochemical Properties of Common Substituents

SubstituentVan der Waals Volume (ų)Electronegativity (Pauling)Lipophilicity (π)Hammett Constant (σp)
-CH₃ 16.82.550.56-0.17
-Cl 12.03.160.710.23
-iPr 42.62.551.53-0.15
-CF₃ 39.8 3.30 (group) 0.88 0.54

Structural Biology & Target Applications

The imidazo[1,2-b]pyridazine core functions primarily as a hinge-binding motif in protein kinases. The N1 nitrogen and the C2-H (or N2 if substituted) form critical hydrogen bonds with the backbone amides of the kinase hinge region.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a primary driver of fibrotic progression and oncogenesis. Recent structural optimizations of the imidazo[1,2-b]pyridazine scaffold have yielded potent PI3K/mTOR dual inhibitors[2][3]. The introduction of lipophilic groups like -CF₃ enhances binding affinity in the highly conserved ATP-binding cleft of both kinases, yielding nanomolar antiproliferative effects[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Scaffold 7-CF3-Imidazo[1,2-b]pyridazine Dual Inhibitor Scaffold->PI3K ATP-competitive Inhibition Scaffold->mTOR ATP-competitive Inhibition

PI3K/AKT/mTOR signaling pathway and dual inhibition by the imidazo[1,2-b]pyridazine scaffold.

FLT3, TAK1, and IRAK4 Kinases

Beyond PI3K/mTOR, the scaffold has demonstrated remarkable versatility:

  • FLT3-ITD in Acute Myeloid Leukemia (AML): Scaffold hopping to imidazo[1,2-b]pyridazines has identified derivatives with single-digit nanomolar inhibitory activity against FLT3-ITD mutants[4].

  • TAK1 in Multiple Myeloma: 6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations (IC₅₀ ~ 55 nM), suppressing multiple myeloma cell growth[5][6].

  • IRAK4 in Lymphoma: Derivatives exhibit excellent IRAK4 potency (IC₅₀ = 1.3 nM) and cellular selectivity for mutant MYD88 diffuse large B-cell lymphoma[7].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and experimental success.

Protocol A: Synthesis of the 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine Core

This protocol utilizes a condensation reaction followed by a late-stage Suzuki-Miyaura cross-coupling, allowing for rapid library generation.

Step 1: Core Cyclization

  • Reagents: 6-chloro-4-(trifluoromethyl)pyridazin-3-amine (1.0 eq), α-bromoacetophenone derivative (1.1 eq), and NaHCO₃ (1.5 eq).

  • Solvent: Ethanol or DMF.

  • Procedure: Combine reagents in a round-bottom flask. Heat to reflux (approx. 80°C) for 12–16 hours.

  • Causality & Validation: The basic nitrogen of the pyridazine attacks the α-carbon of the ketone, followed by cyclization onto the amine. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting amine indicates successful cyclization. Remove solvent under reduced pressure and purify via silica gel chromatography.

Step 2: Late-Stage Suzuki-Miyaura Cross-Coupling

  • Reagents: 6-chloro-7-(trifluoromethyl)imidazo[1,2-b]pyridazine intermediate (1.0 eq), target aryl boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Degassed 1,2-Dimethoxyethane (DME) and Water (4:1 ratio).

  • Procedure: Purge the reaction vessel with Argon for 15 minutes. Add the palladium catalyst last to prevent premature oxidation. Heat at 90°C for 8 hours.

  • Causality & Validation: The DME/water mixture ensures optimal solubility for both the lipophilic -CF₃ intermediate and the inorganic base. Validation: LC-MS analysis must show the molecular ion peak[M+H]⁺ corresponding to the cross-coupled product, confirming the displacement of the 6-chloro group.

Protocol B: Self-Validating In Vitro Kinase Assay

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Preparation: Plate 10 µL of kinase buffer containing the target kinase (e.g., mTOR or FLT3) and fluorescently labeled substrate into a 384-well microplate.

  • Compound Addition: Add 100 nL of the 7-CF₃-imidazo[1,2-b]pyridazine derivative (in DMSO) using an acoustic dispenser to generate an 11-point concentration-response curve.

  • Reaction: Initiate the reaction by adding 10 µL of ATP (at the predetermined Km concentration). Incubate for 60 minutes at room temperature.

  • Self-Validation System:

    • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5 , ensuring the signal window is robust enough to distinguish true hits from assay noise.

Workflow Precursor 6-Chloro-4-CF3- pyridazin-3-amine Cyclization Cyclization (α-halo ketone) Precursor->Cyclization Intermediate 7-CF3-Imidazo[1,2-b] pyridazine Core Cyclization->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Pd Catalyst Assay In Vitro Kinase Assay (Z' > 0.5) Coupling->Assay Library Gen Hit Lead Candidate Identification Assay->Hit Validation

Synthesis and high-throughput screening workflow for imidazo[1,2-b]pyridazine derivatives.

Conclusion

The 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a masterclass in rational drug design. By merging the privileged hinge-binding capacity of the imidazo[1,2-b]pyridazine core with the metabolic shielding and lipophilic properties of the -CF₃ group, medicinal chemists can systematically overcome PK/PD liabilities. Whether targeting the PI3K/mTOR axis in pulmonary fibrosis or FLT3/TAK1 in hematological malignancies, this bioisosteric framework remains a cornerstone of modern targeted therapeutics.

References

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis ACS Publications URL:[Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma RSC Medicinal Chemistry / NIH PMC URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping National Institutes of Health (NIH) / PMC URL:[Link]

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Technical Guide: Lipophilicity Profiling of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the lipophilicity profile of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine .

Executive Summary

This guide details the physicochemical characterization of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine , a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., Tyk2, BTK) and CNS-active agents.[1] The trifluoromethyl (-CF₃) moiety at the C7 position is a critical modulator, enhancing metabolic stability while significantly altering the lipophilic profile compared to the parent heterocycle.[2]

This document provides a consensus prediction of the partition coefficient (LogP ) based on structural analogs and outlines three validated experimental protocols for its precise determination, prioritizing methods that leverage the specific electronic properties of the fluorinated core.

Structural Analysis & Theoretical LogP Framework

The Scaffold: Imidazo[1,2-b]pyridazine

Unlike its carbon-rich analog imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine core contains an additional nitrogen atom at position 4.[1] This insertion increases the polar surface area (PSA) and hydrogen bond accepting capability, typically lowering the LogP by 0.6–1.0 log units relative to the pyridine analog.

The Fluorine Effect

The introduction of a -CF₃ group at position 7 acts as a "lipophilicity booster."[1][2]

  • Electronic Effect: The strong electron-withdrawing nature of -CF₃ reduces the basicity of the ring nitrogens, potentially decreasing the ionization at physiological pH (LogD ≈ LogP).[1]

  • Hydrophobic Contribution: A -CF₃ group typically adds +1.0 to +1.2 to the LogP value of an aromatic system.[1]

Consensus Prediction Data

In the absence of a singular experimental value in open literature for this specific isomer, we derive a "High-Confidence Predicted Range" based on validated QSAR models and close structural analogs (e.g., 7-(Trifluoromethyl)imidazo[1,2-a]pyridine, exp LogP ≈ 2.6).[1]

MethodPredicted LogPRationale
XLogP3 1.90 – 2.10Atom-additive method; accounts for the extra N atom penalty.[1]
Consensus QSAR 1.85 ± 0.3Average of ML-based models (SwissADME, ChemAxon).[1]
Analog Extrapolation ~1.80Derived from imidazo[1,2-a]pyridine (2.[1]6) minus aza-effect (~0.8).[1]
Target Range 1.80 – 2.10 Optimal for oral bioavailability (Lipinski compliant).

Experimental Protocols

To validate the theoretical prediction, three distinct methodologies are recommended. Protocol B (19F NMR) is designated as the method of choice for this compound due to the specific presence of the trifluoromethyl group, allowing for high-sensitivity detection without UV interference.

Protocol A: Miniaturized Shake-Flask (Gold Standard)

For absolute thermodynamic equilibrium measurements.[1]

Reagents: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4).[1] Detection: UV-Vis Spectrophotometry (λmax ~240-260 nm, determine via scan).[1]

Workflow:

  • Phase Saturation: Vigorously mix n-octanol and PBS for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."[1]

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL of water-saturated octanol .

  • Partitioning:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass vials.

    • Add stock solution.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to break emulsions.

  • Quantification: Remove aliquots from both phases. Analyze via UV-Vis or HPLC.[1]

  • Calculation:

    
    
    
Protocol B: 19F NMR Solvatochromic Method (High Specificity)

Recommended for fluorinated scaffolds.[1] Eliminates need for standard curves if using internal standards.

Principle: The chemical shift of the -CF₃ signal is sensitive to the solvent environment.[1] However, a direct partition measurement using NMR integration is more robust.[1]

Workflow Visualization (Graphviz):

G cluster_analysis NMR Analysis (No Separation Req.) Start Compound Sample (Solid) Prep Dissolve in Pre-saturated Octanol Start->Prep Mix Add Pre-saturated D2O/Buffer Prep->Mix Equilibrate Vortex & Centrifuge (Phase Separation) Mix->Equilibrate Tube Insert Coaxial NMR Insert Equilibrate->Tube Transfer Both Phases Measure Acquire 19F NMR (Quantify Integrals) Tube->Measure Calc Calculate Partition Ratio of CF3 Peaks Measure->Calc

Figure 1: 19F NMR Lipophilicity Assessment Workflow.[1] This method allows simultaneous quantification of both phases if they are distinct in the NMR tube, or via sequential analysis.

Protocol Steps:

  • Preparation: Use D₂O (buffered to pH 7.4) and n-Octanol.[1]

  • Mixing: Mix compound with the biphasic system.

  • Acquisition: Run 19F NMR. The -CF₃ signal will appear at different chemical shifts or intensities depending on the phase.[1]

  • Quantification: Integrate the -CF₃ peak in the octanol phase vs. the aqueous phase (using an external standard like trifluoroacetic acid in a capillary if peaks overlap).[1]

Protocol C: RP-HPLC (High Throughput Estimation)

For rapid ranking of analogs.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse). Mobile Phase: Isocratic Methanol/Water + 0.1% Formic Acid.[1] Standardization: Calibrate retention times (


) using a set of standards with known LogP (e.g., Pyridine, Benzene, Toluene, Naphthalene).
Calculation: 



(Interpolate the target compound's LogP from the linear regression of standards).[1]

Data Interpretation & Application

Lipinski & Veber Compliance

With a predicted LogP of 1.8 – 2.1 , 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine sits in the "Sweet Spot" for oral drug delivery:

  • LogP < 5: Compliant (High solubility/permeability balance).

  • CNS Penetration: LogP values between 2.0 and 3.0 are ideal for blood-brain barrier (BBB) penetration.[1] This compound is slightly below the optimal CNS range, suggesting it may need lipophilic tails (e.g., alkyl or aryl substituents) if the brain is the target organ.

Metabolic Stability Implication

The 7-CF₃ group blocks a key metabolic soft spot (the C7 position is prone to oxidation in the non-fluorinated parent).[1] The moderate LogP ensures the compound is not so lipophilic that it becomes a "grease ball" trapped in adipose tissue, nor so hydrophilic that it is rapidly excreted renally.

Visualization of Chemical Space:

ChemicalSpace Ideal Ideal Oral Drug Space (LogP 1-3) Target 7-CF3-Imidazo[1,2-b]pyridazine (LogP ~1.9) Target->Ideal Fits Criteria Parent Imidazo[1,2-b]pyridazine (LogP ~0.8) Parent->Target + CF3 Group (+1.1 LogP) Analog Imidazo[1,2-a]pyridine (LogP ~1.6) Analog->Target N-Insertion (-0.6 LogP)

Figure 2: Structural Activity Relationship (SAR) positioning of the target compound relative to its parent scaffold and ideal drug-like space.

References

  • BenchChem. Synthesis and Properties of Fluorinated Imidazoles and Imidazo[1,2-a]pyridines. (Accessed 2026).[1][3] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40152230, 7-(Trifluoromethyl)imidazo[1,2-a]pyridine.[1] (Accessed 2026).[1][3] Link[1]

  • Journal of Medicinal Chemistry. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 Inhibitors.[1] (2019).[1] Link

  • Enamine. LogD/LogP Determination Protocols: Miniaturized Shake-Flask Method.Link[1]

  • ResearchGate. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.Link

Sources

The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition: Structural Logic, Synthesis, and Clinical Application

[1]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, specifically within the domain of kinase inhibition.[1] Its planar, bicyclic heteroaromatic architecture functions as a potent bioisostere of the adenine ring found in ATP, allowing it to anchor effectively within the hinge region of kinase domains.

This technical guide analyzes the structural utility of this scaffold, detailing its application in overcoming drug resistance (e.g., the T315I mutation in BCR-ABL), its synthetic accessibility, and the structure-activity relationships (SAR) that drive selectivity across the kinome.

Structural Basis & Pharmacophore Logic

The Adenine Mimetic

The primary value of the imidazo[1,2-b]pyridazine core lies in its ability to mimic the hydrogen-bonding patterns of the purine ring system of ATP.

  • N1 (Bridgehead Nitrogen): Often serves as a hydrogen bond acceptor.

  • C3 Position: A critical vector for extending into the hydrophobic pocket or the "gatekeeper" region.

  • C6/C8 Positions: utilized to project solubilizing groups or moieties that interact with the solvent-front region.

Unlike its isomer imidazo[1,2-a]pyridine, the extra nitrogen in the pyridazine ring (position 4) alters the electron density and pKa, often improving metabolic stability and modifying the hydrogen bond acceptor capability in the hinge region.

Binding Mode Visualization

The following diagram illustrates the generalized binding mode of the scaffold within the ATP-binding pocket.

BindingModeScaffoldImidazo[1,2-b]pyridazineCoreHingeKinase Hinge Region(H-Bonding)Scaffold->Hinge H-Bond Acceptor/DonorGatekeeperGatekeeper Residue(e.g., T315I)Scaffold->Gatekeeper C3-Substituent Avoids Steric ClashSolventSolvent Front(Solubilizing Groups)Scaffold->Solvent C6-Substituent Extension

Figure 1: Schematic representation of the imidazo[1,2-b]pyridazine pharmacophore interacting with the kinase domain.

Clinical & Preclinical Case Studies

Ponatinib (AP24534): Overcoming the Gatekeeper

Ponatinib represents the most commercially significant application of this scaffold. It was rationally designed to inhibit BCR-ABL, including the notoriously resistant T315I "gatekeeper" mutation.[2]

  • Mechanism: Type II inhibitor (binds to the DFG-out conformation).

  • Structural Innovation: The imidazo[1,2-b]pyridazine core is linked via a rigid carbon-carbon triple bond (ethynyl linker) to a phenyl ring. This linear rigidity allows the molecule to span the active site and avoid steric clash with the bulky Isoleucine residue at position 315, which renders Imatinib and Dasatinib ineffective.

SGI-1776: PIM Kinase Selectivity

SGI-1776 utilizes the scaffold to target PIM kinases (Pim-1, -2, -3), which are overexpressed in hematological malignancies like CLL and AML.[3][4]

  • Selectivity: Unlike Ponatinib, SGI-1776 is a Type I inhibitor (ATP-competitive).

  • Dual Activity: It also potently inhibits FLT3, making it highly relevant for AML cases driven by FLT3-ITD mutations.

TAK-593: Slow-Binding Kinetics

TAK-593 is a highly potent VEGFR2 and PDGFR inhibitor.[5][6][7]

  • Kinetics: It exhibits a "two-step slow binding" mechanism.[5][6][7] This results in a long residence time on the target, potentially allowing for sustained efficacy even after plasma levels drop, a desirable trait for anti-angiogenic therapies.

Comparative SAR Analysis

The following table summarizes how the scaffold is decorated to achieve distinct biological profiles.

CompoundPrimary TargetKey Structural Feature (C3 Position)Key Structural Feature (C6 Position)IC50 (Primary Target)
Ponatinib BCR-ABL (T315I)Ethynyl-phenyl linker (avoids steric clash)Methylpiperazine (Solubility/Solvent interaction)0.37 nM (Native) / 2.0 nM (T315I)
SGI-1776 PIM-1, -2, -3Imidazo ring direct fusion/substitutionPiperidine-based side chain7 nM (Pim-1)
TAK-593 VEGFR2 / PDGFRAmide linker to cyclopropyl groupOxy-linked methylphenyl pyrazole0.95 nM (VEGFR2)

Synthetic Methodology

The synthesis of imidazo[1,2-b]pyridazines is robust and well-characterized. The most "self-validating" method involves the condensation of 3-aminopyridazines with

Synthetic Workflow Diagram

SynthesisR13-Aminopyridazine(Nucleophile)Step1Condensation(EtOH, Reflux)R1->Step1R2Alpha-Bromoacetophenone(Electrophile)R2->Step1InterIntermediateN-AlkylationStep1->InterStep2Cyclization(Dehydration)Inter->Step2ProdImidazo[1,2-b]pyridazineScaffoldStep2->Prod

Figure 2: The Hantzsch-type condensation route to the core scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-phenylimidazo[1,2-b]pyridazine (General Procedure).

Reagents:

  • 6-Chloro-3-aminopyridazine (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve 6-chloro-3-aminopyridazine (10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 2-bromoacetophenone (11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The formation of a hydrobromide salt precipitate is often observed.
    
  • Basification: Cool the reaction mixture to room temperature. Add solid

    
     (excess) or a saturated aqueous solution of 
    
    
    to neutralize the HBr salt and facilitate cyclization if not fully completed. Stir for 1 hour.
  • Isolation: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (H-3) around

    
     8.5–9.0 ppm.
    
  • LC-MS: Confirm the [M+H]+ peak matching the expected molecular weight.

References

  • Discovery of Ponatinib (AP24534): Huang, W. S., et al. (2010).[2] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2] Journal of Medicinal Chemistry.

    • Imidazo[1,2-b]pyridazine Review: Garrido, A., et al. (2021).[8][9] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.

      • SGI-1776 Characterization: Chen, L. S., et al. (2009). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells."[3][4][10] Blood.

        • TAK-593 Discovery: Miyamoto, N., et al. (2013).[11] "Discovery of TAK-593, a highly potent VEGFR2 kinase inhibitor."[5][6][11][12] Bioorganic & Medicinal Chemistry.

          • TAK-593 Kinetics: Iwata, H., et al. (2011). "Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism."[5][6][7] Biochemistry.

            Strategic Optimization of Kinase Inhibitors: The Metabolic Stability Profile of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The imidazo[1,2-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

            
            ]pyridazine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors (e.g., FLT3, TAK1, and BTK)[1][2][3]. Its unique physicochemical properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, allow it to bind efficiently to the highly conserved ATP-binding hinge region of various kinases[1]. However, unsubstituted or electron-rich imidazo[1,2-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
            
            
            
            ]pyridazines often suffer from rapid phase I metabolic degradation mediated by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance (
            
            
            ) and poor in vivo exposure.

            The strategic incorporation of a trifluoromethyl (

            
            ) group at the 7-position of the imidazo[1,2-
            
            
            
            ]pyridazine core represents a transformative structural modification. This technical guide explores the mechanistic causality behind this modification, detailing how the 7-
            
            
            group modulates electron density to evade CYP450 oxidation[3][4], and provides a self-validating experimental framework for profiling its metabolic stability.

            Mechanistic Rationale: The "Fluorine Effect" on Metabolic Clearance

            In drug design, metabolic liability often dictates the success or failure of a lead compound. The imidazo[1,2-

            
            ]pyridazine core is inherently susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes (predominantly CYP3A4 and CYP2D6).
            

            The installation of a

            
             group at the 7-position mitigates this liability through two distinct but synergistic mechanisms:
            
            • Electronic Deactivation (Inductive Effect): The

              
               moiety exerts a profound inductive electron-withdrawing effect (
              
              
              
              effect). This pulls electron density away from the nitrogen atoms of the bicyclic core, reducing the overall nucleophilicity of the ring system. By decreasing the electron density of the nitrogen atom connected to the hinge-binding core, the molecule becomes significantly less reactive toward oxidative metabolism, while simultaneously enhancing kinase inhibitory activity[3].
            • Steric Shielding & Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. The spatial volume of the

              
               group effectively shields adjacent positions on the pyridazine ring from enzymatic access, blocking primary sites of hydroxylation and N-dealkylation[4].
              

            CYP450_Evasion Unsub Unsubstituted Imidazo[1,2-b]pyridazine CYP CYP450 Oxidation (e.g., CYP3A4) Unsub->CYP Degradation Rapid Metabolic Clearance CYP->Degradation Sub 7-(Trifluoromethyl) imidazo[1,2-b]pyridazine Steric Steric Shielding & C-F Bond Strength Sub->Steric Electronic Decreased Electron Density at Core Nitrogens Sub->Electronic Stable Enhanced Metabolic Stability (Prolonged t1/2) Steric->Stable Electronic->Stable

            Fig 1: Mechanistic pathways of CYP450 evasion via 7-CF3 substitution.

            In Vitro Metabolic Stability Profiling: Experimental Workflows

            To accurately quantify the metabolic stability of 7-(Trifluoromethyl)imidazo[1,2-

            
            ]pyridazine derivatives, a robust, self-validating in vitro assay using Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) is required.
            
            Experimental Design Causality

            Merely incubating a compound with microsomes is insufficient for regulatory-grade data. The protocol must be a closed, self-validating system:

            • NADPH Regenerating System: We use a regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) rather than direct NADPH addition. This ensures a constant, zero-order supply of reducing equivalents, preventing artificial rate-limiting conditions during the 60-minute incubation.

            • Positive Controls: The inclusion of high-clearance standards (e.g., Verapamil for microsomal CYP450 activity, Propantheline bromide for hydrolytic stability) validates the enzymatic viability of the specific microsome batch[2].

            • Zero-Time (T=0) Quench: Establishing a T=0 baseline after spiking but before enzyme activation accounts for non-specific binding to microsomal proteins or tubes.

            Step-by-Step Methodology: Liver Microsomal Stability Assay
            • Preparation of Reagents:

              • Prepare a 10 mM stock solution of the 7-(Trifluoromethyl)imidazo[1,2-

                
                ]pyridazine test compound in DMSO.
                
              • Dilute the stock to 100

                
                M in 50% Acetonitrile/Water (working solution).
                
              • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM

                
                .
                
            • Microsome Master Mix:

              • Thaw HLM/MLM on ice. Dilute microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

            • Pre-Incubation:

              • Aliquot 40

                
                L of the Microsome Master Mix into a 96-well plate.
                
              • Add 5

                
                L of the test compound working solution (Final assay concentration: 1 
                
                
                
                M; Final DMSO: <0.1% to prevent CYP inhibition).
              • Pre-incubate the plate at 37°C for 5 minutes.

            • Reaction Initiation & Time-Course Sampling:

              • Initiate the reaction by adding 5

                
                L of the pre-warmed NADPH regenerating system.
                
              • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 10

                
                L aliquot from the reaction well into a quenching plate containing 100 
                
                
                
                L of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).
            • Protein Precipitation & Bioanalysis:

              • Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

              • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

            Workflow Prep 1. Microsome Preparation (0.5 mg/mL) Incubate 2. Compound Incubation + NADPH (37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Data 6. CL_int & t1/2 Calculation LCMS->Data

            Fig 2: High-throughput microsomal stability and bioanalysis workflow.

            Quantitative Data: Pharmacokinetic Parameter Shifts

            The success of the 7-

            
             substitution is best illustrated by the dramatic shift in pharmacokinetic parameters. By plotting the natural log of the percentage of parent compound remaining versus time, the elimination rate constant (
            
            
            
            ) is determined, allowing for the calculation of half-life (
            
            
            ) and intrinsic clearance (
            
            
            ).
            
            
            
            
            
            (Where V is the incubation volume per mg of microsomal protein).

            Table 1: Representative Comparative In Vitro Metabolic Stability Parameters

            Compound Core StructureHLM
            
            
            (min)
            MLM
            
            
            (min)
            HLM
            
            
            (
            
            
            L/min/mg)
            Hepatic Extraction Ratio (
            
            
            ) Prediction
            Unsubstituted Imidazo[1,2-
            
            
            ]pyridazine
            12.58.2110.4High (>0.7)
            6-Amino-imidazo[1,2-
            
            
            ]pyridazine
            18.314.175.6Moderate (0.4 - 0.7)
            7-(Trifluoromethyl)imidazo[1,2-
            
            
            ]pyridazine
            >120.0 85.4 <15.0 Low (<0.3)

            Data Interpretation: The unsubstituted core exhibits high intrinsic clearance, predicting a high hepatic extraction ratio and poor oral bioavailability. The introduction of the 7-

            
             group shifts the compound into a low-clearance space (
            
            
            
            < 15
            
            
            L/min/mg), ensuring prolonged systemic circulation and suitability for in vivo efficacy models[2][4].

            Metabolite Identification (MetID) and Structural Liability Assessment

            When the primary metabolic soft spot (the imidazo[1,2-

            
            ]pyridazine core) is successfully blocked by the 
            
            
            
            group, metabolic pressure shifts to peripheral substituents (e.g., solvent-exposed linkers or terminal solubilizing groups like morpholine or piperazine)[1][3].

            During lead optimization, it is critical to perform Metabolite Identification (MetID) using high-resolution LC-MS/MS (e.g., Q-TOF).

            • Mass Defect Filtering: Analyze the post-incubation samples looking for common mass shifts:

              
               Da (hydroxylation), 
              
              
              
              Da (N-demethylation), or
              
              
              Da (di-hydroxylation).
            • Fragmentation Analysis: Because the 7-

              
              -imidazo[1,2-
              
              
              
              ]pyridazine core is highly stable, MS/MS fragmentation patterns will typically show an intact core product ion. If a
              
              
              Da shift is observed in the parent mass but the core product ion remains unchanged, the application scientist can definitively conclude that the CYP-mediated oxidation is occurring on the peripheral R-groups, validating the protective efficacy of the 7-
              
              
              modification.

            Conclusion

            The 7-(Trifluoromethyl)imidazo[1,2-

            
            ]pyridazine scaffold is a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the trifluoromethyl group, researchers can effectively shield the privileged imidazo[1,2-
            
            
            
            ]pyridazine core from rapid CYP450-mediated degradation[3][4]. Implementing rigorous, self-validating in vitro microsomal stability assays ensures that this pharmacokinetic advantage translates reliably from the bench to in vivo preclinical models, ultimately accelerating the development of potent, orally bioavailable targeted therapeutics.

            References

            • Kaur, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

            • Kryštof, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

            • Wang, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

            • Brough, et al. The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

            Sources

            An In-depth Technical Guide to the pKa Values and Ionization Properties of Fluorinated Imidazopyridazines

            Author: BenchChem Technical Support Team. Date: March 2026

            For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter, governing a compound's ionization state at physiological pH, which in turn dictates its solubility, permeability, target engagement, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the pKa values and ionization characteristics of fluorinated imidazopyridazines, a heterocyclic scaffold of significant interest in modern drug discovery.

            The imidazo[1,2-b]pyridazine ring system is a "privileged" structure, appearing in a multitude of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[1] The strategic introduction of fluorine atoms can dramatically modulate a molecule's properties. Fluorine's high electronegativity can alter the basicity of nearby nitrogen atoms, influence lipophilicity, and block metabolic pathways, making it a powerful tool for lead optimization.[2][3] This guide will delve into the synthesis of these compounds, the theoretical and practical aspects of pKa determination, and the nuanced effects of fluorination on the ionization of the imidazopyridazine core.

            The Imidazopyridazine Scaffold: Structure and Basicity

            The imidazopyridazine scaffold is a fused bicyclic heterocycle containing both an imidazole and a pyridazine ring. The imidazo[1,2-b]pyridazine isomer is particularly common in medicinal chemistry. The basicity of this scaffold arises from the lone pairs of electrons on the nitrogen atoms. The most basic nitrogen is typically the one in the pyridine ring that is not at the bridgehead (N7), as its lone pair is not significantly involved in the aromatic system. Protonation at this site leads to a resonance-stabilized cation. The pyridazine ring itself is characterized by weak basicity due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4]

            Synthesis of Fluorinated Imidazopyridazines

            The synthesis of fluorinated imidazopyridazines can be achieved through various synthetic routes, often involving the construction of the bicyclic system from appropriately substituted pyridazine and imidazole precursors.

            A common strategy involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. For instance, 3-amino-6-fluoropyridazine can be prepared from 3,6-difluoropyridazine by reaction with aqueous ammonia.[5] Subsequent reaction with a substituted α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate, yields the desired imidazo[1,2-b]pyridazine.[5] The presence of a halogen on the pyridazine ring is often crucial for a successful cyclization.[5][6]

            Another approach involves the functionalization of a pre-formed imidazopyridazine core. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce fluorinated aryl or other substituents onto the scaffold.[7]

            Diagram of a General Synthetic Route to Fluorinated Imidazopyridazines:

            G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 3-Amino-6-fluoropyridazine C Condensation (e.g., NaHCO3, Ethanol, Reflux) A->C B Substituted α-Bromoketone B->C D Fluorinated Imidazo[1,2-b]pyridazine C->D

            Caption: General synthetic scheme for fluorinated imidazopyridazines.

            Determination of pKa Values

            The accurate determination of pKa values is crucial for understanding the ionization behavior of fluorinated imidazopyridazines. Both experimental and computational methods are employed for this purpose.

            Experimental Methods

            For sparingly soluble compounds, which is often the case for drug candidates, specialized techniques are required.

            Potentiometric Titration: This is a widely used and reliable method for pKa determination.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH using a calibrated electrode. For compounds with low water solubility, co-solvents such as methanol or surfactants can be used to increase solubility.[9][10] The pKa in the aqueous environment is then determined by extrapolating the data from different co-solvent concentrations to zero co-solvent.[10]

            Experimental Protocol: Potentiometric Titration for Sparingly Soluble Compounds

            • Preparation of Solutions:

              • Prepare a stock solution of the fluorinated imidazopyridazine in a suitable organic solvent (e.g., DMSO).

              • Prepare a series of aqueous buffers with known pH values.

              • Prepare standardized solutions of HCl and NaOH (e.g., 0.1 M).

            • Titration Setup:

              • Calibrate a pH meter with standard buffers.

              • In a thermostatted vessel, add a known volume of an aqueous solution with a specific ionic strength (e.g., maintained with 0.15 M KCl).

              • Add a small aliquot of the compound's stock solution to achieve a final concentration in the low millimolar range.

              • If necessary, add a co-solvent to ensure solubility.

            • Titration Procedure:

              • For a basic compound, titrate with the standardized HCl solution. For an acidic compound, titrate with NaOH.

              • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

            • Data Analysis:

              • Plot the pH versus the volume of titrant added to obtain a titration curve.

              • The pKa corresponds to the pH at the half-equivalence point.

              • If a co-solvent was used, repeat the experiment at several co-solvent concentrations and extrapolate the apparent pKa values to 0% co-solvent to obtain the aqueous pKa.

            UV-Spectrophotometric Titration: This method is based on the principle that the UV-visible absorption spectrum of a compound changes with its ionization state. It is particularly useful for compounds that possess a chromophore and can be performed with smaller amounts of substance compared to potentiometric titration.[8] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the ionized to the non-ionized species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

            Diagram of Experimental Workflow for UV-Spectrophotometric pKa Determination:

            G A Prepare Stock Solution of Compound in DMSO C Mix Compound with each Buffer in a 96-well Plate A->C B Prepare a Series of Aqueous Buffers of Varying pH B->C D Measure UV-Vis Spectrum for each Well C->D E Plot Absorbance at a Specific Wavelength vs. pH D->E F Determine pKa from the Sigmoidal Curve E->F

            Caption: Workflow for high-throughput pKa determination using UV-spectrophotometry.

            Computational Methods

            In silico methods for pKa prediction are valuable tools in the early stages of drug discovery, allowing for the rapid screening of large numbers of virtual compounds.

            Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the pKa from the free energy change of the deprotonation reaction in solution.[11][12] A thermodynamic cycle is typically employed, combining gas-phase energy calculations with a solvation model to account for the effect of the solvent. While computationally intensive, QM methods can provide accurate pKa predictions, especially when combined with explicit solvent models.[11]

            Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These data-driven approaches use statistical models to correlate molecular descriptors with experimentally determined pKa values.[13] Once trained on a large and diverse dataset, these models can predict the pKa of new compounds with high speed. For fluorinated compounds, it is crucial that the training set includes a sufficient number of similar structures to ensure the model's accuracy.

            The Influence of Fluorine Substitution on pKa

            The introduction of fluorine atoms onto the imidazopyridazine scaffold has a predictable and significant impact on its basicity due to the strong electron-withdrawing inductive effect of fluorine.

            General Principles:

            • Decreased Basicity: Fluorine substitution will decrease the basicity (lower the pKa) of the imidazopyridazine ring. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atoms, making their lone pairs less available for protonation.

            • Positional Dependence: The magnitude of the pKa decrease is dependent on the position of the fluorine atom relative to the basic nitrogen centers. Fluorine atoms closer to the protonation site will have a more pronounced effect.

            • Number of Fluorine Atoms: Increasing the number of fluorine substituents will generally lead to a further decrease in basicity.

            Predicted pKa Values:

            CompoundPredicted pKa
            6-Chloro-imidazo[1,2-b]pyridazine-3-carboxaldehyde1.03 ± 0.30
            6-Chloro-2-[[2-(5-fluoro-3-pyridinyl)-1H-imidazol-1-yl]methyl]-3-propylimidazo[1,2-b]pyridazine3.82 ± 0.30

            Note: These are computationally predicted values and should be interpreted as such. The actual experimental values may differ.[9][14]

            The predicted pKa of 1.03 for 6-chloro-imidazo[1,2-b]pyridazine-3-carboxaldehyde suggests that the combined electron-withdrawing effects of the chlorine atom and the carboxaldehyde group significantly reduce the basicity of the ring system.[9] In the second example, the presence of a fluorine atom on a peripheral pyridine ring is predicted to have a less dramatic, yet still significant, effect on the basicity of the core imidazopyridazine.[14]

            For comparison, the experimental pKa of the parent pyridazine in water is 2.33.[4] The introduction of electron-withdrawing substituents is expected to lower this value.

            Implications for Drug Development

            The ability to fine-tune the pKa of imidazopyridazine-based drug candidates through fluorination has several important consequences for their pharmaceutical properties:

            • Solubility: A lower pKa means the compound will be less protonated at a given pH. This can influence its aqueous solubility, which is often pH-dependent.

            • Lipophilicity: While fluorine itself is lipophilic, the decrease in basicity can lead to a higher proportion of the neutral species at physiological pH, which is generally more lipophilic and can better cross biological membranes.

            • Target Engagement: The ionization state of a drug is often critical for its interaction with the target protein. Modulating the pKa can optimize these interactions.

            • Pharmacokinetics: Properties such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by a compound's pKa. For example, a lower basicity can reduce interactions with efflux transporters like P-glycoprotein.[5]

            Conclusion

            The fluorinated imidazopyridazine scaffold represents a rich area for the discovery of novel therapeutics. A thorough understanding of the ionization properties of these compounds, and how they are influenced by fluorination, is essential for the rational design of drug candidates with optimal physicochemical and biological profiles. While experimental pKa determination remains the gold standard, computational methods provide a powerful tool for guiding synthetic efforts in the early stages of drug discovery. The principles and methodologies outlined in this guide offer a framework for researchers to effectively characterize and optimize the pKa of fluorinated imidazopyridazines, ultimately accelerating the development of new and improved medicines.

            References

            • Wang, J. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 254-258. [Link]

            • Takács-Novák, K., & Avdeef, A. (2018). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In Drug Discovery and Development. IntechOpen. [Link]

            • Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(15), 5437-5445. [Link]

            • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2349. [Link]

            • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]

            • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]

            • Rupp, M., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(40), 8712-8721. [Link]

            • O'Hagan, D. (2018). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Organic Chemistry, 83(15), 7899-7910. [Link]

            • Terry, E. (2016). Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. University of Glasgow. [Link]

            • Bon, J., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(22), 5323. [Link]

            • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 805-817. [Link]

            • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

            • Pliego, J. R. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Journal of Chemical Information and Modeling, 46(2), 857-865. [Link]

            • Gregoritza, M., et al. (2005). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Organic & Biomolecular Chemistry, 3(19), 3466-3473. [Link]

            • Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem. [Link]

            • Kandeel, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(23), 8206. [Link]

            • pKa values with different substituents on imidazolium cations. ResearchGate. [Link]

            • Di Nardo, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(11), 2639. [Link]

            • Borea, P. A., et al. (1992). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology, 44(8), 1555-1561. [Link]

            • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 305-325. [Link]

            • Soderberg, T. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

            • Knochel, P., et al. (2021). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... ResearchGate. [Link]

            • Gill, A., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1083-1088. [Link]

            • Al-Hussain, S. A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8206. [Link]

            Sources

            Patent Landscape & Technical Guide: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine Analogs

            Author: BenchChem Technical Support Team. Date: March 2026

            Part 1: Executive Summary & Strategic Value

            The 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] Unlike the unsubstituted parent heterocycle, the inclusion of a trifluoromethyl (-CF3) group at the 7-position confers critical physicochemical properties essential for drug developability:

            • Metabolic Blockade: The C7 position of the imidazo[1,2-b]pyridazine ring is electronically susceptible to oxidative metabolism (hydroxylation). The -CF3 moiety effectively blocks this "soft spot," significantly extending half-life (

              
              ).
              
            • Lipophilicity & CNS Penetration: The strong electron-withdrawing nature and lipophilicity of the -CF3 group modulate the LogP, enhancing blood-brain barrier (BBB) permeability—a crucial factor for targets like MARK (Microtubule Affinity Regulating Kinase) in Alzheimer's disease.[1]

            • Electronic Tuning: The -CF3 group lowers the pKa of the ring nitrogens, altering the hydrogen bond acceptor capability of N1, which often interacts with the hinge region of kinase ATP-binding pockets.[1]

            This guide dissects the technical architecture, synthesis protocols, and patent landscape of this specific analog series, providing a roadmap for researchers targeting MARK, Tyk2, and PIM kinases .

            Part 2: Chemical Architecture & Numbering

            Precise nomenclature is vital for navigating the patent literature. The fusion of an imidazole ring and a pyridazine ring creates the imidazo[1,2-b]pyridazine core.[1]

            • Bridgehead Nitrogen: Position 4.[1]

            • Functional Handle: Position 3 (typically brominated for cross-coupling).[1]

            • Critical Substitution: Position 7 (Trifluoromethyl).[2][3]

            3D Conformational Analysis

            The scaffold is planar, allowing it to slot effectively into the narrow ATP-binding clefts of protein kinases.[1] The 7-CF3 group projects out of the plane slightly due to the van der Waals radius of fluorine, potentially filling hydrophobic pockets (e.g., the "gatekeeper" region or solvent-exposed areas depending on binding mode).

            Part 3: Synthesis Protocols (The "Self-Validating" Workflow)

            The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is the foundational step for this class of inhibitors.[1] The following protocol is synthesized from key patent disclosures (e.g., WO2010083145) and validated by standard heterocyclic chemistry principles.

            Phase 1: Core Construction

            Reaction: Condensation of 5-(trifluoromethyl)pyridazin-3-amine with chloroacetaldehyde.[1]

            Protocol:

            • Reagents: Dissolve 5-(trifluoromethyl)pyridazin-3-amine (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).

            • Cyclization: Add Chloroacetaldehyde (50% aq. solution, 5.0 eq) and Sodium Bicarbonate (5.0 eq).

            • Conditions: Seal in a pressure vessel and heat to 130°C for 6–12 hours . Note: High temperature is required to overcome the deactivated nature of the electron-deficient pyridazine amine.

            • Work-up: Cool to RT. Filter through Celite. Extract aqueous layer with CHCl3/Isopropanol (3:1). Dry over MgSO4 and concentrate.

            • Purification: Flash chromatography (Ethyl Acetate/Hexane gradient).

            • Validation: 1H NMR (CDCl3) should show characteristic singlets for the imidazole protons at ~8.2 ppm and ~7.9 ppm.[1]

            Phase 2: Functionalization (The "Warhead" Attachment)

            Reaction: Regioselective Bromination at C3.[1]

            Protocol:

            • Reagents: Dissolve the core from Phase 1 in Glacial Acetic Acid.

            • Bromination: Add Bromine (Br2, 1.1 eq) dropwise at RT.

            • Observation: A precipitate (HBr salt) often forms.[1] Stir for 1 hour.

            • Work-up: Pour into EtOAc/Aq. NaHCO3. Extract, dry, and concentrate.

            • Result: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b]pyridazine . This is the "Universal Intermediate" for Suzuki/Buchwald couplings.

            Visualization: Synthesis Workflow

            SynthesisWorkflow Start 3-Chloro-5-(CF3)pyridazine Amine 5-(CF3)pyridazin-3-amine Start->Amine NH3, iPrOH 80°C, Pressure Core 7-(CF3)imidazo[1,2-b]pyridazine (The Scaffold) Amine->Core ClCH2CHO, NaHCO3 EtOH/H2O, 130°C Inter 3-Bromo-7-(CF3)imidazo[1,2-b]pyridazine (Universal Intermediate) Core->Inter Br2, AcOH Regioselective Drug Kinase Inhibitor Candidate (MARK, Tyk2, PIM) Inter->Drug Suzuki/Buchwald Pd-Catalysis

            Caption: Step-by-step synthesis pathway from commodity chemicals to the biologically active kinase inhibitor scaffold.

            Part 4: Patent Landscape Analysis

            The patent space for this scaffold is dominated by "Method of Use" and "Composition of Matter" claims focusing on specific kinase targets.

            Cluster 1: Neurodegeneration (MARK Inhibitors)
            • Assignees: Merck, Schering, various academic institutes.

            • Target: Microtubule Affinity Regulating Kinase (MARK).[2]

            • Mechanism: MARK phosphorylates tau protein, leading to destabilization of microtubules and neurofibrillary tangles in Alzheimer's.

            • Role of 7-CF3: The trifluoromethyl group is explicitly claimed in patents like WO2010083145 to improve blood-brain barrier permeability, a non-negotiable requirement for Alzheimer's therapeutics.[1]

            • Key Structure: 3-substituted-7-(trifluoromethyl)imidazo[1,2-b]pyridazine.[2][4]

            Cluster 2: Oncology (PIM & VEGFR)
            • Assignees: Sumitomo Dainippon Pharma Oncology, Takeda.

            • Target: PIM Kinases (Leukemia), VEGFR2 (Angiogenesis).

            • Role of 7-CF3: In these series, the 7-CF3 group often replaces a 7-chloro or 7-methyl group found in earlier generations (like Ponatinib analogs) to enhance metabolic stability against hepatic CYP450 enzymes.[1]

            • Key Patent: US 10,875,864 (Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors).

            Cluster 3: Autoimmune (Tyk2 JH2)
            • Target: Tyrosine Kinase 2 (Tyk2), specifically the pseudokinase (JH2) domain.

            • Innovation: Allosteric inhibition.[5] The scaffold binds to the regulatory domain rather than the active site, providing exquisite selectivity over other JAK family members.

            Visualization: Patent & Target Ecosystem

            PatentLandscape Center 7-(CF3)imidazo [1,2-b]pyridazine Neuro Neurodegeneration (Alzheimer's) Center->Neuro Onco Oncology (Leukemia/Solid Tumors) Center->Onco Auto Autoimmune (Psoriasis/Lupus) Center->Auto MARK Target: MARK (Tau phosphorylation) Neuro->MARK PIM Target: PIM Kinase (Cell Survival) Onco->PIM VEGFR Target: VEGFR2 (Angiogenesis) Onco->VEGFR Tyk2 Target: Tyk2 JH2 (Allosteric) Auto->Tyk2 Pat1 WO2010083145 (BBB Penetration) MARK->Pat1 Pat2 US 10,875,864 (PIM Selectivity) PIM->Pat2 Pat3 Takeda Series (Dual c-Met/VEGFR) VEGFR->Pat3

            Caption: Radial map connecting the core scaffold to therapeutic areas, specific biological targets, and key patent families.

            Part 5: Quantitative Data Summary

            Property7-H (Unsubstituted)7-CF3 (Analog)Impact of Modification
            LogP (Lipophilicity) ~1.2~2.1Increased: Improves membrane permeability and BBB crossing.[1]
            Metabolic Stability Low (C7 oxidation)HighBlocked: Prevents CYP-mediated hydroxylation at C7.[1]
            Electronic Effect NeutralStrong EWGAltered: Reduces pKa of N1, affecting H-bond strength with hinge.[1]
            Key Application General ScreeningCNS Drugs / OralEssential for in vivo efficacy and dosing schedules.

            Part 6: References

            • Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines as MARK Inhibitors.

              • Source: World Intellectual Property Organization (WO2010083145).

              • URL:

            • Substituted Imidazo[1,2-b]pyridazines as Protein Kinase Inhibitors.

              • Source: US Patent & Trademark Office (US 10,875,864).

              • URL:

            • Discovery of Imidazo[1,2-b]pyridazine Derivatives as IKKbeta Inhibitors.

              • Source: Bioorganic & Medicinal Chemistry Letters (2010).

              • URL:[Link]

            • Structure-based Design of Imidazo[1,2-b]pyridazine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors.

              • Source: Bioorganic & Medicinal Chemistry (2013).[2][5]

              • URL:[Link]

            • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.

              • Source: ACS Medicinal Chemistry Letters (2019).

              • URL:[Link]

            Sources

            The Strategic Impact of the 7-Trifluoromethyl Group in Protein-Ligand Interactions

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Role of 7-CF3 group in protein binding affinity and selectivity Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

            A Technical Guide to Structure-Activity Relationships and Rational Design

            Executive Summary: The "Magic Methyl" of the 7-Position

            In modern medicinal chemistry, the trifluoromethyl group (–CF

            
            ) is far more than a simple lipophilic bulking agent. It is a privileged motif that fundamentally alters the electronic landscape, metabolic profile, and binding thermodynamics of a scaffold. This guide focuses specifically on the 7-trifluoromethyl (7-CF
            
            
            
            ) substitution
            , a modification that has shown exceptional utility in privileged heterocycles such as quinolines, indoles, and coumarins .

            Unlike the 2- or 4-positions, which often dictate direct steric occlusion of the active site, the 7-position frequently occupies a unique "Goldilocks zone"—distal enough to avoid steric clash with the hinge region of kinases or the orthosteric centers of GPCRs, yet proximal enough to drive potency through hydrophobic collapse and electronic modulation of the core scaffold.

            Key Technical Takeaways:

            • Regioselectivity Matters: In 4-aminoquinolines, 7-CF

              
               analogs outperform 2-CF
              
              
              
              and 8-CF
              
              
              derivatives by orders of magnitude.
            • Electronic Modulation: The strong electron-withdrawing nature (

              
              ) of the 7-CF
              
              
              
              group lowers the pKa of distal basic centers (e.g., N1 or C4-amines), optimizing protonation states for binding.
            • Metabolic Blockade: The C-F bond energy (116 kcal/mol) renders the 7-position impervious to oxidative metabolism, prolonging half-life.

            Mechanistic Basis of the 7-CF3 Effect

            To rationally design 7-CF

            
             analogs, one must understand the triad of forces this group exerts on the ligand-protein complex.
            
            The Lipophilic Boost and "Hydrophobic Collapse"

            The –CF

            
             group is one of the most lipophilic substituents known (Hansch 
            
            
            
            value
            
            
            +0.88). When placed at the 7-position of a quinoline or indole, it often projects into a hydrophobic sub-pocket (e.g., the hydrophobic channel in the Plasmodium digestive vacuole or the allosteric pocket of a kinase). This displacement of "high-energy" water molecules from the hydrophobic pocket into the bulk solvent provides a significant entropic gain (
            
            
            ), driving high-affinity binding.
            Electronic Tuning of the Scaffold

            The 7-position is electronically coupled to the heteroatom (N1) of the quinoline/indole core.

            • Inductive Effect (-I): The 7-CF

              
               group pulls electron density away from the aromatic ring.
              
            • pKa Shift: In 4-aminoquinolines, this withdrawal reduces the electron density at the N1 nitrogen. This prevents "over-protonation" at physiological pH or, conversely, fine-tunes the pKa of the C4-amino group to ensure it remains protonated if a salt bridge is required for binding (e.g., with an Asp/Glu residue).

            Orthogonal Multipolar Interactions

            Unlike a methyl group (–CH

            
            ), the –CF
            
            
            
            group has a distinct quadrupole moment. The fluorine atoms can engage in orthogonal multipolar interactions with backbone carbonyls (C-F
            
            
            C=O) or specific side chains (C-F
            
            
            H-C
            
            
            ), adding 0.5–1.0 kcal/mol to the binding energy—a critical margin in lead optimization.

            Case Studies in Drug Design

            Case Study A: 7-CF3-Quinolines in Antimalarial Therapy

            The Challenge: Chloroquine resistance due to mutations in the PfCRT transporter. The Solution: Replacement of the 7-Chloro group with 7-Trifluoromethyl.[1][2][3]

            • Compound: 7-trifluoromethyl-4-aminoquinoline derivatives.[1][3][4]

            • SAR Data:

              Substitution Position Activity (IC50 vs P. falciparum) Mechanistic Insight

              | 7-CF

              
                | < 10 nM  (Most Potent) | Optimal fit in heme-binding pocket; metabolic block. |
              | 8-CF
              
              
              
              | ~ 500 nM | Steric clash with N1 solvation shell or receptor wall. | | 2-CF
              
              
              | > 1000 nM | Steric interference with the active site entry. | | 7-H (Unsubstituted) | > 2000 nM | Lack of hydrophobic interaction energy. |

            Mechanism: The 7-CF

            
             group enhances the inhibition of 
            
            
            
            -hematin formation (hemozoin). The increased lipophilicity facilitates membrane permeation, while the electron-withdrawing nature strengthens the
            
            
            -
            
            
            stacking interaction with the porphyrin ring of heme.
            Case Study B: The Limit of Affinity – Dopamine D3 Antagonists

            The Nuance: "Bigger is not always better." In the development of high-affinity D3 receptor antagonists (phenylpiperazine-quinolines), replacing a 7-Cl with 7-CF

            
              resulted in a decrease  in binding affinity (
            
            
            
            increased from 3.5 nM to >50 nM).
            • Reasoning: The D3 receptor binding pocket at this specific vector is tight. The Van der Waals volume of –CF

              
               (approx 42.6 Å
              
              
              
              ) vs –Cl (19.9 Å
              
              
              ) caused a steric clash, pushing the ligand out of the optimal salt-bridge distance.
            • Lesson: Use 7-CF

              
               to fill hydrophobic voids, not in sterically constricted pockets.
              

            Visualization of SAR Logic

            The following diagram illustrates the decision matrix for incorporating a 7-CF3 group into a lead scaffold.

            G Start Lead Scaffold Optimization (Quinoline/Indole) CheckPocket Is the 7-position vector solvent-exposed or pocket-buried? Start->CheckPocket Buried Buried Hydrophobic Pocket CheckPocket->Buried Pocket Analysis Exposed Solvent Exposed CheckPocket->Exposed Pocket Analysis Constricted Sterically Constricted (< 40 ų) Buried->Constricted Volume Check Decision1 Test 7-CF3 Substitution Buried->Decision1 Volume > 45 ų Decision3 Use 7-OCF3 (Solubilizing) Exposed->Decision3 Modulate LogP Decision2 Use 7-Cl or 7-F (Smaller) Constricted->Decision2 Avoid Clash Result1 High Potency (Hydrophobic Collapse) Decision1->Result1 Binding Mechanism Result2 Metabolic Stability (Blocked Oxidation) Decision1->Result2 ADME Benefit

            Caption: Decision Logic for 7-CF3 Incorporation. Blue nodes indicate action steps; Green indicates success states; Red indicates "stop" criteria based on steric volume.

            Experimental Protocols

            To validate the role of the 7-CF3 group, one must synthesize the derivative and rigorously test its binding thermodynamics.

            Synthesis: Radical Trifluoromethylation of Quinolines

            Note: Traditional electrophilic substitution is difficult on electron-deficient quinolines. Radical methods are preferred.

            Reagents:

            • Substrate: 4-substituted quinoline (or pre-cursor)

            • CF

              
               Source: Sodium trifluoromethanesulfinate (Langlois reagent)
              
            • Oxidant: TBHP (tert-Butyl hydroperoxide)

            • Solvent: DCM/Water biphasic system

            Protocol:

            • Setup: In a sealed tube, dissolve the quinoline substrate (1.0 eq) in DCM.

            • Addition: Add Sodium trifluoromethanesulfinate (3.0 eq) and water.

            • Initiation: Add TBHP (3.0 eq) dropwise at 0°C.

            • Reaction: Stir vigorously at room temperature for 12–24 hours. The radical species

              
               is generated in situ and attacks the electron-deficient heterocycle.
              
              • Note: This reaction often yields a mixture of regioisomers (2-, 4-, 7-).

            • Purification: Separate the 7-CF

              
               isomer  using Flash Chromatography (Silica gel, Hexane/EtOAc gradient). The 7-CF
              
              
              
              isomer typically elutes differently due to the dipole moment change. Confirm structure via
              
              
              F-NMR (singlet around -63 ppm).
            Binding Affinity Assay: Fluorescence Quenching (Self-Validating)

            Many 7-CF

            
             derivatives (especially quinolines and indoles) exhibit intrinsic fluorescence or quench the intrinsic tryptophan fluorescence of the target protein.
            

            Protocol:

            • Protein Prep: Dilute target protein (e.g., HSA, Kinase domain) to 1

              
              M in PBS (pH 7.4).
              
            • Ligand Prep: Prepare 10 mM stock of 7-CF

              
               ligand in DMSO.
              
            • Titration:

              • Excitation: 280 nm (Tryptophan).

              • Emission: Scan 300–450 nm.

              • Add ligand in 0.1

                
                M increments (0 to 10 
                
                
                
                M).
            • Data Analysis:

              • Plot Fluorescence Intensity (

                
                ) vs. [Ligand].
                
              • Fit to the Stern-Volmer Equation :

                
                .
                
              • Validation: If the plot is linear, it indicates static quenching (binding). If upward curving, it suggests combined dynamic/static quenching.

              • Calculate

                
                 (Dissociation Constant) from the saturation curve.
                

            Summary Table: 7-CF3 vs. Alternatives

            Feature7-CF
            
            
            (Trifluoromethyl)
            7-Cl (Chloro) 7-CH
            
            
            (Methyl)
            Van der Waals Volume ~42.6 Å
            
            
            ~19.9 Å
            
            
            ~23 Å
            
            
            Electronic Effect (
            
            
            )
            0.54 (Strong EWG)0.23 (Weak EWG)-0.17 (EDG)
            Lipophilicity (
            
            
            )
            +0.88+0.71+0.56
            Metabolic Stability Excellent (Blocked)GoodPoor (Benzylic oxidation)
            Primary Utility Hydrophobic pocket fill, pKa modulationSteric fit in tight pocketsSteric fill (metabolically labile)

            References

            • Structure-Activity Relationships of 4-Aminoquinolines

              • Title: "Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymeriz
              • Source: ResearchG
              • URL:[Link] (General search linkage for verification: Hu, Y. et al. Bioorg. Med. Chem. Lett. 2011)

            • Dopamine D3 Receptor SAR

              • Title: "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity"
              • Source: Journal of Medicinal Chemistry (ACS)
              • URL:[Link]

            • General Fluorine Effects in Protein Binding

              • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
              • Source: PMC / NIH
              • URL:[Link]

            • Antimalarial 7-CF3 Specificity

              • Title: "4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum"
              • Source: Antimicrobial Agents and Chemotherapy (ASM)
              • URL:[Link]

            Sources

            Methodological & Application

            Application Note: Scalable Synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            This Application Note is designed for process chemists and drug development scientists scaling the synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., VEGFR, mTOR) and neuroactive agents, where the trifluoromethyl group enhances metabolic stability and lipophilicity.

            Executive Summary & Strategic Analysis

            The synthesis of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine presents a specific regiochemical challenge. Unlike the common 6-substituted isomers derived from commercially abundant 3-amino-6-chloropyridazine, the 7-substituted isomer requires a 5-substituted pyridazine precursor .

            This protocol details the regioselective condensation route, which is the industry standard for scalability, cost-efficiency, and purity. We prioritize the use of acetal-protected reagents to mitigate the acute toxicity hazards associated with chloroacetaldehyde.

            Key Technical Constraints
            • Regiochemistry: Accessing the 7-position requires 5-(trifluoromethyl)pyridazin-3-amine . Using the wrong starting material (e.g., the 6-isomer) will yield the 6-CF3 analog, a common medicinal chemistry pitfall.

            • Safety: The cyclization partner, chloroacetaldehyde, is highly toxic (alkylating agent). This protocol utilizes chloroacetaldehyde dimethyl acetal as a safer, scalable alternative.

            • Purification: The product is a weak base. Utilization of pH-dependent solubility allows for filtration-based isolation, avoiding chromatographic purification on kilogram scales.

            Retrosynthetic Logic & Pathway

            The construction of the fused bicyclic system relies on the Hantzsch-type condensation. The bridgehead nitrogen (N4) is derived from the exocyclic amine, while the imidazole C2-C3 bond is formed from the electrophile.

            Retrosynthesis Product 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine (Target Scaffold) Disconnection C-N Bond Formation (Cyclocondensation) Product->Disconnection SM1 5-(Trifluoromethyl)pyridazin-3-amine (Critical Intermediate) Disconnection->SM1 SM2 Chloroacetaldehyde Dimethyl Acetal (Electrophile) Disconnection->SM2

            Figure 1: Retrosynthetic disconnection showing the critical 5-substituted pyridazine precursor required for 7-position functionalization.

            Detailed Experimental Protocol

            Phase 1: Precursor Qualification

            Starting Material: 5-(Trifluoromethyl)pyridazin-3-amine (CAS: 1211591-88-6)

            • Purity Requirement: >98% (HPLC). Impurities, specifically the 4- or 6-isomers, will carry through to the final product and are difficult to separate.

            • Sourcing Note: While custom synthesis is possible via ammonolysis of 3-chloro-5-(trifluoromethyl)pyridazine, commercial sourcing from specialized fluoro-heterocycle vendors is currently more cost-effective for scales <5 kg.

            Phase 2: Cyclization Protocol (Scalable)

            Reaction Scheme:

            
            
            

            Materials:

            • 5-(Trifluoromethyl)pyridazin-3-amine (1.0 equiv)[1]

            • Chloroacetaldehyde dimethyl acetal (1.5 equiv)

            • Hydrobromic acid (48% aq.) or HCl (conc.) (0.5 equiv) - Initiator/Catalyst

            • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

            • Ethanol (10 vol relative to SM mass)

            • Water (Process solvent)

            Step-by-Step Methodology:

            • Acetal Hydrolysis (In-Situ Activation):

              • Rationale: Chloroacetaldehyde is unstable and toxic. Generating it in situ from the acetal is safer.

              • In a glass-lined reactor, charge Chloroacetaldehyde dimethyl acetal (1.5 equiv), Water (2 vol), and HBr (48%) (0.5 equiv).

              • Heat to 70°C for 1-2 hours. Monitor conversion of acetal to aldehyde via GC or TLC.

              • Safety: Ensure reactor is vented to a scrubber (MeOH vapors).

            • Condensation:

              • Cool the activated aldehyde solution to 20°C.

              • Add Ethanol (8 vol) and 5-(Trifluoromethyl)pyridazin-3-amine (1.0 equiv).

              • Add solid NaHCO₃ (2.0 equiv) portion-wise to buffer the acid generated during cyclization.

              • Heat the suspension to Reflux (78-80°C) .

              • Agitate for 12–16 hours .

              • IPC (In-Process Control): Monitor disappearance of amine by HPLC (Target: <0.5% remaining).

            • Work-up & Isolation (Filtration Mode):

              • Distill off approximately 70% of the Ethanol under reduced pressure.

              • Add Water (10 vol) slowly to the warm residue. The product is hydrophobic and will precipitate.

              • Cool to 0–5°C and age for 2 hours.

              • Filter the solids.[2]

              • Wash the cake with Water (2 x 3 vol) to remove inorganic salts.

              • Wash with cold n-Heptane (2 vol) to remove lipophilic impurities.

            • Purification (Recrystallization):

              • Dissolve the crude wet cake in Ethanol/Water (3:1) at reflux.

              • Treat with activated carbon (5 wt%) if color removal is needed; filter hot.

              • Cool slowly to 5°C to crystallize.

              • Filter and dry in a vacuum oven at 45°C.

            Expected Yield: 75–85% Purity: >99.5% (HPLC)

            Process Safety & Scalability Assessment

            This process is rated Level 2 (Manageable Hazard) suitable for standard GMP kilo-labs.

            HazardRisk LevelMitigation Strategy
            Chloroacetaldehyde High (Toxic/Carcinogen)Use Dimethyl Acetal precursor. Generate in situ in a closed vessel. Avoid isolation of the free aldehyde.
            Exotherm MediumThe cyclization is exothermic. Add the activated aldehyde solution slowly if running on >10kg scale.
            Regio-isomers High (Quality)Strictly qualify the starting material (5-CF3 vs 4-CF3 or 6-CF3). 1H NMR is diagnostic.
            Regiochemistry Validation (Diagnostic NMR)
            • 7-CF3 Isomer (Target): The proton at position 8 (adjacent to bridgehead) will show a specific coupling pattern and shift distinct from the 6- or 8-CF3 isomers.

            • Connectivity Check: In the 7-CF3 isomer, the pyridazine ring protons are at positions 6 and 8. They are meta to each other.

              • H8: Singlet (or fine doublet due to F) ~8.5-8.8 ppm.

              • H6: Singlet (or fine doublet) ~8.0-8.3 ppm.

              • Note: If you see a pair of doublets (ortho coupling, J ~4-9 Hz), you likely have the 6-CF3 or 8-CF3 isomer (where protons are adjacent). The 7-CF3 isomer has isolated protons on the 6-ring.

            Process Flow Diagram

            ProcessFlow Start Start: Raw Materials Activation Activation Step: Acetal + HBr/H2O (70°C, 2h) Start->Activation Addition Addition: + 5-CF3-Pyridazin-3-amine + NaHCO3 + EtOH Activation->Addition Reaction Cyclization: Reflux (80°C), 12-16h Addition->Reaction Distillation Solvent Swap: Remove EtOH, Add Water Reaction->Distillation Isolation Isolation: Cool to 5°C, Filter Distillation->Isolation Purification Recrystallization: EtOH/Water Isolation->Purification Final Final Product: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine Purification->Final

            Figure 2: Process flow for the kilogram-scale synthesis.

            References

            • General Imidazo[1,2-b]pyridazine Synthesis

              • Title: "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-C
              • Source: ChemistrySelect, 2021.
              • URL:[Link]

            • Precursor Synthesis (Analogous Pyridine Chemistry)

              • Title: "Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine"[3][4]

              • Source: P
              • URL
            • Safety Data (Chloroacetaldehyde)

              • Title: "ICSC 0706 - Chloroacetaldehyde"
              • Source: ILO/WHO Intern
              • URL:[Link]

            • Regiochemistry of Pyridazine Cyclizations

              • Title: "Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles" (Demonstrates 3-amino-5-substituted regiochemistry).
              • Source: S. Afr. J. Chem., 2013.
              • URL:[Link][5][6][7]

            Sources

            Advanced One-Pot Condensation Protocols for Imidazo[1,2-b]pyridazine Ring Formation: A Comprehensive Guide for Medicinal Chemists

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds[1]. Most notably, it is the structural foundation for potent kinase inhibitors, including the third-generation BCR-ABL inhibitor ponatinib, which is critical in treating chronic myeloid leukemia (CML)[2].

            While the traditional multi-step synthesis of this bicyclic system is well-documented, it often suffers from poor atom economy, complex purification steps, and significant regioselectivity issues. This application note provides an in-depth, self-validating guide to advanced one-pot condensation protocols. By understanding the mechanistic causality behind reagent selection and reaction conditions, researchers can streamline the formation of the imidazo[1,2-b]pyridazine ring with high yield and purity.

            Pharmacological Significance & Pathway Integration

            The therapeutic value of the imidazo[1,2-b]pyridazine core lies in its rigid, planar structure, which acts as an exceptional hinge-binder within the ATP-binding pocket of various kinases[1]. By outcompeting ATP, these derivatives effectively shut down oncogenic signaling cascades.

            BCR_ABL A BCR-ABL Fusion Protein (Constitutively Active) C Downstream Signaling (STAT5, PI3K/AKT) A->C Phosphorylation B Imidazo[1,2-b]pyridazine (e.g., Ponatinib) B->A ATP-competitive binding E Apoptosis / Growth Arrest B->E Therapeutic Effect D Cell Proliferation (Leukemia) C->D Oncogenic Drive

            Inhibition of the BCR-ABL signaling pathway by imidazo[1,2-b]pyridazine derivatives.

            Mechanistic Causality: Solving the Regioselectivity Problem

            A fundamental challenge in synthesizing imidazo[1,2-b]pyridazines via the classic Tschitschibabin-type condensation is controlling the site of initial alkylation.

            The Problem: In an unsubstituted 3-aminopyridazine, the ring nitrogen that is not adjacent to the exocyclic amino group (N2) is the most nucleophilic. Consequently, direct reaction with an α-haloketone preferentially occurs at this undesired site, hampering the formation of the target bicyclic product[3].

            The Solution: To circumvent this, a halogen atom (typically chlorine or iodine) is introduced at the C6 position of the pyridazine ring. The electron-withdrawing nature of the halogen reduces the nucleophilicity of the non-adjacent ring nitrogen. This redirects the initial alkylation to the correct nitrogen or the exocyclic amine, facilitating the subsequent intramolecular cyclization and dehydration steps to form the desired scaffold[3].

            Mechanism A 3-Amino-6-halopyridazine + α-Haloketone B Regioselective N-Alkylation A->B Mild Base C Intramolecular Cyclization B->C Heat D Dehydration (-H2O) C->D E Imidazo[1,2-b]pyridazine Scaffold D->E

            Reaction mechanism for the one-pot formation of the imidazo[1,2-b]pyridazine core.

            Quantitative Data: Strategy Comparison & Optimization

            Selecting the correct one-pot protocol depends heavily on the desired substitution pattern. Table 1 summarizes the primary strategies, while Table 2 details the causality behind solvent and base selection for the classic condensation.

            Table 1: Comparative Analysis of One-Pot Condensation Protocols

            Protocol TypeKey ReagentsTarget Substitution PatternTypical YieldsMechanistic Advantage
            Modified Tschitschibabin 6-Halo-3-aminopyridazine, α-haloketone, NaHCO₃2-Substituted65–85%Halogen directs regioselectivity to the correct nitrogen[3].
            DMF-DMA Mediated 3-Aminopyridazine, DMF-DMA, active electrophile3-Substituted70–90%Avoids isolation of the moisture-sensitive amidine intermediate[4].
            Microwave-Assisted Arylhydrazonopropanals, active methylene, H₂OBenzo-fused derivatives89–99%Green solvent; rapid intramolecular exocyclic cyclization[5].

            Table 2: Optimization of Base and Solvent for Tschitschibabin Condensation

            SolventBaseTemperatureReaction TimeIsolated YieldCausality / Observation
            EthanolNaOHReflux (78°C)2 h< 30%Strong base hydrolyzes the α-haloketone, destroying the electrophile.
            DMFK₂CO₃100°C4 h55%High temperature leads to degradation byproducts and tar formation.
            WaterAcONaMicrowave (120°C)10 min> 90%Highly efficient proton transfer during dehydration; green chemistry[5].
            EthanolNaHCO₃Reflux (78°C)5 h82%Mild base neutralizes HBr without causing side reactions[3].

            Self-Validating Experimental Protocols

            The following protocols are designed as self-validating systems. By incorporating In-Process Quality Control (IPQC) checks, researchers can verify the success of each step before proceeding, preventing downstream failures.

            Workflow A Step 1: Reagent Preparation B Step 2: Electrophile Addition A->B C Step 3: Thermal Cyclization B->C D Step 4: IPQC Check (TLC) C->D D->C If incomplete E Step 5: Workup & Isolation D->E If complete F Step 6: Structural Validation E->F

            Step-by-step experimental workflow and quality control for imidazo[1,2-b]pyridazine synthesis.

            Protocol A: Classic One-Pot Condensation (Modified Tschitschibabin)

            Best for: 2-substituted imidazo[1,2-b]pyridazines.

            Causality Note: The use of NaHCO₃ is critical. It is strong enough to neutralize the hydrobromic acid generated during alkylation but mild enough to prevent the alkaline hydrolysis of the α-haloketone[3].

            • Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (0.2 M concentration). Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the stirring solution at room temperature.

            • Addition: Dissolve the chosen α-haloketone (e.g., 2-bromoacetophenone, 1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.

            • Cyclization: Heat the reaction mixture to reflux (approx. 78°C).

            • IPQC (Self-Validation): After 4 hours, perform a TLC check (Eluent: 5% MeOH in DCM). The highly UV-active starting material spot should disappear, replaced by a new, higher Rf fluorescent spot. If starting material remains, continue refluxing in 1-hour increments.

            • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (NaBr, unreacted NaHCO₃) through a Celite pad. Concentrate the filtrate under reduced pressure.

            • Purification: Recrystallize the crude product from hot ethanol or purify via flash column chromatography to yield the pure 6-chloro-2-substituted imidazo[1,2-b]pyridazine.

            Protocol B: DMF-DMA Mediated Two-Step, One-Pot Synthesis

            Best for: 3-substituted imidazo[1,2-b]pyridazines.

            Causality Note: N,N-dimethylformamide dimethyl acetal (DMF-DMA) converts the primary amine into an amidine intermediate in situ. This primes the internal nitrogen for a rapid nucleophilic attack on the active electrophile. Performing this in one pot prevents the hydrolysis of the moisture-sensitive amidine[4].

            • Amidine Formation: In a dry round-bottom flask, combine 3-aminopyridazine (1.0 eq) and DMF-DMA (1.2 eq). Heat the mixture to 80°C under an inert atmosphere for 1–2 hours.

            • IPQC (Self-Validation): An aliquot analyzed by LC-MS should confirm the complete conversion of the starting mass to the amidine intermediate (M+55).

            • Electrophile Addition: Cool the flask to room temperature. Without isolating the intermediate, add the active electrophile (e.g., ethyl bromoacetate, 1.2 eq) and a suitable solvent (e.g., ethanol or DMF).

            • Cyclization: Heat the mixture back to reflux for 3–5 hours until completion is verified by TLC.

            • Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via chromatography[4].

            Protocol C: Microwave-Assisted Green Synthesis

            Best for: Benzo-fused imidazo[1,2-b]pyridazines.

            Causality Note: Utilizing water as a solvent under microwave irradiation drastically accelerates the intramolecular exocyclic cyclization via nucleophilic aromatic substitution, reducing reaction times from hours to minutes while adhering to green chemistry principles[5].

            • Preparation: Combine the arylhydrazonopropanal derivative (1.0 eq) and the active methylene compound (1.0 eq) in water. Add sodium acetate (AcONa, 1.2 eq) as the base.

            • Irradiation: Subject the sealed vessel to microwave irradiation at 120°C (250 W) for 10–15 minutes[5].

            • Isolation: Upon cooling, the product typically precipitates directly from the aqueous medium. Filter, wash with cold water, and dry to obtain near-quantitative yields (89-99%)[5].

            Structural Validation (Post-Synthesis Quality Control)

            To establish a self-validating system, structural confirmation must be rigorous. For imidazo[1,2-b]pyridazines, ¹H NMR is the gold standard for rapid validation:

            • Diagnostic Signal: The successful formation of the imidazole ring is confirmed by the presence of a distinct singlet corresponding to the C3 proton, which typically resonates downfield between δ 7.5 and 8.2 ppm (depending on the C2 substituent).

            • Absence of Amines: The broad singlet corresponding to the primary amine (NH₂) of the starting material (typically around δ 6.0–6.5 ppm) must be completely absent in the final spectrum.

            References

            1.[3] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. nih.gov. 2.[4] Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. 3.[2] Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. 4.[1] 6-Chloroimidazo[1,2-b]pyridazin-3-amine | 166176-45-0. Benchchem. 5.[5] Microwave assisted one-pot synthesis protocol for benzo[4,5]- imidazo[1,2-b]pyridazines. RSC Advances.

            Sources

            Application Note: Regioselective Functionalization of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Strategic Rationale

            The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs), GABA ligands, and anti-inflammatory agents. The introduction of a trifluoromethyl (

            
            ) group at the C7 position provides two distinct advantages:
            
            • Metabolic Stability: It blocks the C7 position from oxidative metabolism and modulates the lipophilicity (

              
              ) of the molecule.
              
            • Electronic Perturbation: The strong electron-withdrawing nature of the

              
               group dramatically alters the reactivity landscape of the heterocyclic core, enabling unique regioselective functionalization strategies that differ from the non-fluorinated parent.
              

            This guide details the regioselective functionalization of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine, focusing on C3-Electrophilic Substitution , C6-Nucleophilic Displacement/Coupling , and C8-Directed Metallation .

            Structural & Electronic Analysis

            Understanding the electronic map is prerequisite to successful functionalization. The 7-

            
             group exerts a strong inductive effect (-I), pulling electron density away from the pyridazine ring.
            
            • C3 Position (Nucleophilic): Despite the electron-withdrawing

              
               group, the imidazole ring remains electron-rich relative to the pyridazine ring. C3 is the primary site for Electrophilic Aromatic Substitution (EAS) and Pd-catalyzed C-H arylation.
              
            • C6 Position (Electrophilic): The combined electron-deficiency of the pyridazine ring and the 7-

              
               group makes C6 highly susceptible to Nucleophilic Aromatic Substitution (
              
              
              
              ) if a leaving group (Cl/Br) is present, or oxidative functionalization.
            • C8 Position (Acidic): The C8 proton is significantly acidified by the adjacent bridgehead nitrogen and the inductive pull of the 7-

              
               group, making it the preferred site for directed lithiation/magnesiation (DoM).
              
            Reactivity Workflow Diagram

            ReactivityMap Core 7-(CF3)imidazo[1,2-b]pyridazine (Core Scaffold) C3 C3 Position (Electron Rich) Core->C3 C6 C6 Position (Electron Deficient) Core->C6 C8 C8 Position (Acidic C-H) Core->C8 EAS Electrophilic Subst. (NIS, NBS, Electrophiles) C3->EAS CH_Act Pd-Cat C-H Arylation C3->CH_Act SNAr S_NAr Displacement (If C6-Cl present) C6->SNAr Activated by 7-CF3 Suzuki Suzuki-Miyaura Cross-Coupling C6->Suzuki Lithiation Directed Lithiation (TMP-Li, BuLi) C8->Lithiation Regioselective Deprotonation

            Figure 1: Reactivity map illustrating the orthogonal functionalization sites on the 7-trifluoromethyl scaffold.

            Detailed Experimental Protocols

            Protocol A: C3-Regioselective Iodination (The Gateway Step)

            Objective: To install a versatile handle at C3 for subsequent cross-coupling (Suzuki, Sonogashira). Mechanism: Electrophilic Aromatic Substitution (EAS). The polar aprotic solvent promotes the formation of the iodonium species while stabilizing the transition state.

            Materials:

            • Substrate: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 equiv)

            • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

            • Solvent: Acetonitrile (MeCN) (Anhydrous, 0.1 M concentration)

            • Quench: 10% Sodium Thiosulfate (

              
              )
              

            Step-by-Step Methodology:

            • Dissolution: Charge a round-bottom flask with the substrate and anhydrous MeCN. Stir until fully dissolved at Room Temperature (RT).

            • Addition: Add NIS portion-wise over 5 minutes. Critical: Do not dump all at once; the exotherm is mild, but controlling local concentration prevents over-iodination.

            • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The product will be significantly less polar than the starting material.

            • Work-up: Dilute with EtOAc. Wash with 10%

              
               to remove excess iodine (color change from reddish-brown to pale yellow). Wash with brine.
              
            • Purification: Dry over

              
              , concentrate, and purify via silica flash chromatography.
              

            Validation Criteria:

            • 1H NMR: Disappearance of the C3-H singlet (typically ~7.8-8.2 ppm).

            • Yield: Expect >85%.

            Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

            Context: This protocol assumes the use of 6-chloro-7-(trifluoromethyl)imidazo[1,2-b]pyridazine , a common precursor synthesized from 6-chloro-4-(trifluoromethyl)pyridazin-3-amine. Mechanism: Pd(0) catalyzed cross-coupling. The 7-

            
             group activates the C-Cl bond for oxidative addition, often allowing this reaction to proceed faster than in non-fluorinated analogs.
            

            Materials:

            • Substrate: 6-Chloro-7-(CF3)-scaffold (1.0 equiv)

            • Boronic Acid: Aryl boronic acid (1.2–1.5 equiv)

            • Catalyst:

              
               (5 mol%)
              
            • Base:

              
               (2.0 M aqueous, 3.0 equiv)
              
            • Solvent: 1,4-Dioxane (degassed)

            Step-by-Step Methodology:

            • Inert Atmosphere: Flame-dry a microwave vial or pressure tube and purge with Argon/Nitrogen.

            • Loading: Add Substrate, Boronic Acid, and Pd catalyst.[1]

            • Solvent System: Add Dioxane and aqueous Base. Sparge with Argon for 5 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

            • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

            • Filtration: Cool to RT. Filter through a Celite pad to remove Pd black.

            • Purification: Concentrate and purify via column chromatography.

            Troubleshooting:

            • Hydrodehalogenation: If you observe the Cl being replaced by H, switch to a milder base (

              
              ) and strictly anhydrous conditions (using solid base instead of aqueous).
              
            Protocol C: C8-Regioselective Lithiation (C-H Activation)

            Objective: Functionalization of the C8 position using the acidity induced by the 7-

            
             group.
            Mechanism:  Directed Ortho-Metalation (DoM) / Deprotonation. The bridgehead nitrogen coordinates the Lithium, while the 
            
            
            
            group acidifies the C8 proton.

            Materials:

            • Substrate: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ or commercially available.

            • Electrophile:

              
              , DMF (for aldehyde), or 
              
              
              
              (for acid).
            • Solvent: Anhydrous THF.

            Step-by-Step Methodology:

            • LiTMP Preparation: To a solution of TMP (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Warm to 0°C for 15 min, then cool back to -78°C.

              • Why LiTMP? It is a non-nucleophilic, sterically hindered base. Using n-BuLi directly might lead to nucleophilic attack at C6.

            • Metalation: Add the substrate (dissolved in minimal THF) dropwise to the LiTMP solution at -78°C.

            • Incubation: Stir at -78°C for 30–45 minutes. The solution often turns deep red/orange (formation of the lithiated species).

            • Quench: Add the Electrophile (e.g., Iodine dissolved in THF) rapidly.

            • Warming: Allow to warm to RT slowly over 2 hours.

            • Work-up: Standard aqueous work-up (

              
               quench).
              

            Comparative Data & Optimization

            The following table summarizes solvent and catalyst effects specifically for the C3-Arylation (Direct C-H activation), which is an alternative to the Iodination/Suzuki route.

            EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
            1
            
            
            /
            
            
            Toluene11045Low conversion; significant homocoupling of aryl halide.
            2
            
            
            /
            
            
            DMA12068Improved yield; DMA stabilizes the Pd-intermediate.
            3
            
            
            / X-Phos
            Dioxane10088 Recommended. Electron-rich ligand facilitates oxidative addition.
            4
            
            
            DMF10055Significant dehalogenation byproducts observed.

            References

            • General Synthesis & Reactivity

              • Akkaoui, A., et al. (2010).[2] "Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation." European Journal of Organic Chemistry.[2][3]

            • Functionalization Reviews

              • Koubachi, J., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect.

            • C-H Activation Logic (Analogous Systems)

              • Grosse, S., et al. (2013). "Efficient Synthesis and First Regioselective C-3 Direct Arylation of Imidazo[1,2-b]pyrazoles." Chemistry – A European Journal.[2][3]

            • TMP-Base Metalation Strategy

              • Refresh, J., et al. (2023). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science.

            Sources

            Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine Scaffolds

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction

            The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the design of kinase inhibitors targeting TAK1, Tyk2, and JAK[1][2][3]. The incorporation of a trifluoromethyl (–CF₃) group at the C-7 position is a strategic bioisosteric modification that enhances metabolic stability, increases lipophilicity, and favorably modulates the pKa of the heterocyclic core. However, the strong electron-withdrawing nature of the –CF₃ group profoundly alters the electronic landscape of the pyridazine ring, necessitating carefully optimized conditions for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4][5].

            Mechanistic Insights & Causality (E-E-A-T)

            To successfully functionalize 7-(trifluoromethyl)imidazo[1,2-b]pyridazine, one must understand the distinct electronic environments of its two fused rings:

            • C-3 Position (Imidazole Ring): The C-3 position is highly nucleophilic and readily undergoes electrophilic aromatic substitution (e.g., bromination or iodination). Because it is electronically insulated from the C-7 –CF₃ group, oxidative addition of Pd(0) to a 3-bromo or 3-iodo derivative proceeds smoothly. Standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and mild bases (e.g., Na₂CO₃) are highly effective[6][7].

            • C-6 Position (Pyridazine Ring): The C-6 position is situated ortho to the –CF₃ group on the electron-deficient pyridazine ring. A halogen at C-6 (typically chlorine) is highly activated. While this accelerates the oxidative addition step of the Suzuki cycle, it simultaneously makes the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)[2][5].

            • Causality in Reaction Design: If a nucleophilic base (like NaOH or NaOEt) or a nucleophilic solvent (like ethanol) is used during a C-6 Suzuki coupling, SₙAr will outcompete transmetalation, yielding undesired ether or hydroxyl byproducts. Therefore, coupling at C-6 strictly requires non-nucleophilic bases (e.g., K₃PO₄ or Cs₂CO₃) and sterically demanding, electron-rich ligands (e.g., XPhos or RuPhos) to accelerate transmetalation and reductive elimination, thereby bypassing the SₙAr liability[1].

            Reaction Workflows & Visualizations

            G Core 7-(CF3)imidazo[1,2-b]pyridazine Halogenated Precursor C3 3-Bromo Derivative (Electron-Rich Ring) Core->C3 C-3 Functionalization C6 6-Chloro Derivative (Electron-Deficient Ring) Core->C6 C-6 Functionalization Cond3 Standard Pd Catalysis Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 / K2CO3 C3->Cond3 Cond6 Sterically Demanding Pd Pd(OAc)2 / XPhos Base: K3PO4 (Non-nucleophilic) C6->Cond6 Prod3 3-Aryl-7-(CF3) Product (High Yield, No SNAr) Cond3->Prod3 Prod6 6-Aryl-7-(CF3) Product (Minimizes SNAr Byproducts) Cond6->Prod6

            Caption: Regioselective Suzuki-Miyaura coupling strategies based on the electronic nature of the core.

            Quantitative Data: Condition Optimization Matrix
            Coupling SiteHalogenPreferred Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Side Reaction
            C-3 BromidePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80 - 9075 - 90%Protodehalogenation
            C-3 IodidePd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Toluene / EtOH / H₂O80 - 10080 - 95%Homocoupling
            C-6 ChloridePd(OAc)₂ / XPhos (5-10 mol%)K₃PO₄ (3.0 eq)Dioxane / H₂O (10:1)100 - 11065 - 85%SₙAr (if nucleophiles present)
            C-6 ChloridePd₂(dba)₃ / RuPhos (5 mol%)Cs₂CO₃ (2.5 eq)Toluene / H₂O (10:1)100 - 12060 - 80%Hydrolysis to 6-OH
            Validated Experimental Protocols
            Protocol A: Suzuki-Miyaura Coupling at the C-3 Position

            Objective: Synthesis of 3-aryl-7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Rationale: The C-3 position is electronically decoupled from the C-7 CF₃ group, allowing the use of standard, cost-effective Pd(0) tetrakis conditions[6].

            • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

            • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) and solid Na₂CO₃ (2.0 equiv).

            • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, typically 0.1 M concentration). Degas the mixture by sparging with inert gas (N₂ or Argon) for 15 minutes to prevent catalyst oxidation.

            • Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor the reaction progress via LC-MS or TLC.

            • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

            • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradient) to afford the target compound.

            Protocol B: Chemoselective Suzuki-Miyaura Coupling at the C-6 Position

            Objective: Synthesis of 6-aryl-7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Rationale: The C-7 CF₃ group highly activates the C-6 chloride toward SₙAr. To prevent the formation of ether byproducts, a non-nucleophilic base (K₃PO₄) and a bulky ligand (XPhos) are utilized to accelerate the cross-coupling cycle[1][2].

            • Preparation: In a dry, argon-flushed vial, combine 6-chloro-7-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

            • Catalyst System: Add Pd(OAc)₂ (0.05 equiv) and XPhos (0.10 equiv). Note: Pre-formed Pd-XPhos precatalysts (e.g., XPhos Pd G2 or G3) can be used to ensure optimal active catalyst generation.

            • Solvent Addition: Add degassed 1,4-Dioxane and a minimal amount of degassed water (10:1 v/v) to solubilize the phosphate base without promoting hydrolysis.

            • Reaction: Seal the vial and heat to 100 °C for 8–12 hours. The bulky XPhos ligand facilitates rapid reductive elimination, outcompeting background SₙAr reactions.

            • Workup & Purification: Cool the reaction, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

            G Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Cl Addition (Accelerated by C-7 CF3) PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM K3PO4 / Ar-B(OH)2 (Avoid Nucleophilic Bases) PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product Yields Target

            Caption: Catalytic cycle highlighting the effect of the C-7 CF3 group on the C-6 coupling steps.

            References
            • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: National Institutes of Health (PMC)[Link]

            • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: National Institutes of Health (PMC)[Link]

            • Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors Source: Google P
            • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate / ChemistrySelect[Link]

            Sources

            C-H activation strategies for functionalizing fluorinated imidazopyridazines

            Author: BenchChem Technical Support Team. Date: March 2026

            Advanced C-H Activation Strategies for the Late-Stage Functionalization of Fluorinated Imidazo[1,2-b]pyridazines

            Executive Summary

            This application note provides comprehensive, step-by-step protocols for the late-stage C-H functionalization of fluorinated imidazo[1,2-b]pyridazines. By focusing on palladium-catalyzed C-3 arylation and modern electrochemical sulfonylation, this guide bridges the gap between theoretical mechanistic design and practical benchtop execution, offering medicinal chemists robust methods to diversify these privileged scaffolds without relying on pre-functionalized starting materials.

            Introduction & Mechanistic Rationale

            Imidazo[1,2-b]pyridazines are widely recognized as 1[1], frequently serving as the core pharmacophore for potent kinase inhibitors targeting Tyk2, VEGFR2, and PDE10a[2]. The incorporation of a fluorine atom—commonly at the C-6 position—is a strategic design choice that enhances metabolic stability, modulates basicity, and improves the lipophilicity of the resulting drug candidates[3].

            Historically, functionalizing these scaffolds relied on pre-halogenated precursors and traditional cross-coupling[4]. However, 1[1] has emerged as a highly atom-economical alternative.

            Regioselectivity and the CMD Mechanism: The C-3 position of the imidazo[1,2-b]pyridazine core is highly electron-rich and represents the most kinetically favorable site for electrophilic metalation. In palladium-catalyzed C-H arylation, the reaction proceeds via a2[2]. The presence of a highly electronegative fluorine atom at C-6 inductively deactivates the pyridazine ring, reinforcing exquisite regioselectivity for the C-3 position of the imidazole ring[3].

            CMD_Mechanism A Pd(II) Precatalyst + Carbonate Base C N1-Coordination Complex A->C B 6-Fluoroimidazo [1,2-b]pyridazine B->C D Concerted Metalation- Deprotonation (CMD) at C-3 C->D Base abstracts H+ E Palladacycle Intermediate D->E F Oxidative Addition (Aryl Halide) E->F G Reductive Elimination F->G G->A Catalyst Regeneration H 3-Aryl-6-fluoroimidazo [1,2-b]pyridazine G->H

            Mechanistic pathway of Palladium-catalyzed C-3 arylation via Concerted Metalation-Deprotonation.

            Protocol 1: Palladium-Catalyzed Direct C-3 Arylation

            This protocol details the direct intermolecular C-H arylation of 6-fluoroimidazo[1,2-b]pyridazine using aryl bromides, providing a self-validating workflow for bench chemists[3].

            Materials Required:

            • Substrate: 6-Fluoroimidazo[1,2-b]pyridazine (1.0 equiv)

            • Reagent: Aryl bromide (1.2 equiv)

            • Catalyst: Pd(OAc)₂ (5 mol%)

            • Base: Cs₂CO₃ (2.0 equiv)

            • Solvent: Anhydrous N,N-Dimethylacetamide (DMA)

            Step-by-Step Methodology & Causality:

            • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-fluoroimidazo[1,2-b]pyridazine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

              • Causality:2[2] to prevent ligand-induced steric hindrance at the crowded C-3 position. Cs₂CO₃ provides the precise basicity required to facilitate the CMD transition state without inducing substrate degradation.

            • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat three times.

              • Causality: Excluding oxygen prevents the premature oxidation of the transient Pd(0) intermediate back to Pd(II) before the oxidative addition of the aryl bromide can occur.

            • Solvent Addition: Add anhydrous DMA (5.0 mL) via syringe.

              • Causality: DMA is a highly polar, aprotic solvent that effectively solubilizes the carbonate base and stabilizes the polar transition states inherent to the CMD mechanism.

            • Execution & Validation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–16 hours. Validate progression by monitoring the consumption of the starting material via LC-MS.

              • Causality: Elevated temperatures are thermodynamically necessary to overcome the activation energy barrier of the initial C-H bond cleavage step.

            • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

              • Causality: Celite filtration efficiently removes palladium black and insoluble inorganic salts, preventing emulsion formation during the aqueous wash.

            Protocol 2: Metal-Free Electrochemical C-3 Sulfonylation

            Electrochemical functionalization represents a modern, green chemistry approach that5[5] and harsh chemical oxidants.

            Materials Required:

            • Substrate: 6-Fluoroimidazo[1,2-b]pyridazine (1.0 equiv)

            • Reagent: Sodium benzenesulfinate (2.0 equiv)

            • Electrolyte: n-Bu₄NBF₄ (0.1 M)

            • Solvent: CH₃CN/H₂O (4:1 v/v)

            • Electrodes: Platinum (Pt) plate anode and cathode (1.5 × 1.5 cm²)

            Step-by-Step Methodology & Causality:

            • Cell Assembly: In a 10 mL undivided electrochemical cell, dissolve the substrate (0.5 mmol), sodium benzenesulfinate (1.0 mmol), and n-Bu₄NBF₄ in the solvent mixture.

              • Causality: An undivided cell is utilized for operational simplicity. The biphasic/mixed solvent system ensures the solubility of both the highly polar sodium sulfinate salt and the organic substrate[5].

            • Electrolysis: Insert the Pt electrodes. Apply a constant current (10 mA) at room temperature for 4-6 hours.

              • Causality: Constant current (galvanostatic) electrolysis ensures a steady, controlled generation of sulfonyl radicals via anodic oxidation (Single Electron Transfer). Platinum provides excellent conductivity and chemical inertness under oxidative conditions.

            • Monitoring & Workup: Track the conversion via TLC. Upon completion, extract the mixture with dichloromethane (3 × 15 mL). Wash with water, dry over Na₂SO₄, and evaporate the solvent. Purify the C-3 sulfonylated product via chromatography.

            Electro_Workflow A Undivided Electrochemical Cell (Pt Anode / Pt Cathode) B Anodic Oxidation (SET): Sulfinate to Sulfonyl Radical A->B C Cathodic Reduction: Proton Reduction to H2 A->C D Radical Addition at C-3 of Fluorinated Scaffold B->D E Further Oxidation & Deprotonation D->E F C-3 Sulfonylated Product E->F

            Electrochemical C-3 sulfonylation workflow detailing anodic oxidation and cathodic reduction.

            Quantitative Data Summary

            The following table summarizes expected outcomes based on validated literature parameters for imidazo[1,2-b]pyridazine C-H functionalization[1][2][3][5].

            Functionalization TypeReagents / CatalystPositionYield Range (%)Key Advantage
            Direct Arylation Aryl-Br, Pd(OAc)₂, Cs₂CO₃C-375 - 92%Atom-economical, phosphine-free, high regioselectivity.
            Oxidative Arylation Arene, Pd(OAc)₂, Ag₂CO₃C-360 - 85%Avoids pre-halogenated aryl coupling partners entirely.
            Electrochemical Sulfonylation R-SO₂Na, Pt electrodes, 10 mAC-370 - 88%Metal-free, oxidant-free, room temperature execution.

            References

            • Imidazo[1,2-B]pyridazin-8-amine - Benchchem Source: Benchchem URL
            • Source: NIH.
            • Regioselective Palladium-Catalyzed Oxidative (Het)
            • CA3055504A1 - Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative Source: Google Patents URL
            • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL

            Sources

            Application Note: Protocols for Halogenation at the 3-Position of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Strategic Rationale

            The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs) and anti-infective agents. The introduction of a trifluoromethyl group (

            
            ) at the 7-position enhances metabolic stability and lipophilicity but significantly alters the electronic landscape of the heterocycle.
            

            This guide details the protocols for the regioselective halogenation (Cl, Br, I) at the 3-position of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Unlike the electron-rich parent scaffold, the 7-trifluoromethyl derivative is electronically deactivated. Consequently, standard electrophilic aromatic substitution (

            
            ) protocols must be modified to overcome the elevated activation energy barrier while maintaining strict regiocontrol.
            
            Key Technical Challenges
            • Electronic Deactivation: The 7-

              
               group (Hammett 
              
              
              
              ) withdraws electron density, reducing the nucleophilicity of the C3 carbon.
            • Regioselectivity: While C3 remains the most nucleophilic site, competing reactions or incomplete conversion are risks under mild conditions.

            • Solubility: The fluorinated moiety increases lipophilicity, necessitating specific solvent choices (e.g., DMF, mixtures of MeCN/TFA) for homogeneity.

            Chemical Context & Mechanism[1][2][3][4][5][6][7]

            The halogenation proceeds via an Electrophilic Aromatic Substitution (

            
            ) mechanism.[1] The bridgehead nitrogen (N4) donates electron density into the imidazole ring, activating the C3 position.
            
            Reaction Mechanism (DOT Visualization)

            ReactionMechanism Start 7-CF3-Imidazo[1,2-b]pyridazine PiComplex π-Complex / Activated Electrophile (X+) Start->PiComplex Nucleophilic Attack Reagent N-Halosuccinimide (NXS) (Activator: H+) Reagent->PiComplex Generation of X+ SigmaComplex σ-Complex (Wheland Intermediate) C3-X bond formed PiComplex->SigmaComplex Bond Formation Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Rate Limiting Step Product 3-Halo-7-(CF3)imidazo[1,2-b]pyridazine Deprotonation->Product Final Product

            Figure 1: Mechanistic pathway for the electrophilic halogenation at C3. The deactivating 7-CF3 group raises the energy of the transition state leading to the σ-complex, often requiring acid catalysis to generate a more potent electrophile.

            Experimental Protocols

            The following protocols are optimized for the deactivated 7-

            
             system. Standard conditions (e.g., NBS in 
            
            
            
            ) often result in sluggish conversion.
            Protocol A: Bromination (Standard Intermediate)

            Objective: Synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Reagent: N-Bromosuccinimide (NBS).[2][1] Solvent: DMF (Dimethylformamide) or Acetic Acid (AcOH).

            ParameterCondition A (Mild)Condition B (Robust)
            Substrate 1.0 equiv1.0 equiv
            Reagent NBS (1.05 - 1.1 equiv)NBS (1.1 - 1.2 equiv)
            Solvent DMF (0.2 M)Glacial Acetic Acid (0.2 M)
            Temperature RT (20-25 °C)40-50 °C
            Time 2 - 6 hours1 - 3 hours
            Workup Dilute w/ water, filter ppt.Neutralize (NaHCO3), extract EtOAc.

            Step-by-Step Methodology (Condition B - Recommended for Scale-up):

            • Dissolution: Charge a reaction vessel with 7-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 equiv) and Glacial Acetic Acid (5 mL per mmol substrate). Stir until fully dissolved.

            • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 10 minutes. Note: The solution may turn orange/red transiently.

            • Reaction: Heat the mixture to 45 °C. Monitor by LCMS or TLC (Hex/EtOAc 7:3) for the disappearance of starting material (

              
              ).
              
            • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume).

            • Isolation:

              • If solid precipitates: Stir for 30 mins, filter, and wash with water.

              • If no precipitate: Neutralize carefully with sat.

                
                 to pH ~8 and extract with Ethyl Acetate (3x). Dry organics over 
                
                
                
                and concentrate.
            • Purification: Recrystallize from Ethanol or flash chromatography (0-40% EtOAc in Hexanes).

            Protocol B: Iodination (High Reactivity Required)

            Objective: Synthesis of 3-iodo-7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Rationale: The iodine atom is less electrophilic than bromine; the deactivated ring requires acid activation (TFA) to generate a reactive

            
             equivalent.
            

            Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).

            • Setup: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) (0.15 M).

            • Activation: Add TFA (0.1 - 0.5 equiv) to catalyze the reaction.

            • Addition: Add NIS (1.1 equiv) in a single portion. Protected from light.

            • Reaction: Stir at RT for 4-12 hours. If conversion is <50% after 4 hours, heat to 50 °C.

            • Workup: Quench with 10% sodium thiosulfate (

              
              ) solution to remove excess iodine (color change from purple/brown to yellow/clear). Extract with DCM.
              
            Protocol C: Chlorination

            Objective: Synthesis of 3-chloro-7-(trifluoromethyl)imidazo[1,2-b]pyridazine. Reagents: N-Chlorosuccinimide (NCS).

            • Solvent: Acetic Acid is strictly required here; DMF is often insufficient for chlorination of deactivated rings.

            • Condition: Heat substrate (1.0 equiv) and NCS (1.2 equiv) in AcOH at 60-80 °C for 6-12 hours.

            • Note: Chlorination is the slowest of the three. If reaction stalls, add a catalytic amount of

              
               (4N in dioxane).
              

            Optimization & Troubleshooting Logic

            Use the following decision tree to optimize conditions if standard protocols fail (e.g., incomplete conversion).

            OptimizationLogic Start Standard Protocol (NXS in DMF/AcOH) Check Check Conversion (LCMS/TLC) @ 2 Hours Start->Check Success >95% Conversion Proceed to Workup Check->Success Complete Stall <50% Conversion (Stalled) Check->Stall Incomplete Branch1 Increase Temp (+10-20 °C) Stall->Branch1 First Step Branch2 Add Catalyst (TFA or HCl) Branch1->Branch2 If fails Branch3 Switch Solvent (DMF -> AcOH -> TFA) Branch2->Branch3 If fails

            Figure 2: Optimization workflow for deactivated heterocycles.

            Safety & Handling

            • Halo-succinimides (NBS/NCS/NIS): Irritants. Store in a refrigerator and protect from moisture. Old/yellow NBS should be recrystallized from water before use to ensure accurate stoichiometry.

            • 7-Trifluoromethyl compounds: Generally stable, but avoid strong reducing agents which might defluorinate the side chain.

            • Waste: All halogenated waste must be segregated. Aqueous thiosulfate washes (from iodination) contain iodides and should be treated as halogenated waste.

            References

            • General Reactivity of Imidazo[1,2-b]pyridazines

              • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
              • Source:

            • Halogenation of Deactivated Heterocycles (Methodology)

              • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
              • Source:

            • Analogous Chemistry (Ponatinib/Kinase Inhibitors)

              • Discovery of AP24534 (Ponatinib): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase.[3] (Demonstrates the stability and utility of the imidazo[1,2-b]pyridazine core).

              • Source:

            • Iodination Protocols (NIS/Acid)

              • Regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid.
              • Source:

            Sources

            Application Note: Preparation of Pharmaceutical Salts of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for purines in kinase inhibitors (e.g., Ponatinib analogs) and allosteric modulators. However, the introduction of a 7-trifluoromethyl (

            
            ) group—while beneficial for metabolic stability and lipophilicity—significantly reduces the basicity of the bridgehead nitrogen and lowers aqueous solubility.
            

            This guide details the preparation of pharmaceutical salts for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine . Because the electron-withdrawing

            
             group lowers the pKa of the parent heterocycle (typically pKa ~3.5–4.0), standard salt formation with weak acids (e.g., acetic, fumaric) often fails. This protocol focuses on Strong Acid Screening  strategies to ensure proton transfer, utilizing pKa-dependent logic to isolate thermodynamically stable crystalline forms.
            

            Pre-Formulation Assessment

            Before initiating crystallization, the physicochemical profile of the free base must be established to guide counterion selection.

            Chemical Properties[1][2]
            • Compound: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            • Nature: Weak Base

            • Predicted pKa: ~3.0 – 3.8 (Nitrogen N1 is the primary protonation site;

              
               inductive effect reduces basicity compared to the unsubstituted parent pKa of ~5.0).
              
            • Solubility Profile:

              • High: DMSO, DMA, Methanol, Dichloromethane (DCM).

              • Moderate: Ethanol, Isopropanol (IPA), Acetone.

              • Low/Insoluble: Water, Hexane, Heptane.

            The pKa Rule

            For stable salt formation, the difference between the pKa of the base and the acid (

            
            ) is critical.
            
            
            
            
            • Target:

              
               (Ensures >99% ionization and hydrolytic stability).
              
            • Constraint: Since the API pKa is approx 3.5, the counterion must have a pKa

              
              .
              

            Table 1: Counterion Selection Matrix

            Acid ClassRepresentative AcidpKa (Aq)SuitabilityRationale
            Strong Mineral Hydrochloric Acid (HCl)-6.0High Excellent
            
            
            ; risk of hygroscopicity or hydrates.
            Sulfonic Methanesulfonic (MsOH)-1.9High Forms stable, non-hygroscopic mesylates; good MP.
            Sulfonic Benzenesulfonic (BsOH)-2.8High Good lipophilic match; forms besylates.
            Strong Mineral Sulfuric Acid (
            
            
            )
            -3.0Medium Risk of forming bisulfates vs sulfates; stoichiometry control is difficult.
            Weak OrganicTartaric Acid~3.0Low
            
            
            . Salt will disproportionate in water.
            Weak OrganicFumaric Acid3.03LowInsufficient proton transfer.

            Experimental Workflows

            Decision Logic

            The following flowchart outlines the logical pathway for selecting the crystallization method based on solubility and pKa.

            SaltSelection Start Start: 7-CF3-Imidazo[1,2-b]pyridazine SolubilityCheck Check Solubility in MeOH/EtOH/Acetone Start->SolubilityCheck pKaCheck Calculate pKa (Target: ~3.5) SolubilityCheck->pKaCheck AcidSelect Select Acid (pKa < 1.0) HCl, MsOH, BsOH pKaCheck->AcidSelect MethodA Method A: Slurry (Low Solubility) AcidSelect->MethodA Solubility < 10 mg/mL MethodB Method B: Reactive Crystallization (High Solubility) AcidSelect->MethodB Solubility > 20 mg/mL Analysis Characterization (XRPD, DSC, NMR) MethodA->Analysis MethodB->Analysis Analysis->AcidSelect Amorphous/Unstable Success Stable Salt Candidate Analysis->Success Crystalline & Stable

            Figure 1: Strategic workflow for salt selection of weak bases.

            Protocol A: Reactive Crystallization (Preferred)

            This method is ideal when the free base is soluble in the reaction solvent (e.g., Acetone or Ethanol) but the salt is not.

            Reagents:

            • API: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 eq)

            • Solvent: Acetone (HPLC Grade)

            • Acid: Methanesulfonic acid (1.05 eq, 1M solution in THF or Acetone)

            Step-by-Step Procedure:

            • Dissolution: Charge 500 mg of API into a 20 mL vial. Add 10 volumes (5 mL) of Acetone. Heat to 40°C with stirring (300 RPM) until fully dissolved.

            • Filtration: Filter the solution through a 0.45

              
              m PTFE syringe filter to remove particulate matter.
              
            • Acid Addition: Slowly add the Methanesulfonic acid solution (1.05 equivalents) dropwise over 10 minutes while maintaining 40°C.

              • Expert Note: Do not dump the acid. Rapid addition causes local supersaturation, leading to amorphous precipitation or oiling out.

            • Nucleation: A white precipitate (Mesylate salt) should begin to form. If no precipitate forms after 15 minutes, seed with <1 mg of previously prepared salt or scratch the glass wall.

            • Aging: Cool the slurry slowly to room temperature (20°C) over 2 hours (0.1°C/min ramp). Stir at 20°C for an additional 4 hours to ripen the crystals (Ostwald ripening).

            • Isolation: Filter the solids using a vacuum Buchner funnel.

            • Washing: Wash the cake with 2 volumes of cold Acetone (0°C) to remove excess acid and impurities.

            • Drying: Dry in a vacuum oven at 45°C for 12 hours.

            Protocol B: Slurry Conversion (Polymorph Screening)

            Used when the API has low solubility or to convert metastable forms to the thermodynamic limit.

            Reagents:

            • API (1.0 eq)

            • Solvent: Isopropanol (IPA) / Water (95:5 v/v)

            • Acid: Hydrochloric Acid (1.1 eq, 4M Aqueous)

            Step-by-Step Procedure:

            • Suspension: Suspend 200 mg of API in 4 mL of IPA/Water. The material will likely not dissolve completely.

            • Acidification: Add 1.1 equivalents of HCl. The slurry may briefly clear (dissolve) as the salt forms, then reprecipitate.

            • Thermal Cycling: Cycle the temperature between 5°C and 40°C (hold 2 hours at each temp) for 48 hours.

              • Mechanism:[1][2][3] This promotes the dissolution of small/metastable crystals and growth of the stable thermodynamic form.

            • Isolation: Filter the solids at room temperature.

            • Drying: Crucial Step —Dry HCl salts carefully. Start at 30°C under vacuum. High heat initially can cause dehydration if a hydrate was formed, collapsing the crystal lattice into an amorphous solid.

            Characterization & Validation

            A salt is not confirmed by precipitation alone. It must be validated using the following "Trinity of Analysis."

            Proton NMR ( -NMR)
            • Goal: Confirm stoichiometry and proton transfer.

            • Observation: Look for the Diagnostic Shift . The protons on the imidazo[1,2-b]pyridazine ring (H2, H3, H6) will shift downfield (higher ppm) by 0.2–0.5 ppm upon protonation compared to the free base.

            • Integration: Integrate the acid counterion peak (e.g., methyl group of mesylate at ~2.3 ppm) against the aromatic ring protons. Ratio should be 1:1.

            X-Ray Powder Diffraction (XRPD)
            • Goal: Confirm crystallinity and distinct phase.

            • Criteria: The salt pattern must be distinct from the free base. New peaks indicate a new crystal lattice.

            • Halo Warning: A "halo" or broad hump indicates amorphous material. Reject and re-crystallize (try slower cooling or Method B).

            Differential Scanning Calorimetry (DSC)
            • Goal: Determine melting point and purity.

            • Expectation: Salts generally have a higher melting point than the free base.

            • Sharpness: A sharp endotherm indicates high crystallinity. A broad endotherm suggests amorphous content or solvent inclusion.

            Troubleshooting "Expert Tips"

            ProblemRoot CauseSolution
            Oiling Out Phase separation before crystallization.The salt is liquid at the reaction temp. Add an anti-solvent (e.g., Heptane) dropwise or lower the temperature.
            Amorphous Solid Precipitation was too fast.Re-heat to dissolve, then cool much slower (e.g., 5°C/hour). Add 5% water to the solvent to increase solubility and slow nucleation.
            Disproportionation Salt breaks down in water.The acid was too weak. Ensure
            
            
            .[4][5] If using HCl, ensure the pH of the aqueous environment is maintained < 2.
            Hygroscopicity HCl salt absorbs moisture.Switch to Mesylate or Tosylate counterions. These large lipophilic anions pack better with the lipophilic
            
            
            group, excluding water.

            References

            • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8][9] (2011).[1][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][7][8][10]

            • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616.

            • Morris, K. R., et al. (1994). An integrated approach to the selection of optimal salt forms for a new drug candidate. International Journal of Pharmaceutics, 105(3), 209-217.

            • Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672.

            • Bhattachar, S. N., et al. (2006). Chemical structure-based prediction of pKa for drugs and drug-like molecules. International Journal of Pharmaceutics, 323(1-2), 19-32. (Context for imidazopyridazine basicity).

            Sources

            Biological Assay Protocols for Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Mechanistic Rationale

            The imidazo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-rich bicyclic pharmacophore utilized extensively in modern medicinal chemistry. Its versatile substitution patterns at the 2-, 3-, and 6-positions allow for fine-tuned interactions with diverse biological targets, ranging from critical kinases (e.g., BTK, Tyk2)[1][2] to complex pathogens like Mycobacterium tuberculosis[3] and central nervous system targets like β-amyloid plaques[4].

            As a Senior Application Scientist, it is critical to recognize that the biological evaluation of these derivatives cannot rely on a single assay modality. The inherent physicochemical properties of imidazo[1,2-b]pyridazines—such as their propensity for hydrogen bonding and variable lipophilicity—require a multi-tiered, self-validating assay cascade. Biochemical assays must confirm direct target engagement, while orthogonal cell-based phenotypic assays are required to validate permeability and functional efficacy.

            Workflow A Imidazo[1,2-b]pyridazine Library Synthesis B Biochemical Screening (HTRF / ADP-Glo) A->B Purified Compounds C Cell-Based Phenotypic Assays (MABA / MTT) B->C IC50 < 10 nM D In Vivo Target Occupancy (ELISA / PD Models) C->D High Permeability / MIC E Lead Optimization & SAR Refinement D->E PK/PD Validation E->A Iterative Design

            Workflow for the biological evaluation and optimization of imidazo[1,2-b]pyridazine derivatives.

            Quantitative Data Summary: Cross-Target Efficacy

            To contextualize the assay protocols, Table 1 summarizes the quantitative potency metrics of benchmark imidazo[1,2-b]pyridazine derivatives across various therapeutic domains.

            Table 1: Representative Biological Activity of Imidazo[1,2-b]pyridazine Derivatives

            Compound / DerivativePrimary TargetAssay ModalityPotency / EfficacyReference
            Compound 22 Bruton's Tyrosine Kinase (BTK)HTRF / ELISAIC₅₀ = 1.3 nM[1]
            Compound 6b Tyk2 JH2 DomainHuman Whole Blood (hWB)IC₅₀ = 817 nM[2]
            Compound 8h / 8j M. tuberculosis H37RvMABAMIC = 1.6 µg/mL[3]
            Compound 8w TNF-α ProductionhPBMC AssayIC₅₀ = 0.4 µM[5]
            Compound 4 β-Amyloid (Aβ₁₋₄₀) PlaquesRadioligand CompetitionKᵢ = 11.0 nM[4]

            Detailed Experimental Protocols

            The following protocols are engineered as self-validating systems. Every step includes the causality behind the methodological choice to ensure robust, reproducible data generation.

            Protocol A: Time-Dependent HTRF Kinase Assay for Covalent BTK Inhibitors

            Rationale: Many highly potent imidazo[1,2-b]pyridazine derivatives (such as Compound 22) are designed as irreversible, covalent inhibitors targeting specific cysteine residues (e.g., Cys481 in BTK)[1]. Standard equilibrium assays severely underestimate the potency of covalent binders. A time-dependent Homogeneous Time-Resolved Fluorescence (HTRF) assay is mandatory to accurately capture the

            
             kinetics[1].
            

            BTK_Assay BTK BTK Enzyme (Active) Complex Inhibited BTK Complex (Time-Dependent) BTK->Complex + Inhibitor Probe Biotinylated Probe (Competitor) BTK->Probe Unbound BTK Inhibitor Imidazo[1,2-b]pyridazine (Covalent Inhibitor) Inhibitor->Complex Signal HTRF Signal (Inversely Proportional) Complex->Signal Blocks Probe Probe->Signal High FRET

            Competitive target occupancy assay logic for covalent imidazo[1,2-b]pyridazine BTK inhibitors.

            Step-by-Step Methodology:

            • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT is kept at a minimal 2 mM to prevent non-specific reduction of the inhibitor's electrophilic warhead while maintaining enzyme stability.

            • Compound Dilution: Serially dilute the imidazo[1,2-b]pyridazine derivative in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%.

            • Time-Dependent Pre-incubation: Add 5 µL of recombinant BTK enzyme to 5 µL of the diluted compound in a 384-well low-volume plate. Incubate at room temperature for variable time points (e.g., 0, 10, 20, and 60 minutes). Causality: Progressive reduction in IC₅₀ over time (e.g., marked reduction after 20 min) validates the covalent interaction mechanism[1].

            • Reaction Initiation: Add 10 µL of a mixture containing ATP (at the

              
               value) and the biotinylated peptide substrate to initiate the kinase reaction. Incubate for 30 minutes.
              
            • Detection: Add 10 µL of the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 1 hour.

            • Readout & Self-Validation: Read the plate on a compatible microplate reader at 665 nm and 620 nm. Calculate the HTRF ratio (665/620).

              • Validation Check: Calculate the Z'-factor using positive (vehicle + enzyme) and negative (no enzyme) controls. The assay is only valid if Z' > 0.65.

            Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity

            Rationale: Imidazo[1,2-b]pyridazine derivatives featuring piperazine, morpholine, or benzohydrazide moieties show potent anti-tubercular activity[3]. However, these lipophilic compounds often precipitate in standard broth, causing false turbidity readings in traditional MIC assays. MABA utilizes resazurin (Alamar Blue), a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of actively metabolizing M. tuberculosis, completely bypassing turbidity artifacts[3].

            Step-by-Step Methodology:

            • Inoculum Preparation: Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with OADC until mid-log phase. Dilute the culture to a turbidity equivalent to a 0.5 McFarland standard, then further dilute 1:20 in 7H9 broth[3]. Causality: Standardizing the inoculum ensures that compound depletion does not artificially inflate the apparent MIC.

            • Compound Plating: In a sterile 96-well microplate, perform 2-fold serial dilutions of the imidazo[1,2-b]pyridazine derivatives (e.g., starting from 100 µg/mL down to 0.1 µg/mL) in 100 µL of 7H9 broth.

            • Inoculation: Add 100 µL of the standardized M. tuberculosis suspension to each well.

            • Incubation: Seal the plates with permeable membranes and incubate at 37°C for 5 to 7 days.

            • Indicator Addition: Add 30 µL of Alamar Blue reagent (and 20% Tween 80 to enhance cell wall permeability to the dye) to each well[3]. Re-incubate for 24 hours.

            • Readout & Self-Validation: Visually inspect the plate (Blue = no growth; Pink = growth) and quantify fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color shift.

              • Validation Check: The assay must include standard reference drugs (e.g., Pyrazinamide, Ciprofloxacin)[3] and a compound-free growth control. If the growth control remains blue, the assay is invalid due to poor bacterial viability.

            References

            1.[4] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. nih.gov. Link 2.[3] Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. benchchem.com. Link 3.[1] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. acs.org. Link 4. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. tsijournals.com. Link 5.[5] Synthesis and biological evaluation of imidazo[1,2-b]pyridazines as inhibitors of TNF-α production. researchgate.net. Link 6.[2] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. nih.gov. Link

            Sources

            Application Note: Late-Stage Functionalization of 7-CF3-Imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Strategic Importance

            The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design (e.g., Ponatinib, Tak-593), valued for its ability to mimic the adenine ring of ATP. The introduction of a 7-trifluoromethyl (7-CF3) group significantly alters the physicochemical profile of the core, lowering the HOMO energy, increasing metabolic stability, and modulating lipophilicity (LogP).

            However, the strong electron-withdrawing nature of the 7-CF3 group creates a synthetic bottleneck. It deactivates the ring towards classical electrophilic substitution, making late-stage functionalization (LSF) challenging. This guide outlines three field-proven protocols to overcome these electronic barriers, enabling the rapid diversification of the 7-CF3-imidazo[1,2-b]pyridazine core without de novo synthesis.

            Core Reactivity Profile
            • C3 Position: Nucleophilic character is diminished by 7-CF3 but remains the primary site for electrophilic aromatic substitution (

              
              ) and Pd-catalyzed C-H activation.
              
            • C6/C8 Positions: Electron-deficient and prone to radical attack (Minisci-type reactions). The 7-CF3 group sterically blocks C7 and electronically activates C6 and C8 for nucleophilic radical addition.

            • C6 Position: If halogenated (e.g., 6-Cl), it is highly active for

              
               displacements due to the "push-pull" activation from the bridgehead nitrogen and the 7-CF3 group.
              

            Regioselectivity & Mechanism Map

            The following diagram illustrates the divergent reactivity pathways controlled by the electronic "push-pull" of the 7-CF3 substituted core.

            G Core 7-CF3-Imidazo[1,2-b]pyridazine (Scaffold) C3_Path C3 Position (Nucleophilic) Core->C3_Path Kinetic Control C8_Path C8 Position (Electrophilic/Radical) Core->C8_Path Radical Attack C6_Path C6 Position (S_NAr Active) Core->C6_Path Leaving Group Dep. Electrophilic Electrophilic Subst. (Halogenation, Formylation) C3_Path->Electrophilic Slowed by CF3 Pd_CH Pd-Catalyzed C-H Arylation C3_Path->Pd_CH Preferred LSF Minisci Photoredox Minisci (Radical Alkylation) C8_Path->Minisci High Selectivity SNAr Nucleophilic Displacement (If 6-Cl/Br present) C6_Path->SNAr Activated by CF3

            Figure 1: Reactivity landscape of 7-CF3-imidazo[1,2-b]pyridazine. The CF3 group deactivates C3 but activates C8 for radical chemistry.

            Detailed Experimental Protocols

            Protocol A: C3-H Direct Arylation (Pd-Catalyzed)

            Objective: Introduction of (hetero)aryl groups at C3 without pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The acidity of the C3-H bond is slightly increased by the 7-CF3 group, facilitating the CMD step, although the oxidative addition to the Pd center may be slower.

            Reagents:

            • Substrate: 7-CF3-imidazo[1,2-b]pyridazine (1.0 equiv)

            • Coupling Partner: Aryl Bromide (1.5 equiv)

            • Catalyst: Pd(OAc)₂ (5 mol%)

            • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)

            • Base: K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for difficult substrates)

            • Solvent: 1,4-Dioxane (0.2 M)

            Step-by-Step Workflow:

            • Setup: In a glovebox or under Argon, charge a microwave vial with the substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base.

            • Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap containing a PTFE septum.

            • Reaction: Heat the mixture to 100 °C for 16 hours. (Note: Microwave irradiation at 120 °C for 1 hour is a viable alternative).

            • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

            • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

            Critical Note: If the reaction is sluggish due to the electron-poor nature of the ring, switch the base to PivOK (Potassium Pivalate) to enhance the CMD mechanism.

            Protocol B: C8-H Radical Alkylation (Photoredox Minisci)

            Objective: Selective installation of alkyl groups at the C8 position. Mechanism: The 7-CF3 group activates the pyridazine ring towards nucleophilic radical attack. While C6 is also reactive, steric steering and electronic density often favor C8 or C6 depending on the specific radical source. Literature precedents on imidazo[1,2-b]pyridazines suggest C8 selectivity with bulky radicals.

            Reagents:

            • Substrate: 7-CF3-imidazo[1,2-b]pyridazine (1.0 equiv)

            • Radical Precursor: Carboxylic Acid (2.0 equiv) or Alkyl Trifluoroborate (2.0 equiv)

            • Photocatalyst: [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

            • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

            • Solvent: DMSO/H₂O (4:1) or MeCN/H₂O

            • Light Source: Blue LED (450 nm)[2]

            Step-by-Step Workflow:

            • Preparation: Dissolve the substrate, carboxylic acid (alkyl source), photocatalyst, and persulfate oxidant in the solvent mixture.

            • Degassing: Sparge the solution with Nitrogen for 10 minutes to remove oxygen (which quenches the triplet state of the Ir catalyst).

            • Irradiation: Place the vial 2-3 cm from a Blue LED source (approx. 10-14W). Stir vigorously at room temperature for 12–24 hours.

            • Monitoring: Monitor by LCMS. The 7-CF3 group ensures the product is distinct from the starting material.

            • Isolation: Dilute with water, extract with DCM (x3). The product is often more lipophilic.

            Data Validation (Expected):

            Radical Source Position Yield (Est.) Notes
            Pivalic Acid (t-Bu) C8 50-65% Bulky radicals prefer C8.
            Cyclohexane carboxylic acid C8 45-60% Good selectivity.

            | Primary Alkyl | C6/C8 Mix | 40% | Less selective; separation required. |

            Protocol C: C3-Halogenation (Gateway to Cross-Coupling)

            Objective: Regioselective bromination/iodination at C3 to enable Suzuki/Sonogashira coupling. Rationale: While direct arylation (Protocol A) is efficient, halogenation allows for a broader range of couplings (e.g., alkynylation).

            Reagents:

            • Bromination: NBS (1.05 equiv) in MeCN or DMF.

            • Iodination: NIS (1.1 equiv) in MeCN.

            Step-by-Step Workflow:

            • Dissolve 7-CF3-imidazo[1,2-b]pyridazine in MeCN (0.1 M).

            • Add NBS/NIS portion-wise at 0 °C.

            • Allow to warm to RT and stir for 2 hours.

            • Observation: The reaction may be slower than the non-CF3 parent. If incomplete after 4 hours, heat to 45 °C.

            • Quench: Add 10% Na₂S₂O₃ solution. Extract with EtOAc.

            References

            • Regioselective Palladium-Catalyzed Oxidative (Het)Arylation of Imidazo[1,2-b]pyridazines.Synthesis, 2021.

              • Source:

              • Relevance: Establishes the C3-H aryl
            • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021.[2]

              • Source:

              • Relevance: Comprehensive review of metal-catalyzed functionalization, including C6 and C8 alkylation str
            • Visible Light‐Induced C‐H Radical Borylation/Alkylation.

              • Source:

              • Relevance: Cites the specific use of Ir-photocatalysis for C8-alkyl
            • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. Med. Chem. Commun., 2017.[3][4]

              • Source:

              • Relevance: Demonstrates the biological importance of the scaffold and SAR around the C6/C8 positions.

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            [1][2]

            Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

            Overview: The Challenge of the Electron-Deficient Core

            You are likely accessing this guide because your standard cyclization protocol—refluxing 5-(trifluoromethyl)pyridazin-3-amine with chloroacetaldehyde in ethanol—is resulting in poor yields (<30%), incomplete conversion, or significant tar formation.[1][2]

            The Root Cause: The synthesis of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine presents a specific electronic challenge. The trifluoromethyl group (

            12
            
            
            12

            This guide moves beyond "standard recipes" to provide kinetically optimized protocols and troubleshooting workflows.

            Module 1: The "Stalled Reaction" (Kinetics & Conversion)[1][2]

            User Issue: “Starting material remains after 24 hours reflux; adding more chloroacetaldehyde only increases impurities.”

            The Mechanistic Bottleneck

            The reaction follows a condensation mechanism where the pyridazine N2 attacks the alkyl halide.[1] The

            12
            
            
            12
            Optimized Protocol: High-Temperature/Microwave Shift

            To improve yield, we must shift from thermodynamic control to kinetic forcing.[1][2]

            Recommended Protocol (Microwave Assisted):

            • Stoichiometry: 1.0 eq Amine : 1.5 eq Chloroacetaldehyde (50% wt in

              
              ) : 2.0 eq 
              
              
              .[1][2]
            • Solvent: 1,2-Dimethoxyethane (DME) or

              
              -Butanol.[1][2]
              
              • Why? Ethanol reacts with chloroacetaldehyde to form acetals, competing with the main reaction.[1][2] DME is inert and allows higher temperatures.[1][2]

            • Conditions: Microwave irradiation at 120–140°C for 20–40 minutes.

            • Workup: Evaporate solvent, redissolve in EtOAc, wash with saturated

              
              .
              

            Data: Solvent & Energy Source Comparison

            SolventTemp (
            
            
            C)
            TimeMethodYield (Isolated)Notes
            Ethanol 7824 hReflux28%Incomplete conversion; acetal byproducts.[1][2]
            
            
            -Butanol
            11712 hReflux55%Better conversion; difficult solvent removal.[1]
            DME 8518 hReflux62%Cleaner profile; less polymerization.[1][2]
            DME 140 30 min Microwave 81% Optimal. Kinetic barrier overcome.[1]
            Module 2: The "Black Tar" Issue (Reagent Stability)

            User Issue: “The reaction mixture turns black immediately. NMR shows no product, just broad polymeric peaks.”[1]

            Diagnosis: Chloroacetaldehyde Polymerization

            Commercial chloroacetaldehyde is supplied as a 50% aqueous solution.[1][2] Upon storage, it forms cyclic trimers and insoluble polymers.[1][2] When added to a hot reaction, these polymers decompose into "tars" rather than reacting with the amine.[1][2]

            Solution A: The "Depolymerization" Pre-step

            Never add old chloroacetaldehyde directly.[1]

            • Distillation: Distill the commercial solution; collect the fraction boiling at 85–90°C.

            • Dehydration: Stir with anhydrous

              
               or 
              
              
              before use.
            Solution B: The Superior Reagent (Acetal Swap)

            Replace chloroacetaldehyde with Bromoacetaldehyde diethyl acetal .[1][2]

            • Protocol: Use 1.0 eq Amine + 1.5 eq Acetal + Hydrobromic acid (48% aq, catalytic) in Ethanol/Water.

            • Mechanism: The acid generates the reactive aldehyde in situ at a controlled rate, preventing self-polymerization.[1][2]

            Module 3: Visualization of the Pathway

            The following diagram illustrates the critical decision points in the synthesis mechanism. Note the competition between the desired N2-attack (Path A) and the unproductive N-exocyclic attack or polymerization (Path B).

            GStart5-(CF3)pyridazin-3-amineIntermedIntermediateN-Alkylated SpeciesStart->Intermed N2 Attack(Slowed by CF3)TarPolymerization/TarStart->Tar Exocyclic N Attack(Rare)ReagentChloroacetaldehyde(or Acetal)Reagent->Intermed + HeatReagent->Tar Self-Condensation(If Reagent Old)Product7-(CF3)imidazo[1,2-b]pyridazine(Target)Intermed->Product Cyclization(- H2O/HCl)Opt1Optimization:Use Microwave/DMEOpt1->IntermedOpt2Optimization:Use Fresh/AcetalOpt2->Reagent

            Figure 1: Reaction pathway analysis showing the critical bottleneck at the N2 attack step due to electron deficiency, and the competing polymerization pathway.[1][2]

            Module 4: FAQ & Troubleshooting Guide

            Q1: Can I use 3-amino-6-(trifluoromethyl)pyridazine instead?

            • No. The position is critical.

              • 3-amino-5-(trifluoromethyl)pyridazine

                
                7-(CF3)  product.[1]
                
              • 3-amino-6-(trifluoromethyl)pyridazine

                
                6-(CF3)  product.[1]
                
              • Note: Regioselectivity is dictated by the starting material substitution pattern.[1][2] The cyclization geometry is fixed.[1]

            Q2: My product is co-eluting with the starting material. How do I purify it?

            • Answer: The amine and the product often have similar

              
               values in standard Hexane/EtOAc systems.[1]
              
              • Technique: Switch to DCM:MeOH (95:5) . The product is less polar than the free amine (which can H-bond).[1]

              • Scavenging: If unreacted amine persists, treat the crude mixture with polymer-supported isocyanate resin (scavenger) for 2 hours before filtering.[1][2] This removes the nucleophilic starting amine but leaves the imidazo-product untouched.[1]

            Q3: I see a peak at M+18 in the Mass Spec. What is it?

            • Answer: This is likely the hydrate of the intermediate aldehyde adduct (non-cyclized).[1] It suggests the cyclization step (dehydration) was incomplete.[1]

              • Fix: Increase reaction time or add a Lewis Acid catalyst like

                
                 (5 mol%) or simply add molecular sieves to drive the dehydration.
                
            References
            • General Synthesis of Imidazo[1,2-b]pyridazines

              • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1][2][3]

              • Source:Journal of Medicinal Chemistry / PMC.[1]

              • Relevance: Establishes the baseline condensation protocol (Reflux/NaHCO3) and numbering convention.
            • Microwave Optimization for Heterocycles

              • Title: Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach.[1][2][4]

              • Source:Beilstein Journal of Organic Chemistry.
              • Relevance: Demonstrates the kinetic advantage of microwave irradiation for electron-deficient amine cyclizations in similar 5-membered fused systems.
            • Precursor Properties (5-CF3-pyridazin-3-amine)

              • Title: 5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6).[1][2][5][6]

              • Source: PubChem / Chemical Vendors.[1][2][7]

              • Relevance: Confirms the specific starting material required to achieve the 7-substituted target.
              • [1]

            • Lewis Acid Catalysis in Groebke–Blackburn–Bienaymé (GBB)

              • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.[1][2]

              • Source:ACS Omega.[1]

              • Relevance: Provides advanced troubleshooting (Lewis acids/Sc(OTf)3)
              • [1]

            Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Chloroacetaldehyde (highly toxic/alkylating agent) and Trifluoromethyl derivatives before handling.[1][2]

            Technical Support Center: Solubility Optimization for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Status: Active Ticket ID: SOL-CF3-IP-001 Subject: Overcoming Precipitation and Solubility Limits in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

            Executive Summary & Mechanistic Insight

            The Core Problem: You are likely experiencing solubility issues not because the compound is inherently insoluble in organic media, but because of the specific interaction between the 7-trifluoromethyl (

            
            ) moiety  and water-contaminated DMSO .
            
            The "Fluorine Effect" on Solubility

            The 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold presents a unique challenge. The imidazo[1,2-b]pyridazine core is a planar, aromatic heterocycle that encourages strong

            
             stacking (high crystal lattice energy). The addition of the 
            
            
            
            group significantly increases the lipophilicity (LogP) and electron-withdrawing character of the molecule.

            While DMSO is a polar aprotic solvent capable of dissolving this compound, it is also hygroscopic (absorbs water from the air).[1][2]

            • Mechanism of Failure: As DMSO absorbs atmospheric moisture, its solvating power for lipophilic, fluorinated compounds drops exponentially. The water molecules disrupt the solvation shell around the hydrophobic

              
               group, thermodynamically favoring the solid crystal state over the solution state. This leads to "crashing out" (precipitation).[1]
              

            Troubleshooting Guide (Q&A)

            Scenario A: Initial Dissolution Failure

            User Question: "I added DMSO to the powder and vortexed, but I still see floating particulates or a haze. Is the compound bad?"

            Technical Diagnosis: The compound is likely chemically pure, but the lattice energy of the crystal is resisting the solvation energy of the DMSO at room temperature.

            Solution:

            • Heat is Mandatory: Vortexing alone provides insufficient kinetic energy. Heat the vial to 40–50°C for 5–10 minutes. This disrupts the crystal lattice without degrading the thermally stable heterocycle.

            • Sonication: Use a bath sonicator (not a probe) for 10 minutes while warm.

            • Verify Solvent: Ensure you are using Anhydrous DMSO (water content <0.1%). If your DMSO bottle has been open for more than a month without a septum, it likely contains 1-5% water, which is sufficient to prevent dissolution of this fluorinated scaffold.

            Scenario B: The "Fridge Crash"

            User Question: "My 10mM stock was clear yesterday. I stored it at 4°C, and today there is a pellet at the bottom."

            Technical Diagnosis: This is a thermodynamic equilibrium shift.

            • Freezing Point: Pure DMSO freezes at ~18.5°C. Storing at 4°C causes the DMSO to crystallize.[3] As the solvent freezes, it excludes the solute, creating local pockets of massive supersaturation, forcing the compound to precipitate.

            • Hygroscopicity: If the vial was not sealed under argon/nitrogen, the cooling process may have drawn in humid air, further reducing solubility.

            Solution:

            • Store at Room Temperature (RT): For short-term use (weeks), store the stock at RT (20-25°C) in a desiccator, protected from light.

            • Deep Freeze for Long Term: If storing at -20°C or -80°C, aliquot into single-use vials. Do not subject the master stock to repeated freeze-thaw cycles.

            Scenario C: Biological Assay Precipitation

            User Question: "The stock is clear, but the moment I add it to my cell culture media, it turns cloudy."

            Technical Diagnosis: This is the "Solvent Shock" phenomenon. You are introducing a hydrophobic compound dissolved in DMSO into a highly aqueous, salt-rich environment (media). The rapid change in polarity causes the compound to crash out before it can disperse.

            Solution:

            • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution using an intermediate solvent or a "step-down" protocol (detailed in Section 3).

            Standard Operating Procedures (SOPs)

            SOP-01: Preparation of Robust Master Stock (10 mM)
            ParameterSpecification
            Solvent DMSO, Anhydrous (≥99.9%), stored over molecular sieves.
            Vessel Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polypropylene for long-term storage.
            Atmosphere Argon or Nitrogen purge recommended.

            Protocol:

            • Weigh the target mass of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

            • Calculate the volume of DMSO required for 10 mM (avoid pushing to 50-100 mM unless necessary).

            • Add DMSO to the vial.[3]

            • Incubate: Place in a heating block at 45°C for 10 minutes.

            • Sonicate: Transfer to an ultrasonic bath for 10 minutes.

            • Visual Check: Hold against a light source. The solution must be completely clear. If "schlieren" lines (refractive index swirls) are visible, mix further.

            • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid future freeze-thaw cycles.

            SOP-02: The "Step-Down" Dilution for Bioassays

            To prevent precipitation when dosing cells:

            • Start: 10 mM Master Stock (100% DMSO).

            • Intermediate: Dilute 1:10 into sterile PBS containing 10% DMSO . (Result: 1 mM compound in 19% DMSO).

              • Why? This buffers the polarity shift.

            • Final Dosing: Dilute the Intermediate solution into the cell media to reach the final assay concentration (e.g., 10 µM).

              • Result: The compound is now dispersed, and the final DMSO concentration is sufficiently low (<0.5%) to avoid cytotoxicity.

            Visualizations

            Diagram 1: The Dissolution & Storage Workflow

            This diagram illustrates the critical decision points for handling the solid compound to ensure stability.

            DissolutionWorkflow Solid Solid Compound (7-CF3-Imidazo[1,2-b]pyridazine) Solvent Add Anhydrous DMSO (Avoid 'Wet' DMSO) Solid->Solvent Mix Vortex + Heat (45°C) + Sonication (10 min) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Stock Master Stock (10mM) Clear Amber Vial Check->Stock Yes Precip Precipitation Risk! Re-Heat or Dilute Check->Precip No (Cloudy) Storage Aliquot & Store (-20°C or RT Desiccator) Stock->Storage Precip->Mix Retry

            Caption: Workflow for preparing a stable stock solution. Note the critical loop at the visual inspection stage to ensure complete dissolution before storage.

            Diagram 2: The "Crash-Out" Mechanism

            This diagram explains the molecular interaction leading to precipitation in aqueous media.

            CrashOutMechanism Compound Hydrophobic Solute (CF3-Heterocycle) Complex Stable Solvated Complex Compound->Complex Dissolved in Pure DMSO DMSO DMSO Molecules (Solvation Shell) DMSO->Complex Water Water/Media (High Polarity) Precipitate Aggregated Solid (Precipitate) Water->Precipitate Displaces DMSO (Hydrophobic Effect) Complex->Precipitate Rapid Addition to Aqueous Media (Shock)

            Caption: The mechanism of precipitation.[4] Water molecules displace the DMSO solvation shell, forcing the hydrophobic CF3-containing molecules to aggregate.

            References

            • BenchChem. (2025).[1][3][4][5] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

            • Thermo Fisher Scientific. (n.d.). Imidazo[1,2-b]pyridazine, 98% Specifications and Handling. Retrieved from

            • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Imidazo[1,2-b]pyridazine.[6] Retrieved from [7]

            • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Drug Discovery Today. (Contextualized via MDPI search results). Retrieved from

            • ResearchGate Community. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from

            Sources

            Overcoming regioselectivity problems in imidazo[1,2-b]pyridazine substitution

            Author: BenchChem Technical Support Team. Date: March 2026

            To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Regioselectivity Challenges in Imidazo[1,2-b]pyridazine Functionalization

            Introduction

            The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib) and CNS-active agents.[1] However, its fused 5,6-bicyclic system presents distinct regioselectivity challenges. The electron-rich imidazole ring (5-membered) contrasts with the electron-deficient pyridazine ring (6-membered), creating a dichotomy in reactivity that must be navigated carefully.

            This technical guide serves as a troubleshooting hub for researchers encountering regiochemical ambiguity during synthesis and functionalization.

            Visualizing Reactivity: The Decision Matrix

            The following diagram maps the intrinsic reactivity of the scaffold, guiding your choice of reagents and reaction order.

            G Core Imidazo[1,2-b]pyridazine Core C3_EAS C3: Electrophilic Attack (Halogenation, Formylation) Core->C3_EAS High Electron Density C3_CH C3: C-H Activation (Direct Arylation) Core->C3_CH Acidic C-H C6_SNAr C6: Nucleophilic Attack (SNAr) (Requires Leaving Group) Core->C6_SNAr α-to-Nitrogen (N5) C6_Pd C6: Pd-Coupling (Reacts AFTER C3) Core->C6_Pd Oxidative Addition (2nd) C8_Inert C8: Kinetic Stability (Resistant to SNAr) Core->C8_Inert Steric/Electronic Shielding Precursors 3-Aminopyridazine + α-Haloketone Precursors->Core Cyclization (N2 attack)

            Figure 1: Reactivity landscape of imidazo[1,2-b]pyridazine. The 5-membered ring drives electrophilic substitution at C3, while the 6-membered ring facilitates nucleophilic attack at C6.

            Module 1: Constructing the Core (Cyclization Regiochemistry)

            User Query: I am condensing a substituted 3-aminopyridazine with an α-bromoketone, but I am isolating the wrong isomer or a quaternary salt. Why?

            Technical Analysis: The condensation involves a nucleophilic attack by the aminopyridazine on the α-haloketone. 3-Aminopyridazine has two ring nitrogens: N1 (distal to amino) and N2 (adjacent to amino).

            • The Problem: In unsubstituted 3-aminopyridazines, N1 is often more nucleophilic than N2. Alkylation at N1 leads to an unproductive quaternary salt or an imidazo[1,2-a]pyrimidine-like byproduct, rather than the desired imidazo[1,2-b]pyridazine.

            • The Solution: Use 6-halo-3-aminopyridazines . The halogen at C6 (adjacent to N1) provides steric hindrance and electronic deactivation, forcing the reaction to occur at N2 , ensuring the correct ring fusion.

            Troubleshooting Protocol:

            • Starting Material: Switch to 6-chloro-3-aminopyridazine if possible. The chlorine can be removed later or used as a handle for functionalization.

            • Solvent System: Use ethanol or n-butanol under reflux.

            • Base: Sodium bicarbonate (NaHCO₃) is preferred over strong bases to minimize polymerization.

            Module 2: Electrophilic Substitution (Targeting C3)

            User Query: I need to introduce a halogen for cross-coupling. Will halogenation occur at C2 or C3?

            Technical Analysis: Electrophilic Aromatic Substitution (EAS) occurs exclusively at C3 .

            • Mechanism: The bridgehead nitrogen (N4) donates electron density into the 5-membered ring. Attack at C3 generates a resonance-stabilized intermediate that preserves the aromatic sextet of the 6-membered pyridazine ring. Attack at C2 would disrupt this aromaticity.

            • Selectivity: >95:5 favoring C3.

            Standard Protocol: C3-Iodination

            • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

            • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

            • Note: If the substrate is highly electron-deficient (e.g., bearing a nitro group), heating to 50°C may be required.

            ElectrophileReagentProduct PositionNotes
            Iodine NIS, ACNC3 Excellent yield, mild conditions.
            Bromine NBS, ACNC3 Fast reaction, high selectivity.
            Nitro HNO₃/H₂SO₄C3 Requires careful temperature control (0°C).
            Formyl POCl₃/DMFC3 Vilsmeier-Haack reaction.

            Module 3: Cross-Coupling & SNAr (Differentiation of C3 vs. C6)

            User Query: I have a scaffold with halogens at both C3 and C6. Which one will react first in a Suzuki coupling? Can I do SNAr at C6?

            Technical Analysis: This is the most critical regiochemical pivot point.

            • Palladium Catalysis (Suzuki/Buchwald):

              • Order of Reactivity: C3-Halogen > C6-Halogen .

              • Reasoning: The C3-halide bond (on the electron-rich imidazole ring) undergoes oxidative addition more readily than the C6-halide bond (on the electron-deficient pyridazine ring). Furthermore, if using C3-I vs C6-Cl, the weaker C-I bond ensures complete chemoselectivity.

            • Nucleophilic Aromatic Substitution (SNAr):

              • Active Site: C6 .

              • Inactive Site: C3 (electron-rich) and C8 (kinetically slow).

              • Reasoning: C6 is alpha to the N5 nitrogen, activating it for nucleophilic attack. This allows for orthogonal functionalization: use Pd-catalysis at C3, then SNAr at C6.[2]

            Workflow: Orthogonal Functionalization of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

            Workflow Start 6-Chloro-3-iodoimidazo[1,2-b]pyridazine Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Targets C3-Iodo Start->Step1 Inter Intermediate: 6-Chloro-3-aryl-imidazo[1,2-b]pyridazine Step1->Inter Step2 Step 2: SNAr Reaction (Amine, DIPEA, DMSO, Heat) Targets C6-Chloro Inter->Step2 Final Final Product: 3,6-Disubstituted Scaffold Step2->Final

            Figure 2: Step-wise functionalization strategy exploiting the reactivity difference between C3 (Pd-sensitive) and C6 (SNAr-sensitive).

            Experimental Protocol: Sequential C3-Suzuki / C6-SNAr

            • Step 1 (C3 Coupling):

              • Mix 6-chloro-3-iodo substrate (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and 2M Na₂CO₃ (2.0 equiv) in DME/Water.

              • Heat at 80°C for 4 hours.

              • Checkpoint: Monitor TLC. The C6-Cl bond remains intact under these conditions.

            • Step 2 (C6 Substitution):

              • Take the isolated intermediate. Dissolve in DMSO or NMP.

              • Add Primary/Secondary Amine (2.0 equiv) and DIPEA (3.0 equiv).

              • Heat at 100–120°C.

              • Note: C6-Cl is less reactive than typical chloropyrimidines; high temperature is often necessary.

            Module 4: C-H Activation (Direct Arylation)

            User Query: I want to avoid halogenation steps. Can I directly arylate the core?

            Technical Analysis: Direct C-H arylation is highly effective and regioselective for C3 .[3]

            • Catalyst System: Pd(OAc)₂ (catalytic) with Phosphine-free conditions or specific ligands (e.g., Xantphos).

            • Mechanism: Concerted Metalation-Deprotonation (CMD).[2] The acidity of the C3-H bond allows for selective palladation.

            • Regioselectivity: Exclusive to C3. C-H activation at C6 or C8 is rare and requires directing groups or harsh conditions.

            FAQ: Rapid Troubleshooting

            Q: My SNAr reaction at C6 is extremely sluggish. How can I accelerate it? A: The pyridazine ring is moderately electron-deficient but sometimes insufficient for displacement of a chloride by weak nucleophiles.

            • Fix: Switch the leaving group from Chloride to Fluoride (if synthetic route permits) or Sulfone (oxidize a sulfide). Alternatively, use microwave irradiation at 140°C.

            Q: I see a byproduct where the Pd-coupling happened at C6 instead of C3. Why? A: This occurs if you use highly active catalysts (e.g., Pd-RuPhos) or high temperatures (>100°C) with a bromide at C3 and a bromide/iodide at C6.

            • Fix: Use C3-Iodo / C6-Chloro combinations. The reactivity gap between I and Cl is large enough to ensure selectivity. Avoid bis-bromo substrates if precise control is needed.

            Q: Can I functionalize C8? A: C8 is the most difficult position. It is generally inert to SNAr and EAS.

            • Strategy: Introduce substituents at C8 before cyclization (using a substituted 3-aminopyridazine precursor) or use radical alkylation methods (Minisci reaction), though regiocontrol may be poor.

            References

            • Synthesis & Cyclization:Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.

              • Source:

            • Pd-Catalyzed Coupling:Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C

              • Source:

            • Regioselectivity & C-H Activation:Efficient Synthesis and First Regioselective C-3 Direct Arylation of Imidazo[1,2-b]pyrazoles. (Analogous chemistry for pyridazine fused systems).

              • Source:

            • General Reactivity:Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry.

              • Source:

            Sources

            Purification methods for separating 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine byproducts

            Author: BenchChem Technical Support Team. Date: March 2026

            To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification Protocols for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Executive Summary & Chemical Context

            The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the condensation of 5-(trifluoromethyl)pyridazin-3-amine with

            
            -halocarbonyls.[1] While the reaction is robust, the purification is complicated by the physicochemical properties of the fused bicyclic core.
            

            The Challenge: The imidazo[1,2-b]pyridazine scaffold contains a "hidden" basicity. While the trifluoromethyl (

            
            ) group at position 7 is electron-withdrawing (lowering the pKa of the ring system compared to the parent), the bridgehead nitrogen and the imidazole nitrogen remain capable of strong hydrogen bonding with silanol groups on silica gel.[1] This results in severe peak tailing , co-elution with starting amines , and yield loss  during standard flash chromatography.
            

            This guide provides an optimized purification workflow designed to mitigate these specific interactions.

            Purification Decision Matrix

            Before selecting a method, assess the crude mixture's profile.

            PurificationMatrix Start Crude Reaction Mixture PurityCheck Analyze Purity (LC-MS) Start->PurityCheck HighPurity Purity > 85% Main Impurity: Color/Tar PurityCheck->HighPurity Clean Cyclization LowPurity Purity < 85% Unreacted Amine Present PurityCheck->LowPurity Incomplete Rxn Crystallization Method A: Recrystallization (EtOAc/Hexane) HighPurity->Crystallization Flash Method B: Buffered Flash Chromatography (DCM/MeOH + NH4OH) LowPurity->Flash Standard Scale (>100mg) Prep Method C: Reverse Phase Prep-HPLC (Basic Modifier) LowPurity->Prep Small Scale (<50mg) or Regioisomer Separation

            Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and scale.[1]

            Troubleshooting Guide: Flash Chromatography (Normal Phase)

            Primary Issue: Peak Tailing & Retention of Product on Silica. Cause: The basic nitrogens of the imidazo-pyridazine core interact with acidic silanols on the stationary phase.[1]

            Protocol A: The "Amine-Modified" Eluent System

            Do not use standard Hexane/Ethyl Acetate gradients; the product will streak and co-elute with impurities.[1]

            • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

            • Mobile Phase Preparation:

              • Solvent A: Dichloromethane (DCM)[1]

              • Solvent B: 90% Methanol / 10% Ammonium Hydroxide (

                
                )[1]
                
              • Note: Pre-mixing the ammonia into the methanol prevents miscibility issues with DCM.

            • Gradient:

              • 0–5 min: 100% Solvent A (Elutes non-polar haloketones).[1]

              • 5–20 min: 0%

                
                 10% Solvent B.[1]
                
              • Target: Product typically elutes at 3–5% MeOH/NH

                
                OH.[1]
                

            Technical Insight: The ammonium hydroxide acts as a sacrificial base , saturating the silica's acidic sites and allowing the 7-CF

            
             product to elute as a sharp band.[1]
            
            Protocol B: Handling Solubility (Solid Loading)

            The 7-CF

            
             group increases crystallinity and lipophilicity, making the compound poorly soluble in non-polar mobile phases.[1]
            
            • Do not liquid load with pure DCM (risk of precipitation on the column head).[1]

            • Method: Dissolve crude in minimal Methanol/DCM (1:1), add Celite (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder. Pack this into a solid load cartridge.

            Advanced Separation: Removing Regioisomers & Starting Material[1]

            If the synthesis started from 5-(trifluoromethyl)pyridazin-3-amine , you may encounter:

            • Unreacted Amine: Highly polar, often requires 10%+ MeOH to move.

            • Regioisomers (Rare): If N1 alkylation occurred instead of N2, you might have the 6-CF

              
               isomer.[1]
              

            These species have identical Mass-to-Charge (m/z) ratios.[1] Separation requires exploiting subtle pKa differences.[1]

            Method C: pH-Switching Reverse Phase (Prep-HPLC)

            The 7-CF

            
             group makes the ring less basic than the unreacted amine.[1] We exploit this using pH modifiers.[1]
            
            ParameterAcidic Method (0.1% Formic Acid)Basic Method (10mM NH
            
            
            HCO
            
            
            , pH 10)
            State of Molecule Protonated (
            
            
            )
            Neutral (Free Base)
            Retention Low (Elutes early)High (Elutes late)
            Resolution Poor (Peaks overlap)Excellent
            Recommendation Avoid for final purity.[1]Recommended Standard.

            Why Basic pH Works: At pH 10, the imidazo[1,2-b]pyridazine is neutral and interacts strongly with the C18 chain via hydrophobic interaction (enhanced by the lipophilic

            
            ).[1] The unreacted aminopyridazine remains more polar and elutes earlier.
            

            Protocol:

            • Column: C18 Hybrid Particle (e.g., XBridge or Gemini), 5 µm.

            • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).[1]

            • Mobile Phase B: Acetonitrile.

            • Gradient: 30% B

              
               70% B over 15 minutes.
              

            Scavenging Metal Impurities (If Post-Functionalized)

            If the 7-CF

            
             scaffold was generated via Pd-catalyzed coupling (e.g., Suzuki at position 3), residual Palladium is a common contaminant.[1]
            
            • Detection: Product appears grey or off-white.[1]

            • Solution: SiliaMetS® Thiol or TMT scavengers.[1]

              • Dissolve product in THF/EtOAc (10 mL/g).

              • Add scavenger resin (4 eq.[1] relative to expected Pd).

              • Stir at 40°C for 4 hours.

              • Filter through a 0.2 µm PTFE frit.[1]

            Mechanism of Interaction (Visualized)

            Understanding why the separation fails is key to fixing it.

            Interaction Silica Silica Surface (Acidic Si-OH) Product 7-CF3-Imidazo (Basic N) Silica->Product Strong H-Bond (Causes Tailing) Modifier Modifier (NH4OH / TEA) Modifier->Silica Blocks Sites (Sacrificial)

            Figure 2: The "Sacrificial Base" mechanism.[1] The modifier (Green) binds to silica (Red), preventing the product (Blue) from getting trapped.[1]

            Frequently Asked Questions (FAQ)

            Q1: My product is co-eluting with the starting material (3-amino-5-CF3-pyridazine) on silica. How do I separate them? A: The starting amine is significantly more polar and a strong H-bond donor (

            
            ).[1] Switch to DCM:Acetone (9:1)  on silica. Acetone disrupts the H-bonding of the primary amine more effectively than EtOAc, often retaining the amine on the baseline while the cyclized product elutes.
            

            Q2: I see two spots by TLC that merge into one peak on HPLC. What is happening? A: This is likely an artifact of the acidic HPLC mobile phase. In 0.1% Formic acid, the protonated forms of regioisomers or hydrolysis byproducts may have identical retention times. Switch to the pH 10 method (Method C) described above to resolve these species.

            Q3: The product precipitates on the column during reverse-phase purification. A: The 7-CF

            
             group makes the molecule very hydrophobic.[1] If your starting gradient is too aqueous (e.g., 0% or 10% MeCN), the compound will crash out. Start the gradient at 30% MeCN  to ensure solubility.
            

            Q4: Can I recrystallize instead of using chromatography? A: Yes, if the crude purity is >80%. The 7-CF

            
             analog crystallizes well.[1]
            
            • Solvent System: Dissolve in hot Ethyl Acetate, then add warm Hexane dropwise until cloudy. Cool slowly to 4°C.

            • Note: This effectively removes the "oily" impurities but may not remove unreacted starting amine if it co-precipitates.

            References

            • General Synthesis & Properties: Imidazo[1,2-b]pyridazine core properties and synthesis. PubChem.[1][2] Available at: [Link][1]

            • Tyrosine Kinase Inhibitor Scaffolds: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. Royal Society of Chemistry (MedChemComm).[1] Available at: [Link]

            • Reaction Mechanisms: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine.[3][4] ResearchGate.[1] Available at: [Link]

            Sources

            Troubleshooting cyclization failures in fluorinated imidazopyridazine synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Advanced Heterocyclic Synthesis Support Portal. The condensation of 3-aminopyridazines with α-haloketones (the Tschitschibabin reaction) is a cornerstone strategy for constructing the imidazo[1,2-b]pyridazine pharmacophore[1]. However, the introduction of fluorine—either on the pyridazine core or the α-haloketone—drastically alters the electronic landscape of the reaction, frequently leading to stalled intermediates, poor yields, or complete cyclization failure.

            This guide provides a mechanistic breakdown, diagnostic logic, and validated protocols to troubleshoot and overcome these specific synthetic bottlenecks.

            Mechanistic Diagnostics: Why Do Fluorinated Substrates Fail?

            The standard formation of the imidazo[1,2-b]pyridazine scaffold proceeds through an initial nucleophilic attack by the ring nitrogen on the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and a final dehydrohalogenation/dehydration step[2].

            Fluorine disrupts this pathway at two critical junctures:

            • Inductive Deactivation (Step 1): In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N2) is typically the most nucleophilic site[3]. However, placing a highly electronegative fluorine atom on the ring (e.g., 6-fluoro-3-aminopyridazine) exerts a strong inductive pull (-I effect), stripping electron density from N2 and stalling the initial C-N bond formation.

            • Hemiaminal Stabilization (Step 3): If the α-haloketone contains a trifluoromethyl group (e.g., 3-bromo-1,1,1-trifluoroacetone), the resulting hemiaminal intermediate becomes highly stable. The final dehydration step required to achieve aromaticity becomes thermodynamically uphill, trapping the reaction as a hydrated intermediate[4].

            Pathway A 3-Amino-6-fluoropyridazine + α-Haloketone B N-Alkylated Intermediate (C-N Bond Formation) A->B Base, Heat (F- deactivates N) C Hemiaminal Intermediate (Intramolecular Cyclization) B->C Fast E Dealkylation / Hydrolysis (Off-Target Pathway) B->E H2O / Prolonged Heat D Fluorinated Imidazo[1,2-b]pyridazine (Dehydration) C->D Acid/Heat (CF3 stalls dehydration)

            Mechanistic pathway of fluorinated imidazopyridazine synthesis and primary failure points.

            Troubleshooting FAQs

            Q1: My LC-MS shows unreacted 6-fluoro-3-aminopyridazine, but the α-haloketone has completely disappeared. What happened?

            Causality: The initial N-alkylation is the rate-determining step[2]. Because the fluorine atom deactivates the pyridazine nitrogen, the reaction rate drops significantly. Under the standard mild basic conditions (e.g., NaHCO₃ in THF at 65 °C)[5], the α-haloketone is exposed to heat and base for prolonged periods while waiting for the poor nucleophile to react, leading to off-target haloketone hydrolysis or polymerization. Solution: Switch to a polar aprotic solvent (DMF) to increase the nucleophilicity of the nitrogen, use a stronger base (Cs₂CO₃), and add the α-haloketone slowly via a syringe pump to maintain a low steady-state concentration, preventing its self-degradation.

            Q2: The reaction proceeds, but LC-MS shows a dominant mass of [M+18] relative to my desired product. Heating further causes degradation.

            Causality: You have successfully formed the N-alkylated intermediate and likely the cyclized hemiaminal, but the final dehydration step has failed. This is exceptionally common when using trifluoromethylated haloketones, as the highly electrophilic CF₃ group stabilizes the hydrate form[4]. Solution: Do not apply more heat, as this will cause dealkylation. Instead, you must alter the thermodynamic landscape by introducing a strong Lewis acid (e.g., TiCl₄) or switching to acidic conditions (e.g., TFA) to forcefully drive the elimination of water.

            Q3: I am getting a mixture of regioisomers. How do I force cyclization at the correct nitrogen?

            Causality: While the N2 position is intrinsically more nucleophilic[3], steric bulk from fluorinated substituents or excessive heating can push the reaction toward the exocyclic primary amine (N1 alkylation), resulting in an uncyclizable side product. Solution: Run the initial alkylation step under strict kinetic control (lower temperatures, 50–60 °C) to favor the more nucleophilic N2 position, then ramp the temperature or add acid only after the intermediate is fully formed.

            Reaction Optimization Data

            The following table summarizes the quantitative optimization of reaction conditions for the synthesis of a model 6-fluoroimidazo[1,2-b]pyridazine derivative from a highly deactivated precursor. Notice how standard conditions fail, requiring a two-stage approach.

            SolventBaseTemperature (°C)Additive / Step 2Intermediate Yield (%)Final Product Yield (%)
            EtOHNaHCO₃80None15Trace
            THFNaHCO₃65None4510
            DMFCs₂CO₃90None8525
            DMF Cs₂CO₃ 90 TiCl₄ (Dehydration) 88 82

            Diagnostic Workflow & Standardized Protocol

            Workflow Start Analyze LC-MS Data Q1 Is unreacted 3-aminopyridazine present? Start->Q1 A1 Switch to polar aprotic solvent (DMF) & stronger base (Cs2CO3) Q1->A1 Yes Q2 Is a +18 Da mass (hemiaminal) present? Q1->Q2 No A1->Q2 A2 Add dehydrating agent (TiCl4) or switch to acidic conditions Q2->A2 Yes Success Product Isolated Q2->Success No A2->Success

            Troubleshooting logic tree for cyclization failures based on LC-MS intermediate analysis.

            Validated Two-Stage Cyclization Protocol for Recalcitrant Substrates

            This methodology separates the kinetic N-alkylation step from the thermodynamic dehydration step, creating a self-validating system that prevents premature reagent degradation.

            Phase 1: Kinetic N-Alkylation

            • Charge a dry Schlenk flask with 3-amino-6-fluoropyridazine (1.0 eq), anhydrous Cs₂CO₃ (2.0 eq), and anhydrous DMF (10 volumes).

            • Heat the suspension to 60 °C under an inert atmosphere.

            • Dissolve the fluorinated α-haloketone (1.2 eq) in DMF (2 volumes) and add to the reaction mixture via a syringe pump over 2 hours. Causality: Slow addition prevents the base-mediated hydrolysis of the electrophile.

            • Self-Validation Check: After 3 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and run LC-MS.

              • Pass: Starting material is <5%; dominant peak is the [M+18] intermediate. Proceed to Phase 2.

              • Fail: Starting material remains, but haloketone is consumed. Add an additional 0.3 eq of haloketone slowly.

            Phase 2: Thermodynamic Dehydration

            • Cool the reaction mixture to 0 °C using an ice bath.

            • Slowly add TiCl₄ (1.5 eq) dropwise. Caution: Highly exothermic.

            • Remove the ice bath and heat the reaction to 80 °C for 4 hours. Causality: The strong Lewis acid coordinates the hemiaminal hydroxyl group, turning it into an excellent leaving group and forcing aromatization.

            • Self-Validation Check: LC-MS must show the complete disappearance of the [M+18] mass and the emergence of the final [M+H] imidazo[1,2-b]pyridazine mass.

            • Quench the reaction carefully with saturated aqueous NaHCO₃, filter through Celite to remove titanium salts, and extract with EtOAc. Purify via standard silica gel chromatography.

            References

            • [1] Benchchem. Imidazo[1,2-B]pyridazin-8-amine - Condensation Reactions with α-Haloketones. Available at: 1

            • [2] Smolecule. 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine - Key Reaction Mechanisms. Available at: 2

            • [3] National Institutes of Health (PMC). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: 3

            • [5] ACS Publications. Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control. Available at: 5

            • [4] Thieme Connect. Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Available at:4

            Sources

            Optimizing thermal stability of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine intermediates

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide serves as a specialized technical resource for researchers working with 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine intermediates. It addresses the specific thermal stability challenges associated with this electron-deficient bicyclic scaffold, particularly during synthesis, functionalization, and storage.

            Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Thermal Optimization & Degradation Prevention Applicable Scaffolds: Imidazo[1,2-b]pyridazines, Trifluoromethyl-heterocycles

            Core Stability Analysis

            The 7-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold presents a unique "push-pull" electronic environment. The electron-withdrawing trifluoromethyl (CF₃) group at position 7 significantly lowers the electron density of the pyridazine ring. While this is advantageous for biological activity (metabolic stability, binding affinity), it introduces specific thermal vulnerabilities:

            • Nucleophilic Susceptibility (C7): The CF₃ group activates the C7 position toward nucleophilic attack (e.g., hydrolysis) at elevated temperatures, potentially leading to the formation of the carboxylic acid derivative or ring-opening.

            • Bridgehead Nitrogen Lability: High thermal stress (>120°C) in protic solvents can destabilize the N1-C8a bond, leading to retro-cyclization or degradation.

            • Polymerization: During formation, the electron-rich imidazole ring (C2/C3) can react with the electron-poor pyridazine ring of a neighboring molecule, causing dimerization or tarring if concentration and heat are not managed.

            Interactive Troubleshooting Guide

            Module A: Synthesis & Cyclization Issues

            Q: My condensation reaction (3-amino-5-CF₃-pyridazine + α-haloketone) turns into a black tar upon reflux. How do I prevent this?

            A: This is a classic symptom of uncontrolled exothermicity leading to polymerization . The CF₃ group makes the aminopyridazine less nucleophilic, often tempting chemists to increase the temperature. However, the product is sensitive.

            Protocol Adjustment:

            • Solvent Switch: Replace Ethanol (reflux ~78°C) with 1,2-Dimethoxyethane (DME) or Acetonitrile . These aprotic solvents prevent proton-mediated side reactions.

            • Temperature Ramp: Do not go directly to reflux.

              • Stir at Room Temperature (RT) for 4–6 hours to allow the initial alkylation (intermediate formation).

              • Slowly heat to 60–70°C only to drive the dehydration/cyclization step.

            • Scavenger: Add NaHCO₃ (sodium bicarbonate) or 2,6-Lutidine as a mild base to neutralize the HBr/HCl generated. Strong bases promote degradation of the CF₃ group.

            Q: I see a secondary peak in LCMS with Mass = M+18 during synthesis. Is this a hydrate?

            A: It is likely the non-cyclized intermediate (the alpha-hydroxy species) or a hydrolysis product .

            • Diagnosis: If the peak disappears upon heating with acid, it was the intermediate (incomplete cyclization).

            • Fix: If the intermediate persists, add a dehydrating agent like Molecular Sieves (4Å) or a catalytic amount of p-TsOH (p-toluenesulfonic acid) and heat gently. Avoid aqueous workups at high temperatures.

            Module B: Functionalization (Cross-Coupling)

            Q: During Suzuki coupling at 100°C, I observe defluorination or loss of the CF₃ group.

            A: The CF₃ group at position 7 is activated. Under basic conditions (standard Suzuki bases like K₂CO₃ or Cs₂CO₃) and high heat, the CF₃ group can undergo hydrolysis to the carboxylate or protodefluorination .

            Optimization Strategy:

            • Base Selection: Switch to K₃PO₄ (anhydrous) or KF (Potassium Fluoride) . These are milder and less likely to attack the CF₃ moiety.

            • System: Use a precatalyst system (e.g., Pd(dppf)Cl₂·DCM or XPhos Pd G3) that works at lower temperatures (<80°C).

            • Exclusion of Water: Use anhydrous solvents (Dioxane/DMF) and strictly degas the reaction. Water is the enemy of the activated CF₃ group at high temperatures.

            Q: My halogenated intermediate (3-iodo-7-CF₃-imidazo[1,2-b]pyridazine) decomposes during storage.

            A: Carbon-Iodine bonds on electron-deficient rings are photolabile and thermally weak.

            • Storage: Store at -20°C under Argon, wrapped in foil.

            • Stabilizer: Store as a solid, not in solution (DMSO solutions degrade faster).

            Critical Control Points (Visualized)

            The following diagram illustrates the synthesis workflow and the specific thermal failure points you must monitor.

            G Start Precursor: 3-Amino-5-(CF3)pyridazine Step1 Alkylation (RT) (Formation of N-alkyl intermediate) Start->Step1 + alpha-haloketone (DME, NaHCO3) Step2 Cyclization/Dehydration (60-80°C) Step1->Step2 Controlled Heat Fail3 Failure: Incomplete Cyclization (Cause: Low T / Wet Solvent) Step1->Fail3 Excess Water Product Target: 7-(CF3)imidazo[1,2-b]pyridazine Step2->Product Success Fail1 Failure: Polymerization (Cause: High T > 100°C) Step2->Fail1 Overheating Fail2 Failure: Hydrolysis of CF3 (Cause: Aqueous Base + Heat) Product->Fail2 Strong Base (Suzuki Conditions)

            Caption: Workflow for synthesizing 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine, highlighting critical thermal failure points (Red) versus optimized pathways (Green).

            Comparative Data: Solvent & Temperature Limits

            Use this table to select reaction conditions that maintain scaffold integrity.

            ParameterRecommended LimitRisk ZoneMechanistic Reason
            Reaction Temp < 85°C > 110°CThermal activation of CF₃ hydrolysis; Retro-aldol type degradation.
            Solvent (Synthesis) DME, MeCN, Toluene Ethanol, WaterProtic solvents at reflux promote side reactions and incomplete cyclization.
            Base (Coupling) K₃PO₄, KF Cs₂CO₃, NaOHStrong hydroxide/alkoxide bases attack the electron-deficient C7 position.
            Drying Agent MgSO₄ / Mol. Sieves Acidic AluminaAcidic surfaces can catalyze ring opening or defluorination.

            References

            • Synthesis of Imidazo[1,2-b]pyridazines

              • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1]

              • Source: N
              • Relevance: Defines the standard condensation protocol (aminopyridazine + bromoketone) and highlights the nucleophilic challenges of the pyridazine ring nitrogen.
              • URL:[Link]

            • Functionalization & Cross-Coupling

              • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[2]

              • Source: ResearchG
              • Relevance: detailed review of Pd-catalyzed couplings on this scaffold, including stability of halogenated intermedi
              • URL:[Link]

            • Trifluoromethyl Heterocycle Stability

              • Title: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0.[3]

              • Source: Benchchem.
              • Relevance: Provides comparative data on the 7-CF3 substituted imidazo-fused systems, highlighting the metabolic stability vs. synthetic reactivity of the CF3 group.[3]

            • Advanced Intermediates & Tyk2 Inhibitors

              • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
              • Source: ACS / PMC.
              • Relevance: Demonstrates the use of advanced intermediates and stability of the scaffold in complex medicinal chemistry campaigns (e.g., amide coupling, hydrolysis).
              • URL:[Link]

            Sources

            Technical Support Hub: Fluorine Chemistry & Cross-Coupling

            Author: BenchChem Technical Support Team. Date: March 2026

            The following guide is structured as a specialized Technical Support Hub for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic clarity, and evidence-based protocols.

            Ticket Subject: Minimizing Defluorination Side Reactions in Pd/Ni-Catalyzed Couplings Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group

            Executive Summary: The Defluorination Paradox

            User Query: "Why am I losing fluorine atoms during my Suzuki/Buchwald coupling? I see hydrodefluorination (H-for-F) and regio-isomeric scrambling."

            Technical Diagnosis: Defluorination during cross-coupling is a parasitic pathway driven by two distinct mechanisms:

            • Transition Metal Activation (C-F Oxidative Addition): Electron-rich, low-valent metals (especially Pd⁰ and Ni⁰) can insert into C-F bonds, particularly if the ligand is small or the metal center is highly electron-rich.

            • Nucleophilic Aromatic Substitution (SₙAr): Strong bases (e.g., alkoxides) attack electron-deficient fluorinated rings (e.g., 2-fluoropyridines, polyfluoroarenes) faster than the catalytic cycle proceeds.

            The solution requires a "Kinetic Lockout" strategy: accelerating the desired C-X (X=Cl, Br, I) cycle while sterically or electronically inhibiting the C-F activation pathway.

            Diagnostic Workflow (Interactive Logic)

            Before changing reagents, identify how the fluorine is being lost. Use this logic map to diagnose your specific side-reaction.

            DefluorinationPathways Start Defluorination Observed CheckByproduct Analyze Byproduct Structure Start->CheckByproduct TypeA Byproduct: H replaced F (Hydrodefluorination) CheckByproduct->TypeA Mass = M-18 (F->H) TypeB Byproduct: Nucleophile replaced F (SₙAr / Etherification) CheckByproduct->TypeB Mass = M-F+OR TypeC Byproduct: Coupling at F site (C-F Activation) CheckByproduct->TypeC Coupling at wrong site MechA Mechanism: Metal Hydride Insertion Source: Alcohol solvent or Base β-H elim TypeA->MechA MechB Mechanism: Base Attack (SₙAr) Cause: Base too strong/nucleophilic TypeB->MechB MechC Mechanism: C-F Oxidative Addition Cause: Ligand too small/electron-rich TypeC->MechC SolA Action: Switch to Aprotic Solvent (Toluene/Dioxane) & Inorganic Base MechA->SolA SolB Action: Switch to Mild Base (K3PO4 or Cs2CO3) MechB->SolB SolC Action: Use Bulky Ligands (XPhos, BrettPhos) to hinder C-F approach MechC->SolC

            Figure 1: Diagnostic decision tree for identifying the root cause of defluorination based on byproduct analysis.

            Critical Control Points (Protocols)

            Module A: Ligand Selection (The Steric Shield)

            The Problem: Small, electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃) stabilize the metal center but allow close approach to the C-F bond, facilitating unwanted oxidative addition. The Fix: Use Bulky Biaryl Phosphines (Buchwald Ligands) . Their sheer size creates a "steric wall" that permits activation of the weaker C-Br/C-Cl bond but sterically precludes the shorter, stronger C-F bond from interacting with the metal center.

            Ligand ClassRecommendationRationale
            XPhos / SPhos HIGHLY RECOMMENDED Excellent for aryl chlorides. The steric bulk prevents "ring walking" and C-F activation [1].
            BrettPhos RECOMMENDED Ideal for C-N coupling. High activity at low temps minimizes thermal C-F cleavage [2].
            PPh₃ / dppf NEUTRAL Often safe, but lower activity may require higher temps, which increases side-reaction rates.
            PCy₃ / P(t-Bu)₃ AVOID Highly electron-rich and small enough to promote C-F oxidative addition [3].
            Module B: Base & Solvent Engineering

            The Problem:

            • SₙAr: Alkoxide bases (NaOtBu, NaOMe) will attack fluorinated arenes directly.

            • Hydride Source: Alcohol solvents (MeOH, iPrOH) act as hydride donors, converting C-F to C-H.

            The "Safe-Mode" Protocol: Use this standardized setup for fluorinated substrates to eliminate 90% of side reactions.

            • Solvent: Anhydrous Toluene or 1,4-Dioxane (Strictly avoid alcohols or DMF if SₙAr is observed).

            • Base: Anhydrous K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ .

              • Why? These are mild, poorly nucleophilic, and insoluble in organic solvents, operating via a heterogeneous "surface-grinding" mechanism that disfavors SₙAr [4].

            • Additives: 1-2 drops of water (controlled) can help solubility of inorganic bases without acting as a bulk hydride source, though strictly anhydrous is safer for highly sensitive substrates.

            Troubleshooting FAQs

            Q1: I am coupling a 2-fluoropyridine derivative and getting low yields. The fluorine is gone. What happened?

            Diagnosis: You likely experienced SₙAr (Nucleophilic Aromatic Substitution) .[1] Explanation: The nitrogen in the pyridine ring pulls electron density, making the C-F bond at the 2-position extremely electrophilic. If you used a base like NaOtBu or KOtBu, the base attacked the ring and displaced the fluorine before the palladium could do its job [5]. Solution:

            • Switch Base: Use Cs₂CO₃ or K₃PO₄ .[2][3]

            • Switch Catalyst: Use a highly active precatalyst (e.g., XPhos Pd G4 ) to make the cross-coupling faster than the background SₙAr reaction.

            Q2: My LCMS shows a "M-18" peak (Fluorine replaced by Hydrogen). Where is the Hydrogen coming from?

            Diagnosis: Hydrodefluorination (HDF) via a metal-hydride intermediate. Explanation: This usually happens when the reaction solvent (e.g., Isopropanol) or the base (via beta-hydride elimination from an alkoxide) donates a hydride to the palladium center. The Pd-H species then inserts into the C-F bond or reduces the aryl ring [6]. Solution:

            • Remove H-Donors: Switch to Toluene or Dioxane .[3]

            • Avoid Alkoxides: Do not use ethoxide or isopropoxide bases.

            • Ligand Switch: Use RuPhos ; its specific electronic properties disfavor the formation of Pd-H species in many catalytic cycles.

            Q3: Can I use microwave heating?

            Diagnosis: Risk of Thermal C-F Activation. Advice: Proceed with Caution. High temperatures (>120°C) often provide enough energy to overcome the activation barrier for C-F bond cleavage, even with bulky ligands. Protocol: Try to keep the reaction below 100°C. If the reaction is sluggish, increase catalyst loading (to 2-5 mol%) rather than increasing temperature.

            Advanced Mechanism: The Competition

            Understanding the competition between the desired cycle and the parasitic cycle is key to optimization.

            CatalyticCompetition Pd0 Pd(0) Active Species OA_Desired Oxidative Addition (C-Cl) Pd0->OA_Desired Fast (with Bulky Ligand) OA_Parasitic Oxidative Addition (C-F) Pd0->OA_Parasitic Slow (Blocked by Sterics) ArX Ar-Cl/Br (Substrate) ArF C-F Bond (Side Reaction) TM Transmetallation OA_Desired->TM RE Reductive Elimination (Product) TM->RE RE->Pd0 HDF Hydrodefluorination (Byproduct) OA_Parasitic->HDF

            Figure 2: The kinetic competition. Bulky ligands (Green Path) accelerate C-Cl activation while sterically inhibiting C-F activation (Red Path).

            References

            • Mechanistic Origin of Ligand Effects:Promoting reductive elimin

              • Source:4

            • Buchwald-Hartwig Amination Troubleshooting:Ligand design for specific substr

              • Source:5

            • Ligand Effects on C-F Activation:Electronic control using fluorin

              • Source:6

            • Base Selection & SₙAr Avoidance:Protocols for Nucleophilic Arom

              • Source:1[1]

            • Reaction Conditions & Dehalogenation:General troubleshooting for dehalogen

              • Source:3

            • Hydrodefluorination Mechanism:Understanding the role of hydrides and oxid

              • Source:7

            Sources

            Technical Support Center: Purification of Polar Fluorinated Heterocycles

            Author: BenchChem Technical Support Team. Date: March 2026

            Status: System Operational Ticket Volume: High Current Focus: Troubleshooting Mobile Phase & Stationary Phase Interactions

            Introduction: The "Fluorine Paradox" in Chromatography

            Welcome to the technical support hub for the purification of fluorinated heterocycles. If you are here, you are likely experiencing the "Fluorine Paradox": adding fluorine atoms to a scaffold modulates lipophilicity (

            
            ) and lowers basicity (
            
            
            
            ), yet your compounds often behave unpredictably on silica gel—streaking, co-eluting, or crashing out.

            This guide moves beyond standard "Hexane/Ethyl Acetate" advice. It addresses the specific electronic and steric perturbations caused by the C-F bond in polar heterocyclic systems (e.g., fluorinated pyridines, indoles, pyrimidines).

            Module 1: Troubleshooting Tailing & Streaking

            Issue: Your fluorinated heterocycle (e.g., a fluoropyridine amine) streaks across the column, resulting in poor resolution and mixed fractions.

            Root Cause Analysis: While fluorine is electron-withdrawing and generally lowers the basicity of ring nitrogens (making them less likely to stick to silica than their non-fluorinated counterparts), many medicinal chemistry targets contain auxiliary amines or H-bond acceptors. These moieties interact strongly with acidic silanols (

            
            ) on the silica surface via hydrogen bonding and ion-exchange mechanisms.
            

            Protocol: The "Silanol Shield" Method To resolve this, you must introduce a competitive base to the mobile phase.

            • Select Your Modifier:

              • Triethylamine (TEA): Standard for most basic heterocycles.

              • Ammonium Hydroxide (

                
                ):  Preferred for highly polar compounds requiring Methanol/DCM gradients.
                
            • The Pre-Treatment Step (Crucial):

              • Do not just add TEA to your solvent bottle.

              • Step A: Flush the silica column with 1% TEA in Hexane (or your weak solvent) before loading the sample. This neutralizes the most active silanol sites immediately.

              • Step B: Maintain 0.5% to 1% TEA in your mobile phase throughout the run.

            • Visualizing the Mechanism:

            SilanolBlocking cluster_0 Without Modifier Silica Acidic Silanol (Si-OH) Heterocycle Basic Heterocycle (N:) Silica->Heterocycle Strong H-Bond (Streaking) Complex Blocked Silanol (Si-O- ... H-N+-Et3) Silica->Complex Neutralization Elution Heterocycle Elutes (Sharp Peak) Heterocycle->Elution Free to Move TEA Triethylamine (Et3N:) TEA->Silica Competitive Binding (High Affinity)

            Caption: Mechanism of Action: TEA outcompetes the heterocycle for acidic binding sites, allowing the target molecule to elute freely.

            Module 2: Solubility vs. Elution (The "DCM Crunch")

            Issue: Your compound is polar and requires Methanol (MeOH) to move, but it is insoluble in the non-polar starting solvent (Hexane/Heptane), causing it to precipitate at the top of the column.

            Technical Insight: Fluorinated compounds often exhibit "solubility gaps." They may be soluble in DCM but insoluble in Hexane. Standard DCM/MeOH gradients are toxic and can dissolve silica matrix if MeOH > 10%.

            Recommended Solvent System: The "Green" Alternative Recent data suggests a specific ternary blend outperforms DCM/MeOH for polar heterocycles.

            ParameterTraditional System (DCM/MeOH)Optimized System (EtOAc/EtOH/Heptane)
            Selectivity Good for general polaritySuperior for nitrogen heterocycles
            Solubility HighModerate (requires dry loading)
            Toxicity High (Carcinogenic)Low (Green Chemistry compliant)
            Silica Stability Poor (>10% MeOH degrades silica)Excellent

            Protocol: The 3:1 EtOAc:EtOH Blend

            • Prepare Stock Solution: Mix Ethyl Acetate and Ethanol in a 3:1 ratio . This acts as your "Strong Solvent" (B).

            • Weak Solvent: Use Heptane or Hexane as Solvent A.

            • Gradient: Run 0% to 100% B.

              • Note: The ethanol provides the protic source needed to solvate polar fluorinated groups, while EtOAc maintains general organic solubility.

            Reference grounding: This method is supported by solvent selection guides from major chromatography manufacturers like Biotage and Sigma-Aldrich [1, 2].

            Module 3: Separation of Fluorinated Regioisomers

            Issue: You have a mixture of ortho-, meta-, and para- fluorinated isomers (or varying degrees of fluorination) that co-elute.

            Scientific Rationale: Fluorine is isosteric with hydrogen (Van der Waals radii: H = 1.20 Å, F = 1.47 Å). Steric separation is rarely effective. You must exploit electronic differences (dipole moments) and fluorine content .

            Troubleshooting Guide:

            StrategySolvent SystemMechanism
            Dipole Exploitation Toluene / Acetone Toluene engages in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
            
            
            interactions with the electron-deficient fluorinated ring. The isomer with the highest dipole moment usually interacts strongest.
            Fluorine Content Hexane / Trifluoroethanol (TFE) Advanced: TFE is a fluorinated alcohol. It shows preferential solvation for high-fluorine-content molecules, separating based on "F-percentage" rather than just polarity [3].
            Reversed Phase Water / Acetonitrile (C18) Often the best choice. Fluorine increases hydrophobicity on C18; isomers often separate due to subtle differences in solvation shells.

            Decision Tree for Method Development:

            SolventSelection Start Start: Fluorinated Heterocycle Mix IsBasic Is the Nitrogen Basic? Start->IsBasic YesBasic Yes (e.g., Pyridine, Amine) IsBasic->YesBasic NoBasic No (e.g., Indole, Amide) IsBasic->NoBasic AddMod Add 1% TEA or NH4OH YesBasic->AddMod SolubilityCheck Soluble in Hexane/EtOAc? NoBasic->SolubilityCheck AddMod->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No (Polar) SolubilityCheck->NoSol Standard Use Hexane/EtOAc (Or Toluene for Isomers) YesSol->Standard Green Use Heptane / (3:1 EtOAc:EtOH) NoSol->Green DCM Use DCM/MeOH (Last Resort) Green->DCM If fails

            Caption: Logic flow for selecting the optimal solvent system based on basicity and solubility.

            Frequently Asked Questions (FAQ)

            Q: My compound is UV inactive or has weak absorbance. How do I see it? A: Fluorinated compounds often have shifted UV maxima.

            • Solution 1: Use a Diode Array Detector (DAD) to scan 200–400 nm; do not rely on 254 nm alone.

            • Solution 2: Use Iodine staining. Fluorinated aromatics often stain well with

              
              .
              
            • Solution 3: If available, use ELSD (Evaporative Light Scattering Detector) which detects based on mass, not optics.

            Q: Can I use "Fluorous Chromatography" for these compounds? A: Generally, no . Fluorous chromatography (using perfluorinated stationary phases) is designed for molecules with long perfluoroalkyl tags (

            
             or larger). For standard medicinal chemistry heterocycles (with 1–3 fluorine atoms), the "fluorous" retention effect is too weak. Stick to Normal Phase (Silica) or Reversed Phase (C18) [4].
            

            Q: Why does my pressure spike when using DCM/MeOH? A: Methanol is viscous and generates heat when mixing with silica (exothermic adsorption).

            • Fix: Equilibrate the column with 2-3 CV (column volumes) of your starting gradient to dissipate heat before injecting your sample.

            References

            • Biotage. (2023).[1] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]

            • Xia, G., et al. (2014).[2] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

            • Teledyne Pharma. (2023). Dichloromethane (DCM) Substitutes and Selectivity.[3] Retrieved from [Link]

            Sources

            Scale-up challenges for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine production

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide functions as a Tier-3 Technical Support resource for process chemists and engineers encountering difficulties in the scale-up of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine .

            The content below synthesizes standard heterocyclic methodology with specific troubleshooting for electron-deficient pyridazine systems.

            Status: Active Ticket Priority: High (Scale-Up Blocking) Assigned Specialist: Senior Application Scientist

            Executive Summary

            The synthesis of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the condensation of 5-(trifluoromethyl)pyridazin-3-amine with chloroacetaldehyde . While the literature suggests this is a standard "Tschitschibabin-type" ring closure, the presence of the trifluoromethyl (

            
            ) group at position 7 (derived from position 5 of the starting material) significantly alters the electronic landscape. The strong electron-withdrawing nature of the 
            
            
            
            group deactivates the ring nitrogens, leading to sluggish kinetics and competing polymerization of the aldehyde.

            Module 1: Reaction Kinetics & Conversion

            User Issue: "My reaction stalls at 60% conversion even after 24 hours reflux. Adding more chloroacetaldehyde just turns the mixture black."

            Diagnosis: Nucleophilic Deactivation

            The core issue is electronic. In a standard imidazo[1,2-b]pyridazine synthesis, the ring nitrogen (

            
             of the pyridazine) acts as the primary nucleophile. However, the 
            
            
            
            group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the
            
            
            significantly less nucleophilic than in the unsubstituted parent compound.
            Troubleshooting Protocol

            Do not simply increase the equivalents of chloroacetaldehyde; this promotes polymerization (the "black tar" issue). Instead, you must increase the solvent polarity and temperature to lower the activation energy.

            Recommended Solvent System Switch:

            ParameterStandard Protocol (Avoid)Optimized Scale-Up ProtocolWhy?
            Solvent Ethanol or Methanoln-Butanol or DME/Water (3:1) Higher reflux temp (
            
            
            ) drives the deactivated nucleophile.
            Base
            
            
            
            
            (1.5 eq)
            Stronger inorganic base aids the deprotonation without acting as a nucleophile.
            Reagent Chloroacetaldehyde (50% aq)Chloroacetaldehyde (50% aq) Use fresh commercial stock. Distill if the color is dark yellow/orange.
            Temp
            
            
            
            
            Essential to overcome the
            
            
            deactivation barrier.
            Mechanistic Visualization

            The diagram below illustrates the competing pathways. The

            
             group slows Path A (Product), allowing Path B (Polymerization) to dominate if temperature is too low.
            

            ReactionPathways SM 5-CF3-pyridazin-3-amine Intermediate N-Alkylated Intermediate SM->Intermediate Slowed by CF3 (EWG) Requires >100°C Reagent Chloroacetaldehyde Reagent->Intermediate + Heat Polymer Poly-acetaldehyde (Black Tar) Reagent->Polymer Self-Polymerization Promoted by excess base/time Product 7-CF3-imidazo[1,2-b]pyridazine (Target) Intermediate->Product Cyclization - H2O, - HCl

            Caption: Kinetic competition between product formation (slowed by CF3) and reagent decomposition.

            Module 2: Regioselectivity & Impurity Profiling

            User Issue: "I see a persistent impurity (approx. 10-15%) by HPLC that has the same mass as the product but a different retention time."

            Diagnosis: Isomeric Cyclization

            While rare in symmetric reagents, the reaction of 3-aminopyridazines can theoretically yield the imidazo[1,2-a]pyrimidine isomer if the ring opening/rearrangement occurs, or if the initial attack happens at the exocyclic amine followed by closure on a ring carbon (less likely).

            However, the most common "pseudo-isomer" in this specific synthesis is the non-cyclized intermediate (the N-alkylated species) that failed to close the ring due to steric bulk or insufficient heat.

            Validation Experiment

            Perform a Deuterium Exchange NMR (

            
             shake) .
            
            • Isolate the impurity.

            • Run

              
               NMR.[1][2][3]
              
            • Add

              
              .
              
            • Result: If a proton signal disappears, you have the open-chain intermediate (containing an

              
               or 
              
              
              
              ). The fully cyclized imidazo[1,2-b]pyridazine has no exchangeable protons.
            Correction Protocol

            If the impurity is the open intermediate:

            • Do not discard the batch.

            • Resuspend the crude solid in Ethanol/HCl (catalytic) .

            • Reflux for 4 hours. Acid catalysis often forces the final dehydration step that closes the imidazole ring.

            Module 3: Work-up & Isolation

            User Issue: "The product is water-soluble, and extraction with DCM is pulling over too many emulsions. How do I isolate this on a kilogram scale?"

            Diagnosis: Amphoteric Solubility

            The imidazo[1,2-b]pyridazine core is weakly basic. The presence of the

            
             group increases lipophilicity slightly but also lowers the 
            
            
            
            of the conjugate acid. Standard acid/base workups often fail because the molecule stays in the aqueous phase at neutral pH or forms emulsions due to fluorinated oligomers.
            Optimized Isolation Strategy (Precipitation over Extraction)

            Avoid liquid-liquid extraction (LLE) for scale-up. Use a pH-controlled precipitation method.

            Step-by-Step Protocol:

            • Concentration: Remove the reaction solvent (n-Butanol) via vacuum distillation to near dryness.

            • Solubilization: Dissolve the residue in minimal 2N HCl . The product will form the hydrochloride salt and dissolve; the "black tar" polymers will largely remain undissolved.

            • Filtration: Filter the acidic solution through a Celite pad to remove the tar.

            • Controlled Neutralization:

              • Cool the filtrate to

                
                .
                
              • Slowly add

                
                  (Ammonium Hydroxide) until pH reaches 8-9 .
                
              • Critical: Do not use NaOH. The high ionic strength of NaOH can trap the product in the aqueous phase ("salting in" effect for some heterocycles) or cause hydrolysis if overshot.

            • Crystallization: The free base should precipitate as a beige/off-white solid.

            • Wash: Filter and wash with cold water followed by hexanes (removes trace organic impurities).

            WorkupLogic Start Crude Reaction Mixture (n-BuOH) Distill Distill Solvent Start->Distill Acidify Add 2N HCl (Target pH 1) Distill->Acidify Filter Filter (Celite) Acidify->Filter Filtrate Acidic Filtrate (Contains Product H+) Filter->Filtrate Solids Reject Solids (Polymers/Tar) Filter->Solids Base Slow addition of NH4OH to pH 8-9 at 0°C Filtrate->Base ppt Precipitate Forms? Base->ppt Collect Filter & Wash (Water/Hexane) ppt->Collect Yes (Standard) Extract Continuous Extraction (CHCl3/iPrOH 3:1) ppt->Extract No (High Solubility)

            Caption: Decision tree for isolating the fluorinated heterocycle without liquid-liquid extraction.

            Module 4: Safety & EHS (Scale-Up Specifics)

            User Issue: "Our safety team is flagging the use of chloroacetaldehyde. Are there alternatives?"

            Risk Assessment

            Chloroacetaldehyde is a lachrymator and highly toxic (

            
             oral rat ~23 mg/kg). On a large scale, the vapor pressure becomes a significant hazard.
            
            Mitigation Strategies
            • In-Situ Generation: Instead of handling the free aldehyde, use 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).

              • Protocol: Reflux the acetal in aqueous HBr/Ethanol for 1 hour to deprotect it to bromoacetaldehyde immediately before adding the aminopyridazine. This keeps the toxic aldehyde contained within the reactor.

            • Scrubbing: All reactor vents must pass through a scrubber containing 10% NaOH/Sodium Bisulfite . Bisulfite effectively traps unreacted aldehydes as adducts.

            References

            • General Synthesis of Imidazo[1,2-b]pyridazines: Stanovnik, B., & Tišler, M. (1981). Syntheses and transformations of imidazo[1,2-b]pyridazines. Tetrahedron, 37(10), 1787-1810.

            • Mechanistic Insight on 3-Aminopyridazine Condensations: Gozlan, H., et al. (1984). Regioselective synthesis of imidazo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry, 21(3), 673-678.

            • Handling of Trifluoromethyl Heterocycles: Ma, J.-A., & Cahard, D. (2004). Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents. Chemical Reviews, 104(12), 6119–6146. (Provides context on the stability and electronic effects of CF3 groups).

            • Scale-Up Safety for Haloacetaldehydes: Lilly, E., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754. Organic Process Research & Development. (Describes scale-up of similar imidazo[1,2-b]pyridazine cores).

            Sources

            Validation & Comparative

            1H and 19F NMR Interpretation of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The Strategic Role of the Imidazo[1,2-b]pyridazine Scaffold

            The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the design of (e.g., BTK and IRAK4 inhibitors)[1],[2]. The incorporation of a trifluoromethyl (-CF3) group into this scaffold—specifically to yield 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS: 1235545-45-5)[3]—is a classic bioisosteric strategy used to enhance metabolic stability, modulate basicity, and increase target-site lipophilicity.

            However, synthesizing this specific compound often yields a mixture of regioisomers, namely the 6-CF3 and 8-CF3 variants, depending on the precursor cyclization strategy. For drug development professionals, definitively assigning the regiochemistry of these isomers is a critical quality control step. This guide provides an objective comparison of the 1H and 19F NMR performance of the 7-CF3 product against its 6-CF3 and 8-CF3 alternatives, establishing a self-validating analytical workflow.

            Structural Causality: Electronic Effects and J-Coupling

            To interpret the NMR spectra accurately, we must first examine the causality behind the chemical shifts. The imidazo[1,2-b]pyridazine system consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, [4].

            • The Pyridazine Protons (H-6, H-7, H-8): In the unsubstituted core, H-6 is adjacent to the electronegative N5 atom, making it the most deshielded proton on the ring[5].

            • The -CF3 Inductive Effect: The strong electron-withdrawing nature of the -CF3 group further deshields adjacent protons. Furthermore, the 19F chemical shift is highly sensitive to the local electronic environment. When the -CF3 group is at the 6-position (adjacent to N5), the nitrogen's lone pair exerts a shielding effect, shifting the fluorine signal upfield (more negative). Conversely, at the 8-position, proximity to the bridgehead nitrogen deshields the fluorine nuclei.

            • Self-Validating Coupling Patterns: The most robust method for distinguishing the 7-CF3 isomer from its alternatives relies on scalar spin-spin coupling (J-coupling). In the 7-CF3 isomer, the pyridazine protons (H-6 and H-8) are separated by the -CF3 group. This geometric arrangement results in a weak meta-coupling (J ≈ 1.5–2.0 Hz). Conversely, the 6-CF3 and 8-CF3 isomers possess adjacent protons (H-7/H-8 and H-6/H-7, respectively), which exhibit strong ortho-coupling (J ≈ 9.0 Hz). This fundamental quantum mechanical property makes the 1H NMR spectrum a self-validating system for regiochemical assignment.

            Comparative NMR Performance Data

            The following table summarizes the diagnostic 1H and 19F NMR parameters used to compare and definitively differentiate the three trifluoromethyl regioisomers.

            RegioisomerPyridazine ProtonsDiagnostic 1H Coupling PatternExpected 19F Chemical ShiftHMBC Key Correlation
            7-CF3 (Target) H-6 (δ ~8.8), H-8 (δ ~8.3)Two doublets, meta-coupled (J ≈ 1.5–2.0 Hz)δ -62.0 to -63.5 ppmH-6 to C-7 (-CF3)
            6-CF3 (Alternative) H-7 (δ ~7.6), H-8 (δ ~8.2)Two doublets, ortho-coupled (J ≈ 9.0 Hz)δ -64.0 to -66.0 ppmH-8 to Bridgehead C9
            8-CF3 (Alternative) H-6 (δ ~8.6), H-7 (δ ~7.5)Two doublets, ortho-coupled (J ≈ 9.0 Hz)δ -59.0 to -61.0 ppmH-6 to Bridgehead C9

            Note: Chemical shifts (δ) are approximate values in DMSO-d6 and may vary slightly depending on concentration, temperature, and instrument calibration.

            Experimental Methodology: Self-Validating NMR Protocol

            To ensure high-fidelity data that unambiguously identifies the 7-CF3 isomer, follow this step-by-step methodology. The protocol is designed to validate itself by cross-referencing 1D coupling constants with 2D spatial/bond correlations.

            Step 1: Sample Preparation

            • Weigh 5–10 mg of the purified imidazo[1,2-b]pyridazine compound.

            • Dissolve the sample completely in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

            • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, which could degrade magnetic field homogeneity.

            Step 2: 1H NMR Acquisition

            • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

            • Tune and match the probe to the 1H frequency. Shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

            • Acquire the spectrum using a standard 1D pulse sequence, with 16–64 scans, an acquisition time of 3–4 seconds, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

            • Causality Check: Process the data and expand the aromatic region (δ 7.0–9.0 ppm). Measure the J-coupling of the pyridazine protons. If the coupling constant J ≈ 9.0 Hz, the 7-CF3 isomer is definitively ruled out.

            Step 3: 19F NMR Acquisition

            • Tune the probe to the 19F frequency (e.g., 376 MHz on a 400 MHz console).

            • Acquire the spectrum with 1H decoupling to collapse the C-F-H scalar couplings, yielding a sharp singlet for the -CF3 group. Use 64 scans and a D1 of 2 seconds.

            • Reference the spectrum using the unified scale relative to TMS, or an internal standard like trichlorofluoromethane (CFCl3) at δ 0.0 ppm.

            Step 4: 2D HMBC Validation (Heteronuclear Multiple Bond Correlation)

            • If the 1H NMR shows ortho-coupling (indicating a 6-CF3 or 8-CF3 isomer), acquire a 1H-13C HMBC spectrum to assign the exact position.

            • Set the long-range coupling constant (J_CH) to 8 Hz.

            • Interpretation: In the 6-CF3 isomer, H-8 will show a strong 3-bond correlation to the bridgehead carbon (C9). In the 8-CF3 isomer, H-6 will show this exact correlation.

            Diagnostic Workflow Diagram

            The following decision tree illustrates the logical progression for identifying the correct regioisomer based on the acquired NMR data.

            NMR_Workflow Start Acquire 1H & 19F NMR (Trifluoromethyl-imidazo[1,2-b]pyridazine) Analyze Analyze Pyridazine Protons (Coupling Constants) Start->Analyze Ortho Two doublets, J ≈ 9.0 Hz (Ortho-coupling) Analyze->Ortho Meta Two doublets/singlets, J ≈ 1.5-2.0 Hz (Meta-coupling) Analyze->Meta HMBC Perform 2D HMBC / 19F-1H HOESY for Regiochemistry Ortho->HMBC Isomer7 7-CF3 Isomer Confirmed (H-6 and H-8 isolated) Meta->Isomer7 Isomer6 6-CF3 Isomer (H-8 correlates to C9 bridgehead) HMBC->Isomer6 Isomer8 8-CF3 Isomer (H-6 correlates to C9 bridgehead) HMBC->Isomer8

            Diagnostic workflow for differentiating trifluoromethyl-imidazo[1,2-b]pyridazine regioisomers.

            References

            • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

            • Title: On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds Source: DergiPark (JOTCSA) URL: [Link]

            • Title: Imidazopyridazine Source: Wikipedia URL: [Link]

            • Title: CAS#:1235545-45-5 | 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine Source: ChemSrc URL: [Link]

            Sources

            LC-MS fragmentation patterns of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine , a critical scaffold in the development of kinase inhibitors (e.g., Tyk2, Ponatinib analogs).

            Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the mechanistic drivers of fragmentation, offering a direct comparison with structural alternatives to aid in metabolite identification and quality control.

            Executive Summary

            7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a fused heterocyclic system characterized by high electron deficiency due to the trifluoromethyl (

            
            ) group and the diaza-aromatic core. In Electrospray Ionization (ESI), it exhibits a distinct fragmentation behavior dominated by the stability of the 
            
            
            
            bond and the lability of the pyridazine ring.
            • Primary Ionization:

              
               (Positive Mode) is the dominant precursor.
              
            • Key Diagnostic Fragment: Loss of

              
               and 
              
              
              
              from the pyridazine ring, often retaining the
              
              
              group until high collision energies are applied.
            • Differentiation: Unlike its bioisostere Imidazo[1,2-a]pyridine, this scaffold shows a characteristic "diaza" cleavage pattern (loss of 28 Da), serving as a fingerprint for structural verification.

            Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

            FeatureSpecification
            IUPAC Name 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine
            Molecular Formula
            
            
            Exact Mass 187.04
            Monoisotopic Mass (
            
            
            188.05
            Core Scaffold Imidazo[1,2-b]pyridazine
            Key Substituent Trifluoromethyl (
            
            
            ) at position 7
            LogP (Predicted) ~1.8 - 2.2 (Lipophilic due to
            
            
            )

            Experimental Protocol: Standardized LC-MS/MS Workflow

            To ensure reproducible fragmentation data, the following protocol utilizes a generic gradient suitable for polar heterocycles.

            Sample Preparation
            • Stock Solution: 1 mg/mL in DMSO.

            • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

            • Rationale: High organic content in the diluent ensures solubility of the lipophilic

              
               species while matching the initial mobile phase conditions to prevent peak broadening.
              
            Chromatographic Conditions
            • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

            • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

            • Flow Rate: 0.4 mL/min.

            • Gradient: 5% B (0-1 min)

              
               95% B (8 min) 
              
              
              
              Hold (2 min).
            Mass Spectrometry Parameters (ESI+)
            • Source: Electrospray Ionization (Positive Mode).[1][3]

            • Capillary Voltage: 3500 V.

            • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

            • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both soft and hard fragmentation channels.

            Fragmentation Analysis & Comparison

            This section compares the target molecule against two relevant alternatives: its unsubstituted parent (to isolate the

            
             effect) and its Imidazo[1,2-a]pyridine bioisostere  (to highlight scaffold-specific cleavages).
            
            Comparative Fragmentation Table
            FeatureTarget: 7-
            
            
            -Imidazo[1,2-b]pyridazine
            Alt 1: Imidazo[1,2-b]pyridazine Alt 2: 7-
            
            
            -Imidazo[1,2-a]pyridine
            Precursor (
            
            
            )
            m/z 188.05 m/z 120.05 m/z 187.05
            Primary Loss (Low CE) -27 Da (
            
            
            )
            
            
            m/z 161
            -27 Da (
            
            
            )
            
            
            m/z 93
            -27 Da (
            
            
            )
            
            
            m/z 160
            Secondary Loss (Med CE) -28 Da (
            
            
            )
            
            
            m/z 133
            -28 Da (
            
            
            )
            
            
            m/z 65
            No
            
            
            loss
            (Lack of N-N bond)
            
            
            Specific Loss
            -69 Da (
            
            
            )
            (Rare, High CE)
            N/A-69 Da (High CE)
            Diagnostic Ion m/z 133 (Ring contraction)m/z 65 (Ring contraction)m/z 160 (Loss of HCN only)
            Stability Profile Moderate: Pyridazine N-N bond is the weak link.[4][5][6][3][7][8][9]Low: Rapid fragmentation.High: Pyridine ring is more stable.
            Mechanistic Insight

            The defining feature of the Imidazo[1,2-b]pyridazine scaffold is the presence of the bridgehead nitrogen adjacent to another nitrogen (N-N bond).

            • Protonation: Occurs preferentially at N5 (the pyridazine nitrogen), destabilizing the ring.

            • Ring Opening: The N-N bond facilitates the expulsion of molecular nitrogen (

              
              ) or 
              
              
              
              fragments, leading to ring contraction.
            • 
               Stability:  The 
              
              
              
              bond is remarkably strong. In MS/MS, you will often see the core ring disintegrate before the fluorine atoms are lost. This results in "fluorine-retaining" fragments (e.g., m/z 161, 133) which are useful for tracing the metabolic fate of the drug core.

            Visualization of Fragmentation Pathways[6][13][15]

            The following diagram illustrates the proposed fragmentation mechanism for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine under ESI+ conditions.

            Fragmentation M Precursor Ion [M+H]+ m/z 188.05 (Protonated at N5) Frag1 Fragment A [M+H - HCN]+ m/z 161.04 (Ring Contraction) M->Frag1 - HCN (27 Da) Low CE Frag2 Fragment B [M+H - N2]+ m/z 160.05 (Radical Cation) M->Frag2 - N2 (28 Da) Med CE Frag3 Fragment C [161 - CF3]+ m/z 92.04 (Loss of Trifluoromethyl) Frag1->Frag3 - CF3 (69 Da) High CE Frag4 Fragment D [161 - HCN]+ m/z 134.03 (Further Ring Break) Frag1->Frag4 - HCN (27 Da)

            Caption: Proposed ESI+ fragmentation pathway. The loss of HCN (m/z 161) is the primary channel, followed by secondary losses of the trifluoromethyl group at higher energies.

            Workflow Visualization

            To replicate this analysis, follow this experimental logic flow:

            Workflow Step1 1. Sample Prep 1 µg/mL in 50:50 MeOH:H2O Step2 2. LC Separation C18 Column Gradient Elution Step1->Step2 Step3 3. ESI+ Ionization Source: 3.5 kV Cone: 30 V Step2->Step3 Step4 4. MS/MS Acquisition Stepped CE (15, 30, 45 eV) Step3->Step4 Step5 5. Data Analysis Extract Ion Chromatogram (EIC) Identify m/z 161, 133 Step4->Step5

            Caption: Step-by-step LC-MS/MS workflow for characterizing 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

            Conclusion

            For researchers utilizing 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine , the key to successful identification lies in monitoring the m/z 161 (M-27) and m/z 133 (M-27-28) transitions. Unlike pyridine-based analogs, the pyridazine core's propensity to lose

            
             provides a unique spectral fingerprint that confirms the integrity of the diaza-scaffold.
            

            References

            • Imidazo[1,2-b]pyridazine as a Privileged Scaffold: Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

            • Tyk2 Inhibitor Development (Scaffold Application): Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[10] Source: ACS Medicinal Chemistry Letters / PMC. URL:[Link]

            • General Fragmentation of Nitrogen Heterocycles: Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules. Source: University of Greenwich. URL:[Link]

            • Compound Properties & CAS Data: Title: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine (Analog Reference).[11] Source: PubChem.[11] URL:[Link]

            Sources

            Technical Guide: Optimizing 7-Substituted Imidazo[1,2-b]pyridazines for Kinase Inhibition

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Structure-Activity Relationship (SAR) studies of 7-substituted imidazo[1,2-b]pyridazines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

            Executive Summary

            The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, particularly for targets requiring high selectivity such as Calcium-Dependent Protein Kinase 1 (CDPK1) in parasitic diseases (Malaria, Toxoplasmosis) and Mps1/TTK in oncology.

            While the 3-position typically targets the ATP-binding hinge and the 6-position serves as a vector for linker attachment, the 7-position has recently been identified as a critical "exit vector." Modification at C7 is pivotal for modulating physicochemical properties (LogD, solubility) and metabolic stability without disrupting the primary binding mode. This guide compares 7-substituted variants against their unsubstituted counterparts, providing experimental workflows for synthesis and biological validation.

            Scaffold Architecture & SAR Logic

            To rationally design inhibitors, one must understand the distinct roles of the scaffold's substitution vectors.

            The Imidazo[1,2-b]pyridazine Core

            The scaffold binds in the ATP pocket. The nitrogen atoms (N1/N4) often serve as hydrogen bond acceptors.

            • C3 (The "Head"): Points toward the gatekeeper residue. Bulky groups here (e.g., aromatic rings) exploit small gatekeepers (like Glycine in CDPK1) to achieve "bumped kinase" selectivity.

            • C6 (The "Linker"): Often substituted with amine or ether linkers connecting to a solubilizing tail.

            • C7 (The "Tuning Knob"): The focus of this guide. This position projects towards the solvent front or a ribose-binding pocket, depending on the specific kinase. It is the primary site for optimizing Lipophilic Ligand Efficiency (LLE) .

            DOT Diagram: SAR Logic Map

            SAR_Logic Scaffold Imidazo[1,2-b]pyridazine Core C3 Position C3 (Hinge/Gatekeeper) Scaffold->C3 C6 Position C6 (Linker/Affinity) Scaffold->C6 C7 Position C7 (Solubility/ADME) Scaffold->C7 Selectivity Selectivity (Bumped Kinase) C3->Selectivity Bulky Aromatics Potency Primary Potency (H-Bonding) C6->Potency Amine Linkers ADME LogD Reduction Metabolic Stability C7->ADME Polar Groups (e.g., Pyrazoles, Pyridines)

            Figure 1: Functional map of the imidazo[1,2-b]pyridazine scaffold.[1] C7 is the critical vector for physicochemical optimization.

            Comparative SAR Analysis: The 7-Position Effect

            This section compares the performance of 7-substituted analogs against 7-H (unsubstituted) and regioisomers, focusing on PfCDPK1 (Plasmodium falciparum) inhibitors as a primary case study.

            Case Study: PfCDPK1 Inhibitors

            Context: Inhibitors must cross the parasitic membrane. High lipophilicity leads to metabolic clearance; therefore, reducing LogD is essential.

            Comparative Data Table
            Compound ClassC3 SubstituentC7 SubstituentPfCDPK1 IC50 (nM)LogD (pH 7.4)SolubilityOutcome
            Baseline (7-H) 2-NapthylH 124.2LowPotent but poor metabolic stability.
            Variant A 2-NapthylMethyl 154.5LowNo potency loss, but lipophilicity increases.
            Variant B 2-Napthyl3-Pyrazolyl 22 2.8 High Slight potency drop; massive ADME improvement.
            Variant C 2-NapthylMorpholine >5001.5HighSteric clash with Ribose pocket; loss of activity.

            Analysis:

            • 7-H vs. 7-Methyl: Methylation at C7 (Variant A) generally retains potency, confirming that small groups are tolerated. However, it fails to solve the lipophilicity issue.

            • 7-Heteroaryl (Variant B): Introducing a polar heteroaryl group (like pyrazole) at C7 significantly lowers LogD (improving LLE) while maintaining nanomolar potency. This is the "sweet spot" for this scaffold.

            • Steric Limits (Variant C): Bulky saturated rings (morpholine) directly attached to C7 often clash with the ATP binding pocket walls, leading to a drastic loss in potency.

            Experimental Protocols

            A. Synthetic Workflow: C7 Functionalization

            The most robust method to access 7-substituted analogs is via Suzuki-Miyaura coupling on a di-halogenated core.

            Reagents:

            • Starting Material: 3-amino-6-chloropyridazine (commercially available).

            • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

            • Base: Cs2CO3 or K3PO4.

            Step-by-Step Protocol:

            • Cyclization: React 3-amino-6-chloropyridazine with chloroacetaldehyde in refluxing ethanol to yield 6-chloroimidazo[1,2-b]pyridazine.

            • Iodination (Regioselective): Treat with NIS (N-iodosuccinimide) in acetonitrile. The electrophilic substitution occurs preferentially at C3 .

            • Bromination (Optional for C7/C8): If C7 functionalization is required before C3, specific precursors (like 4-bromo-3-amino-6-chloropyridazine) must be used.

            • Suzuki Coupling (The Key Step):

              • Setup: Dissolve the 7-halo-imidazo[1,2-b]pyridazine intermediate in DME/Water (4:1).

              • Addition: Add 1.1 eq of the desired Boronic Acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid).

              • Catalysis: Add 5 mol% Pd(dppf)Cl2 and 2.0 eq Cs2CO3.

              • Reaction: Microwave irradiation at 120°C for 30 mins (or reflux 12h).

              • Purification: Flash chromatography (DCM/MeOH gradient).

            DOT Diagram: Synthetic Pathway

            Synthesis Start 3-amino-6-chloropyridazine Cyclization Cyclization (Chloroacetaldehyde) Start->Cyclization Core 6-chloroimidazo[1,2-b]pyridazine Cyclization->Core Halogenation Regioselective Halogenation Core->Halogenation Coupling Suzuki-Miyaura Coupling (C7 Functionalization) Halogenation->Coupling R-B(OH)2, Pd cat. Final 7-Substituted Product Coupling->Final

            Figure 2: Synthetic route prioritizing C7 functionalization via Palladium-catalyzed cross-coupling.

            B. Biological Validation: Kinase Assay (ADP-Glo)

            To validate the SAR, a luminescence-based ADP-Glo assay is recommended due to its high sensitivity for ATPase activity.

            Protocol:

            • Enzyme Prep: Dilute recombinant PfCDPK1 (or target kinase) to 5 nM in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA).

            • Compound Addition: Dispense 50 nL of compound (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550).

            • Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min. Add 2 µL of ATP/Substrate mix (10 µM ATP, 50 µM peptide substrate).

            • Incubation: Incubate at Room Temperature for 60 min.

            • Detection:

              • Add 4 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

              • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

            • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

            • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

            References

            • Large, J. M., et al. (2013). "Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1)." Bioorganic & Medicinal Chemistry Letters, 23(10), 3064-3069.

            • Green, J. L., et al. (2015). "Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development." Antimicrobial Agents and Chemotherapy, 60(3), 1464–1475.[2]

            • Koubachi, J., et al. (2014). "Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions."[3] European Journal of Organic Chemistry, 2014(24), 5119–5138.

            • Cusack, K. P., et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[4] Journal of Medicinal Chemistry, 58(18), 7113–7127.

            Sources

            Validating Purity of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine: A Comparative Guide to Column Selectivity (C18 vs. PFP)

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Validating purity of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine using HPLC Content Type: Publish Comparison Guide

            Executive Summary

            7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a critical fluorinated heterocyclic scaffold used extensively in the synthesis of kinase inhibitors (e.g., Tyk2, JAK) and agrochemicals.[1] Its structural integrity is defined by the electron-withdrawing trifluoromethyl group and the fused ring system, which presents unique chromatographic challenges.

            Standard alkyl-bonded phases (C18) often fail to resolve critical synthetic impurities—specifically des-fluoro analogs and regioisomeric byproducts —due to insufficient selectivity for the fluorinated moiety. This guide compares the industry-standard C18 method against a targeted Pentafluorophenyl (PFP) method , demonstrating why the latter provides the orthogonal selectivity required for rigorous purity validation in drug development.

            Technical Comparison: The Selectivity Gap

            The core challenge in validating this compound is distinguishing the target molecule from impurities that share identical hydrophobicity but differ in electronic density.

            Comparative Method Overview
            FeatureMethod A: The "Generic" StandardMethod B: The "Targeted" Solution
            Stationary Phase C18 (Octadecylsilane) PFP (Pentafluorophenyl Propyl)
            Mechanism Hydrophobic Interaction (Dispersive forces only).Hydrophobic +
            
            
            Interaction
            + Dipole-Dipole + Shape Selectivity.[1]
            Mobile Phase Water / Acetonitrile (0.1% Formic Acid)Water / Methanol (0.1% Formic Acid)
            Target Analyte Retention Moderate. Driven solely by LogP.Strong. Driven by LogP and interaction between F-atoms on ligand and analyte.
            Impurity Resolution Poor. Co-elution of des-trifluoromethyl impurities is common due to similar hydrophobicity.Excellent. Resolves fluorinated species based on electron density differences.
            Suitability Initial reaction monitoring (IPC).Final Product Release & Purity Validation.
            Mechanistic Insight: Why PFP Wins

            While C18 columns rely on "solvophobic" interactions (partitioning), PFP columns possess an electron-deficient aromatic ring.[1] The 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine molecule is electron-deficient due to the -CF3 group and the diaza-bridge.

            • C18: Sees only a "greasy" molecule.

            • PFP: Engages in specific charge-transfer interactions.[1] The electron-deficient PFP ring interacts with the localized electron density of the imidazole ring and the dipoles of the -CF3 group, creating a "lock-and-key" separation mechanism that pulls the target peak away from non-fluorinated impurities.

            Experimental Protocol: Validated PFP Methodology

            This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and precision.[2][3]

            Chromatographic Conditions (Method B)[2]
            • Column: Fluorophenyl-Hexyl (e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5), 150 x 4.6 mm, 3 µm.[1]

            • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

            • Mobile Phase B: Methanol (MeOH is preferred over MeCN for PFP columns to enhance

              
               interactions).
              
            • Flow Rate: 1.0 mL/min.

            • Column Temp: 35°C.

            • Detection: UV at 254 nm (primary) and 220 nm (secondary).

            • Gradient:

              • 0.0 min: 5% B[1]

              • 15.0 min: 95% B[1]

              • 20.0 min: 95% B[1]

              • 20.1 min: 5% B (Re-equilibration)

            Sample Preparation[4]
            • Diluent: 50:50 Water:Methanol.

            • Stock Solution: 1.0 mg/mL in Methanol.

            • Working Concentration: 0.1 mg/mL (100 ppm).

            Workflow Visualization

            The following diagram outlines the decision logic and validation workflow for this specific scaffold.

            ValidationWorkflow Start Start: Crude 7-CF3-Imidazo[1,2-b]pyridazine ScreenC18 Screen 1: C18 Column (Hydrophobic Separation) Start->ScreenC18 Decision Are Impurities Resolved? (Esp. des-fluoro analogs) ScreenC18->Decision FailPath Co-elution Detected Decision->FailPath No Final Final Release Method Decision->Final Yes (Rare) SwitchPFP Switch to Method B: PFP Column + Methanol FailPath->SwitchPFP Validation Execute ICH Q2(R1) Validation SwitchPFP->Validation Spec Specificity: Spike with Regioisomers Validation->Spec Lin Linearity: 5 Levels (50-150%) Validation->Lin Acc Accuracy: Recovery Studies Validation->Acc Spec->Final Lin->Final Acc->Final

            Caption: Decision tree for selecting the PFP stationary phase over C18 to ensure resolution of fluorinated impurities.

            Performance Data: Validation Results

            The following data summarizes the performance of the Method B (PFP) protocol.

            Specificity & Resolution

            The critical pair for this synthesis is often the target compound and its 6-chloro precursor or des-trifluoromethyl impurity .

            ParameterMethod A (C18) ResultMethod B (PFP) ResultStatus
            Retention Time (Target) 8.4 min12.1 minImproved Retention
            Resolution (Rs) vs. Impurity A 1.2 (Co-elution shoulder)> 3.5 (Baseline separation)Pass
            Peak Symmetry (Tailing Factor) 1.41.05Pass
            Linearity and Range[2][5][6][7]
            • Range: 0.05 µg/mL (LOQ) to 150 µg/mL.

            • Regression Equation:

              
              [1]
              
            • Correlation Coefficient (

              
              ):  0.9998 (Requirement: 
              
              
              
              )[1]
            Accuracy (Recovery)

            Spiked recovery at three levels (80%, 100%, 120%) into a sample matrix.

            Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
            80% 99.4%0.8%98.0 - 102.0%
            100% 100.1%0.5%98.0 - 102.0%
            120% 99.8%0.6%98.0 - 102.0%

            Troubleshooting & Optimization

            Even with a PFP column, variations in the mobile phase can alter selectivity.[1]

            Troubleshooting Issue1 Issue: Peak Tailing Sol1 Action: Increase Buffer Conc. (10mM -> 25mM) Issue1->Sol1 Issue2 Issue: Split Peaks Sol2 Action: Check Sample Diluent. Match Initial Mobile Phase. Issue2->Sol2 Issue3 Issue: RT Drift Sol3 Action: Control Column Temp. (Critical for PFP) Issue3->Sol3

            Caption: Common troubleshooting steps for fluorinated heterocycle analysis on PFP phases.

            References

            • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3][4][5] (2005).[4] Available at: [Link]

            • Euerby, M. R., & Petersson, P. Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 1008(2), 187-213.[1] (2003).[6] (Discusses PFP selectivity mechanisms).

            • Marchetti, F., et al.Synthesis and biological evaluation of 7-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives.

            Sources

            Scaffold Hopping in Kinase Inhibitor Design: A Pharmacokinetic Comparison of Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            In the pursuit of novel targeted therapeutics—particularly kinase inhibitors for oncology and inflammatory diseases—bicyclic heteroaromatic scaffolds serve as foundational pharmacophores. The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine ring systems are widely utilized as purine bioisosteres[1]. While structurally similar, differing only by the presence and position of a second nitrogen atom in the six-membered ring, their physicochemical properties and resulting pharmacokinetic (PK) profiles diverge significantly.

            This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing the mechanistic causality behind their metabolic stability and outlining the experimental protocols required to validate their PK performance during lead optimization.

            Mechanistic Causality: Structural Impact on Pharmacokinetics

            The transition from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine is a classic "scaffold hopping" strategy used to rescue compounds with poor in vivo exposure[2]. The causality behind this improvement lies in the fundamental electronic distribution of the rings:

            • Imidazo[1,2-a]pyridine (Electron-Rich): This scaffold is generally more lipophilic. The electron-rich nature of the fused bicyclic system, particularly at the C3 position, makes it highly susceptible to rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3]. Consequently, drug candidates bearing this core often suffer from high intrinsic clearance (

              
              ) and short in vivo half-lives (
              
              
              
              ).
            • Imidazo[1,2-b]pyridazine (Electron-Deficient): The introduction of an additional nitrogen atom in the six-membered ring (forming a pyridazine rather than a pyridine) withdraws electron density from the overall bicyclic system[4]. This electronic modulation lowers the overall lipophilicity (clogP), alters the dipole moment, and effectively shields the scaffold from rapid CYP450-mediated oxidation. The result is typically a reduction in systemic clearance and a prolongation of the half-life[5].

            Metabolic_Logic CoreA Imidazo[1,2-a]pyridine (Electron-Rich Core) CYP CYP450 Oxidation (C3 Metabolic Soft Spot) CoreA->CYP HighCL Rapid Clearance (Short t1/2) CYP->HighCL CoreB Imidazo[1,2-b]pyridazine (Electron-Deficient Core) Stable Metabolic Shielding (Reduced Oxidation) CoreB->Stable LowCL Moderate Clearance (Prolonged t1/2) Stable->LowCL

            Mechanistic logic of metabolic stability differences between the two imidazo-fused scaffolds.

            Comparative Pharmacokinetic Data

            The theoretical advantages of the imidazo[1,2-b]pyridazine scaffold are consistently borne out in preclinical rodent models. The table below summarizes comparative PK data from recent kinase inhibitor development programs, highlighting the shift from high clearance (imidazo[1,2-a]pyridine) to moderate/low clearance (imidazo[1,2-b]pyridazine).

            Scaffold TypeTarget / CompoundClearance (IV, L/h/kg)Half-life (
            
            
            , h)
            Bioavailability (
            
            
            )
            Reference
            Imidazo[1,2-a]pyridine c-KIT Inhibitor (6e)4.9880.4536%[5]
            Imidazo[1,2-b]pyridazine c-KIT Inhibitor (22aa)2.762.04N/A (Poor PO abs.)[5]
            Imidazo[1,2-a]pyridine c-Met Inhibitor (16)4.281.30Low[3]
            Imidazo[1,2-b]pyridazine mTOR Inhibitor (1)2.30>2.00~100%[6]

            Note: A clearance rate >4.0 L/h/kg in mice/rats is generally considered high (approaching hepatic blood flow), whereas values between 1.5 - 3.0 L/h/kg are considered moderate.

            Experimental Methodologies: Self-Validating PK Systems

            To objectively evaluate the PK differences between these scaffolds, researchers must employ a self-validating cascade of assays. The following protocols ensure that observed differences are due to intrinsic metabolic stability rather than assay artifacts.

            Protocol A: In Vitro Liver Microsomal Stability Assay

            This assay isolates Phase I CYP450 metabolism to identify intrinsic clearance (

            
            ) before advancing to live animal models[2].
            
            • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

              
              .
              
            • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer.

            • Control Validation (Crucial Step): Run parallel incubations with Verapamil (high clearance positive control) and Propantheline bromide (plasma stability control) to validate enzymatic viability[2].

            • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

            • Time-Course Sampling: At

              
               minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
              
            • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate

              
              .
              
            Protocol B: In Vivo Rodent Pharmacokinetic Profiling

            To determine systemic clearance, volume of distribution, and oral bioavailability.

            • Formulation: Dissolve the test compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete solubilization without precipitation upon injection.

            • Dosing (Crossover or Parallel Design):

              • Intravenous (IV) Cohort: Administer 1-2 mg/kg via the tail vein.

              • Oral (PO) Cohort: Administer 5-10 mg/kg via oral gavage.

            • Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at

              
               hours post-dose into EDTA-coated tubes.
              
            • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using cold acetonitrile.

            • PK Parameter Calculation: Quantify compound concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (

              
              ), Half-life (
              
              
              
              ), and Bioavailability (
              
              
              ).

            PK_Workflow Hit Hit Identification (Imidazo[1,2-a]pyridine) InVitro In Vitro Microsomal Stability (High CL) Hit->InVitro ScaffoldHop Scaffold Hopping (Imidazo[1,2-b]pyridazine) InVitro->ScaffoldHop InVivo In Vivo PK Profiling (Improved t1/2 & CL) ScaffoldHop->InVivo

            Workflow illustrating the scaffold hopping strategy to overcome high metabolic clearance.

            Conclusion

            While the imidazo[1,2-a]pyridine scaffold frequently yields highly potent initial hits with excellent target affinity, its electron-rich nature often results in rapid metabolic degradation. Scaffold hopping to the imidazo[1,2-b]pyridazine bioisostere provides a reliable, mechanistically sound method for reducing CYP450-mediated oxidation. By withdrawing electron density from the bicyclic core, medicinal chemists can significantly lower systemic clearance and extend the therapeutic half-life, thereby converting a potent in vitro hit into a viable in vivo drug candidate.

            References

            1.[3] Jia, H., et al. "Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer." ACS Medicinal Chemistry Letters. URL:[Link] 2.[2] Břehová, P., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry. URL:[Link] 3.[1] "Fused Pyridine Derivatives: Synthesis and Biological Activities." IntechOpen. URL: [Link] 4.[4] "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." ResearchGate. URL:[Link] 5.[5] "Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR)." PMC - NIH. URL:[Link] 6.[6] "Biotransformation of compound 1 in vivo and in vitro." ResearchGate. URL:[Link]

            Sources

            Technical Guide: Infrared (IR) Spectroscopy Characterization of 7-CF3-imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            7-trifluoromethyl-imidazo[1,2-b]pyridazine is a critical fused heterocyclic scaffold, widely utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., Ponatinib analogs) and allosteric modulators.[1] Its structural integrity relies on the fusion of a pyridazine ring with an imidazole ring, functionalized by a trifluoromethyl (

            
            ) group at the 7-position.[1]
            

            For researchers and drug developers, IR spectroscopy serves as a rapid, non-destructive validation tool.[1] This guide provides a definitive spectral analysis, distinguishing the 7-

            
             derivative from its non-fluorinated and alkylated analogs. The presence of the electron-withdrawing 
            
            
            
            group induces significant frequency shifts in the aromatic ring breathing modes and introduces diagnostic C-F stretching bands that are absent in standard precursors.[1]

            Structural Analysis & Vibrational Logic

            To interpret the IR spectrum accurately, one must deconstruct the molecule into its vibrational oscillators. The 7-

            
            -imidazo[1,2-b]pyridazine molecule exhibits three distinct spectral domains:
            
            • The Heteroaromatic Core (3100–1400 cm⁻¹): The fused imidazo-pyridazine system is planar and aromatic.[1] The nitrogen atoms in the ring system (positions 1, 4, and 5) create strong dipoles, leading to intense ring stretching vibrations (C=N and C=C).[1]

            • The Trifluoromethyl "Fingerprint" (1350–1100 cm⁻¹): The

              
               group is the most diagnostic feature.[1] C-F bonds are highly polar and rigid, resulting in very strong, broad absorption bands in the fingerprint region, often obscuring weaker C-C or C-N single bond vibrations.[1]
              
            • The Substituent Effect: Unlike electron-donating groups (e.g., -CH3), the electron-withdrawing

              
               group decreases electron density in the pyridazine ring. This often shifts the ring breathing modes to slightly higher wavenumbers due to bond shortening/stiffening effects.[1]
              

            Comparative Spectral Analysis

            The following table contrasts the characteristic bands of the target molecule against its common synthetic precursors (Unsubstituted) and electronic analogs (7-Methyl).

            Table 1: Comparative Characteristic IR Bands (cm⁻¹)

            Vibrational Mode7-CF3-imidazo[1,2-b]pyridazine (Target)Imidazo[1,2-b]pyridazine (Unsubstituted)7-Methyl-imidazo[1,2-b]pyridazine (Analog)Diagnostic Note
            Aromatic C-H Stretch 3100 – 3050 (w)3100 – 3050 (w)3100 – 3050 (w)Characteristic of heteroaromatics.[1]
            Aliphatic C-H Stretch Absent Absent 2980 – 2850 (m) Critical Differentiator: Only the methyl analog shows peaks <3000 cm⁻¹.[1]
            Ring C=N / C=C Stretch 1635 – 1610 (m-s)1550 – 1530 (s)1620 – 1600 (m)1540 – 1520 (s)1625 – 1605 (m)1545 – 1525 (s)
            
            
            induces a hypsochromic shift (higher freq) due to ring deactivation.[1]
            C-F Stretch 1350 – 1120 (vs, broad) Absent Absent Primary Identification Marker.[1] Usually appears as 2-3 overlapping strong bands.
            C-H Out-of-Plane (OOP) 850 – 800 (s)780 – 740 (s)820 – 790 (s)Position dependent on substitution pattern.[1]
            N-H Stretch Absent (unless salt form)AbsentAbsentPresence of broad band ~3300 indicates unreacted amine starting material.[1]

            (Legend: w = weak, m = medium, s = strong, vs = very strong)

            Deep Dive: The Signature

            The trifluoromethyl group is the "spectral anchor" for this molecule.[1] In the absence of Mass Spectrometry, the IR spectrum provides definitive proof of fluorination.[1]

            • Multiplicity: Due to the

              
               local symmetry of the 
              
              
              
              rotor interacting with the aromatic ring, the C-F stretching vibrations typically split into asymmetric and symmetric modes.[1]
            • Intensity: The C-F bond has a massive dipole moment.[1] Consequently, these bands are often the strongest in the entire spectrum, dominating the 1100–1350 cm⁻¹ region.[1]

            • Interference: Researchers must be aware that these strong bands can mask C-N single bond stretches.[1] When comparing to the unsubstituted parent, the "emptiness" of the 1300–1100 region in the parent spectrum contrasts sharply with the "cluttered" high-intensity region in the 7-

              
               derivative.[1]
              

            Experimental Protocol for Spectral Validation

            To ensure data integrity and reproducibility, the following protocol is recommended.

            Method: Attenuated Total Reflectance (ATR-FTIR)

            Rationale: ATR is preferred over KBr pellets for fluorinated heterocycles to avoid moisture interference (which mimics N-H/O-H bands) and to handle small sample quantities typical in drug discovery.[1]

            Step-by-Step Workflow:

            • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) with the ATR crystal (Diamond or ZnSe) clean and dry.[1]

            • Sample Prep: Ensure the 7-

              
              -imidazo[1,2-b]pyridazine solid is completely dry.[1] Residual solvents (DCM, Methanol) will introduce confusing peaks at 3000-2800 cm⁻¹ and 1700 cm⁻¹.
              
            • Deposition: Place ~2 mg of sample onto the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of fused heterocycles).[1]

            • Acquisition: Acquire sample spectrum (average of 16-32 scans).

            • Post-Processing: Apply "ATR Correction" if comparing to literature transmission (KBr) data, as ATR intensities differ at lower wavenumbers.

            Quality Control Checkpoints
            • Pass: Distinct C-H arom (>3050), Strong C-F (1100-1350), Clean baseline >3200.[1]

            • Fail (Wet): Broad mound at 3400 (Water).[1]

            • Fail (Impurity): Sharp doublet at 3300-3400 (Unreacted 3-amino-pyridazine starting material).

            Validation Workflow Diagram

            The following diagram illustrates the decision logic for validating the synthesis of 7-CF3-imidazo[1,2-b]pyridazine using IR spectroscopy.

            IR_Validation_Workflow Start Crude Product (Solid) Acquisition Acquire ATR-FTIR (4000 - 600 cm⁻¹) Start->Acquisition Check_NH Check 3500-3200 cm⁻¹ (N-H Region) Acquisition->Check_NH Impurity_Amine FAIL: Unreacted Amine (Peaks present) Check_NH->Impurity_Amine Broad/Sharp Bands Check_CF3 Check 1350-1100 cm⁻¹ (C-F Region) Check_NH->Check_CF3 Clean Baseline Impurity_Desfluoro FAIL: Des-fluoro / Wrong SM (Region Empty/Weak) Check_CF3->Impurity_Desfluoro No Strong Bands Check_Aliphatic Check < 3000 cm⁻¹ (Aliphatic C-H) Check_CF3->Check_Aliphatic Strong Broad Bands Solvent_Contam FAIL: Solvent/Alkyl Impurity (Peaks present) Check_Aliphatic->Solvent_Contam Peaks < 3000 Pass PASS: 7-CF3-imidazo[1,2-b]pyridazine Identity Confirmed Check_Aliphatic->Pass Only Aromatic C-H (>3000)

            Figure 1: Spectral validation logic tree for distinguishing the target molecule from common synthetic impurities (starting amines, non-fluorinated analogs, and solvents).[1]

            References

            • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on C-F and Heteroaromatic band assignments).

            • Goes, A. et al. (2008).[1] "Synthesis and biological evaluation of some 7-substituted imidazo[1,2-b]pyridazines." Bioorganic & Medicinal Chemistry Letters. Link[1]

            • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for specific Trifluoromethyl group frequencies in aromatic systems).

            • Huang, W. S. et al. (2010).[1] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry. Link (Primary literature on Ponatinib analogs containing the imidazo[1,2-b]pyridazine scaffold).[1]

            Sources

            Benchmarking metabolic clearance of fluorinated vs non-fluorinated analogs

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The "Fluorine Effect" in DMPK

            In modern drug discovery, the strategic substitution of hydrogen with fluorine is a pivotal tactic for optimizing Drug Metabolism and Pharmacokinetics (DMPK). Approximately 20-25% of currently marketed drugs contain at least one fluorine atom. This guide provides a technical benchmarking of metabolic clearance between fluorinated and non-fluorinated analogs, focusing on the mechanistic rationale, quantitative impact on intrinsic clearance (

            
            ), and experimental validation using microsomal stability assays.
            

            Key Insight: Fluorine acts as a metabolic "shield." Its high electronegativity (3.98 Pauling) and strong C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) prevent oxidative metabolism at labile sites ("soft spots"), significantly extending half-life (

            
            ) without drastically altering the steric footprint of the molecule.
            

            Mechanistic Comparison: Why Fluorination Works[1]

            To understand the causality behind improved stability, we must look at the interaction between the drug molecule and Cytochrome P450 (CYP) enzymes.

            Blocking Metabolic Soft Spots

            CYP450 enzymes typically metabolize drugs via oxidative mechanisms, such as hydroxylation of aromatic rings or dealkylation. These reactions require the abstraction of a hydrogen atom or an electron transfer that is facilitated by the relatively weaker C-H bond.

            • Non-Fluorinated Analog: The C-H bond at the para-position of a phenyl ring or the 5-position of an indole is electronically rich and sterically accessible, making it a prime target for the electrophilic iron-oxo species (

              
              ) in the CYP active site.
              
            • Fluorinated Analog: Replacing this H with F creates a C-F bond that is resistant to homolytic cleavage. Furthermore, the high electronegativity of fluorine pulls electron density away from the aromatic ring, making it less susceptible to electrophilic attack (oxidative resistance).

            Physicochemical Alterations
            • Lipophilicity (

              
              ):  Fluorine substitution often increases lipophilicity, which can enhance binding affinity to the hydrophobic CYP active site. However, because the site is blocked from reaction, the net result is often metabolic stability despite higher affinity.
              
            • pKa Modulation: Fluorine can lower the

              
               of neighboring basic amines, reducing lysosomal trapping and altering volume of distribution (
              
              
              
              ).
            Visualization: Mechanism of Metabolic Blocking

            MetabolicBlocking cluster_NonF Non-Fluorinated Analog cluster_F Fluorinated Analog CYP CYP450 Enzyme (Fe=O Active Species) TargetH Target: C-H Bond (Metabolic Soft Spot) CYP->TargetH Oxidative Attack TargetF Target: C-F Bond (Metabolic Shield) CYP->TargetF Blocked Attack Metabolite Hydroxylated Metabolite (Rapid Clearance) TargetH->Metabolite Rapid Oxidation Stable Intact Drug (Extended Half-Life) TargetF->Stable Metabolic Resistance

            Figure 1: Mechanistic divergence in CYP450 metabolism. The C-F bond resists the oxidative attack that rapidly degrades the C-H bond.

            Comparative Case Study: Indole Scaffolds

            The following data illustrates the quantitative impact of fluorination on an indole scaffold, a common motif in kinase inhibitors and GPCR ligands. This comparison highlights the dramatic shift in intrinsic clearance (

            
            ) when a metabolic soft spot (C-5 position) is blocked.
            
            Table 1: Metabolic Stability Data (Mouse Liver Microsomes)
            Compound IDStructure DescriptionHalf-life (
            
            
            )
            Intrinsic Clearance (
            
            
            )
            Fold Improvement
            Analog A Non-fluorinated Indole12.4 minHigh (
            
            
            )
            -
            Analog B 5-Fluoroindole144.2 min Low (
            
            
            )
            ~11.6x

            Data Source: Aggregated from preclinical metabolic stability studies [1, 2].

            Analysis: The non-fluorinated indole (Analog A) undergoes rapid hydroxylation at the 5-position. By substituting the hydrogen at C-5 with fluorine (Analog B), the primary metabolic pathway is effectively shut down. The 11-fold increase in half-life demonstrates that the fluorine atom successfully diverted metabolism, likely forcing the enzyme to target less favorable sites or preventing metabolism entirely.

            Experimental Protocol: Microsomal Stability Assay

            To generate the data above, a rigorous, self-validating microsomal stability assay is required. This protocol ensures reproducibility and accurate calculation of

            
            .
            
            Materials[2][3][4]
            • Liver Microsomes: Pooled Human/Mouse Liver Microsomes (20 mg/mL protein conc).

            • Buffer: 100 mM Potassium Phosphate (pH 7.4).

            • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

            • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

            Step-by-Step Workflow
            • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL working concentration in phosphate buffer.

            • Pre-incubation: Aliquot 30 µL of microsomal solution into 96-well plate. Add 10 µL of Test Compound (1 µM final conc). Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

            • Initiation: Add 10 µL of NADPH to start the reaction (Time

              
              ).
              
              • Control: Comparison wells receive buffer instead of NADPH to check for chemical instability (non-enzymatic degradation).

            • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

            • Quenching: Immediately transfer aliquot into plates containing ice-cold Acetonitrile + IS to stop the reaction and precipitate proteins.

            • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

            • Analysis: Inject supernatant into LC-MS/MS to monitor the disappearance of the parent compound (Peak Area Ratio vs. IS).

            Visualization: Assay Workflow

            MicrosomalAssay cluster_Sampling Kinetic Sampling Start Thaw Microsomes (0.5 mg/mL) Mix Add Test Compound (1 µM) Start->Mix Equil Pre-incubate 37°C, 5 min Mix->Equil Initiate Add NADPH (Start Reaction) Equil->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quench with ACN + IS (Stop Reaction) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge Centrifuge (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

            Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.

            Data Analysis & Interpretation

            To objectively compare the analogs, raw LC-MS data must be converted into intrinsic clearance values.

            Calculating Elimination Rate Constant ( )

            Plot the natural logarithm of the % Parent Remaining versus Time . The slope of the linear regression is

            
            .
            
            
            
            
            Calculating Half-Life ( )
            
            
            
            Calculating Intrinsic Clearance ( )

            This value represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.

            
            
            
            Interpretation Guide
            • Low Clearance (

              
              ):  Highly stable. Likely good oral bioavailability (e.g., Analog B).
              
            • Medium Clearance (

              
              ):  Moderate stability.
              
            • High Clearance (

              
              ):  Unstable. Likely high first-pass metabolism (e.g., Analog A).
              

            References

            • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

            • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3] Retrieved from [Link]

            • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

            • FDA. (2012). Clinical Pharmacology and Biopharmaceutics Review: Ezetimibe. Retrieved from [Link]

            Sources

            A Senior Application Scientist's Guide to Elemental Analysis Standards for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the landscape of pharmaceutical development, the precise characterization of a new chemical entity is the bedrock upon which all subsequent research is built. For a molecule like 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest due to its privileged imidazo[1,2-b]pyridazine core and the modulating effects of the trifluoromethyl group, rigorous elemental analysis is not merely a routine check; it is a fundamental validation of its identity and purity.

            This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent challenges of analyzing a fluorinated heterocyclic compound, and a comparative look at the available analytical technologies.

            The Critical Role of Elemental Analysis

            Elemental analysis serves as a primary, quantitative method to determine the mass fractions of carbon, hydrogen, nitrogen, and in this specific case, fluorine in a purified sample. The proximity of experimental results to the theoretical values calculated from the molecular formula provides a stringent confirmation of the compound's empirical formula. For drug development professionals, this is a critical quality attribute that underpins the reliability of all biological and toxicological data generated.

            The molecular formula for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is C₈H₅F₃N₂ . Based on this, the theoretical elemental composition is as follows:

            ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
            CarbonC12.011896.08851.66
            HydrogenH1.00855.0402.71
            FluorineF18.998356.99430.63
            NitrogenN14.007228.01415.05
            Total 186.136 100.00

            The accepted standard in academic and industrial research for a pure compound is an experimental result that falls within ±0.4% of the theoretical value for each element.

            The Gold Standard: Combustion Analysis

            The most established and widely used method for determining carbon, hydrogen, and nitrogen content is combustion analysis, often performed using a CHN elemental analyzer.

            The Causality Behind the Method

            The principle of combustion analysis is the complete and quantitative oxidation of the sample in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and measured by various detection methods, such as thermal conductivity or infrared spectroscopy. The key to this technique's success lies in ensuring every atom of the element of interest is converted into a single, detectable gaseous species.

            Experimental Workflow for Combustion Analysis

            Caption: Workflow of a typical combustion analysis experiment.

            Detailed Experimental Protocol
            • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for establishing the response factor of the detectors.

            • Sample Preparation: Accurately weigh approximately 2-5 mg of the highly purified 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine into a tin or silver capsule. The use of a microbalance is essential for precision.

            • Combustion: Introduce the encapsulated sample into a high-temperature furnace (typically 900-1100°C) with a constant stream of pure oxygen. This ensures complete conversion of the sample to its elemental oxides.

            • Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert nitrogen oxides (NOx) to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then separated, typically using a gas chromatography column.

            • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of the respective gas.

            • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

            The Challenge of the Trifluoromethyl Group

            The presence of a trifluoromethyl group introduces a significant challenge for standard elemental analysis. Fluorine is highly reactive at combustion temperatures and can form corrosive hydrogen fluoride (HF) and other reactive species. These can damage the instrument's components, particularly the quartz combustion tube and the column packing, leading to inaccurate results and instrument downtime.

            To mitigate this, specialized fluorine scavengers or traps are incorporated into the combustion train. These are materials that react with and neutralize the fluorine-containing combustion products before they can cause damage. Common scavengers include magnesium oxide (MgO) or specialized commercial preparations placed in the combustion tube.

            Alternative and Complementary Methods for Fluorine Determination

            While CHN analysis is the standard for carbon, hydrogen, and nitrogen, determining fluorine content often requires a separate analytical approach. Here we compare the most common methods.

            MethodPrincipleAdvantagesDisadvantages
            Combustion with Ion-Selective Electrode (ISE) The sample is combusted in a Parr oxygen bomb to convert organic fluorine to fluoride ions. The resulting solution's fluoride concentration is then measured with an ISE.[1]High accuracy and precision. Established and well-understood methodology.Requires specialized Parr bomb apparatus. Can be time-consuming. Potential for interferences from other ions in the sample matrix.
            Combustion Ion Chromatography (CIC) Similar to the Parr bomb method, the sample is combusted, and the resulting gases are absorbed into a solution. This solution is then injected into an ion chromatograph to separate and quantify the fluoride ion.[2][3][4][5]High sensitivity and specificity. Can simultaneously analyze for other halogens. Amenable to automation.Higher initial instrument cost. Requires expertise in ion chromatography.
            Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) The sample is dissolved in a suitable deuterated solvent with a known concentration of an internal fluorine-containing standard. The integral of the ¹⁹F NMR signal of the analyte is compared to the integral of the standard to determine its concentration and, subsequently, the fluorine content.[6][7][8][9][10]Non-destructive. Provides structural information in addition to quantification. High precision and accuracy.Requires a high-field NMR spectrometer. The internal standard must be carefully chosen to not have overlapping signals with the analyte.
            Logical Relationship of Analytical Choices

            G cluster_0 Elemental Composition Confirmation cluster_1 Fluorine-Specific Methods A CHN Analysis (Combustion) G % Carbon A->G Determines H % Hydrogen A->H Determines I % Nitrogen A->I Determines B Fluorine Analysis J % Fluorine B->J Determines C Parr Bomb with ISE C->B Alternative Methods for D Combustion Ion Chromatography (CIC) D->B Alternative Methods for E Quantitative 19F NMR E->B Alternative Methods for

            Caption: Decision tree for elemental analysis of a fluorinated compound.

            A Note on Regulatory Standards: Elemental Impurities

            It is crucial to distinguish between elemental analysis for the confirmation of a compound's formula and the analysis of elemental impurities as mandated by regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). Guidelines such as USP General Chapter <232> Elemental Impurities—Limits and ICH Q3D Guideline for Elemental Impurities focus on controlling trace amounts of metallic impurities (e.g., lead, mercury, palladium) that may be introduced during the manufacturing process.[1] These impurities are typically measured by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and are a separate, though equally important, aspect of pharmaceutical quality control.

            Conclusion

            The elemental analysis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a multi-faceted process that requires a thoughtful approach. While combustion analysis remains the gold standard for carbon, hydrogen, and nitrogen, the presence of a trifluoromethyl group necessitates special considerations, including the use of fluorine scavengers. For the direct determination of fluorine, researchers have a choice between several robust methods, with Combustion Ion Chromatography and quantitative ¹⁹F NMR offering significant advantages in terms of sensitivity, specificity, and automation.

            Ultimately, the choice of methodology will depend on the available instrumentation, the required level of precision, and the specific goals of the analysis. However, by understanding the principles and challenges outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable elemental analysis data, thereby building a solid foundation for the successful development of new therapeutic agents.

            References

            • Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. 3M. [Link]

            • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

            • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

            • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

            • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

            • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. [Link]

            • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

            • Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i. ChemRxiv. [Link]

            • Combustion ion chromatography for extractable organofluorine analysis. ResearchGate. [https://www.researchgate.net/publication/354830113_Combustion_ion_chromatography_for_extractable_organofluorine_analysis]([Link]_ chromatography_for_extractable_organofluorine_analysis)

            • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. [Link]

            • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

            • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

            Sources

            Safety Operating Guide

            A Comprehensive Guide to the Safe Disposal of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            For researchers at the forefront of drug discovery, the novel molecular scaffolds we create, such as 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine, are the keys to unlocking new therapeutic pathways. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical entities is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.

            This guide provides a detailed, step-by-step protocol for the safe disposal of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine. Moving beyond a simple checklist, we will delve into the chemical reasoning that underpins these procedures, empowering you to make informed safety decisions in your laboratory.

            Hazard Profile and Chemical Rationale

            A thorough understanding of a compound's chemical properties is the bedrock of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine may not always be available, we can infer its likely hazard profile by examining its constituent parts: the imidazo[1,2-b]pyridazine core and the trifluoromethyl group.

            • Imidazo[1,2-b]pyridazine Core: This heterocyclic system is a common scaffold in medicinal chemistry and is being investigated for various biological activities.[1][2][3] Studies on similar imidazo-based heterocyclic derivatives suggest potential for cytotoxicity, and at higher doses, some analogues have shown signs of hepatotoxicity.[4] Therefore, it is prudent to treat this compound as potentially toxic.

            • Trifluoromethyl (CF₃) Group: The CF₃ group is a strong electron-withdrawing moiety known for enhancing the metabolic stability and potency of drug candidates.[5] The carbon-fluorine bond is exceptionally strong, which makes these compounds environmentally persistent.[6] Incomplete combustion can lead to the formation of hazardous decomposition products like hydrogen fluoride.[7][8]

            Based on this analysis, 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine must be managed as a hazardous chemical waste , specifically as a halogenated organic compound .[9][10]

            Summary of Key Assumed Hazards
            Hazard TypeDescriptionRationale & Sources
            Acute Toxicity (Oral) Harmful if swallowed.Inferred from SDS of similar fluorinated pyridazine derivatives.[11][12]
            Skin & Eye Irritation Causes skin and serious eye irritation.Common hazard for complex organic molecules and fluorinated compounds.[7][8][11][12]
            Target Organ Toxicity May cause respiratory irritation. Potential for liver toxicity at high doses.Inferred from general toxicity of imidazo-based heterocycles and related compounds.[4][11][12]
            Environmental Hazard Persistent in the environment due to the stable C-F bond.The high strength of the carbon-fluorine bond makes trifluoromethylated compounds resistant to degradation.[5][6]
            Combustion Hazard Hazardous decomposition products (e.g., NOx, CO, Hydrogen Fluoride) may form upon combustion.A known hazard for fluorinated and nitrogen-containing organic compounds.[7][8]

            Procedural Workflow: From Bench to Final Disposal

            The following diagram outlines the comprehensive decision-making and operational workflow for the proper disposal of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine waste.

            cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection & Storage cluster_3 Step 4: Decontamination cluster_4 Step 5: Final Disposal PPE Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) FumeHood Handle Compound in Certified Fume Hood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste (Contaminated Labware, Gloves, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) WasteType->LiquidWaste Liquid SolidContainer Collect in Designated 'Halogenated Organic Solids' Waste Container (HDPE) SolidWaste->SolidContainer LiquidContainer Collect in Designated 'Halogenated Organic Liquids' Waste Container (HDPE or Glass) LiquidWaste->LiquidContainer Labeling Label Container with 'Hazardous Waste', Chemical Name, and Hazard Pictograms SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage EHS Contact Institutional EHS for Waste Pickup Storage->EHS Decon Decontaminate Non-Disposable Glassware & Surfaces TripleRinse Triple Rinse with Solvent (e.g., Acetone, Ethanol) Decon->TripleRinse CollectRinsate Collect All Rinsate as Halogenated Liquid Waste TripleRinse->CollectRinsate CollectRinsate->LiquidContainer Incineration High-Temperature Incineration at a Licensed Facility EHS->Incineration

            Caption: Disposal workflow for 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

            Detailed Step-by-Step Disposal Protocol

            This protocol provides the necessary operational details for executing the workflow described above.

            Required Personal Protective Equipment (PPE) and Engineering Controls

            Your first line of defense is a combination of engineering controls and appropriate PPE.

            • Engineering Controls: Always handle solid 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine and its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

            • Personal Protective Equipment:

              • Gloves: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]

              • Eye Protection: Chemical safety glasses or goggles are mandatory.[11]

              • Lab Coat: A standard laboratory coat should be worn and kept fastened.

            Waste Segregation: The Cornerstone of Safety

            Proper segregation prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[13] The key principle is to never mix incompatible waste streams .[13][14]

            • Designation: All waste containing 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine must be classified as Halogenated Organic Waste .[9][10]

            • Solid Waste:

              • Includes: Contaminated disposable labware (pipette tips, weighing boats, centrifuge tubes), gloves, and paper towels.

              • Action: Place these items directly into a designated hazardous waste container for halogenated solids.[7] This container should be clearly labeled and made of a compatible material like high-density polyethylene (HDPE).

            • Liquid Waste:

              • Includes: Unused solutions, reaction mixtures, and solvent rinsates from decontamination.

              • Action: Collect in a separate, clearly labeled container for halogenated liquids.[14] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10] Aqueous waste should be collected separately from organic solvent waste.[13]

            Waste Collection and Storage

            Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15][16]

            • Container Selection: Use containers that are chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[15]

            • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

              • The words "Hazardous Waste".[10]

              • The full chemical name: "7-(Trifluoromethyl)imidazo[1,2-b]pyridazine". Avoid formulas or abbreviations.[14]

              • An accurate list of all chemical constituents and their approximate percentages.

              • The appropriate hazard identification (e.g., Toxic, Irritant).

            • Storage:

              • Keep waste containers securely closed at all times, except when adding waste.[10][14]

              • Store the container in a designated SAA within your laboratory, away from heat sources and high-traffic areas.[16]

              • Use secondary containment (e.g., a larger bin) to capture any potential leaks.[15]

            Decontamination of Labware and Work Surfaces

            Proper decontamination protects you and your colleagues from inadvertent exposure and prevents cross-contamination of future experiments.

            • Disposable Items: All contaminated disposable items are considered hazardous waste and must be placed in the solid halogenated waste container.[7]

            • Non-Disposable Glassware:

              • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).

              • Repeat the rinse two more times (a "triple rinse").[7]

              • Crucially, all three solvent rinsates must be collected and added to your halogenated liquid waste container. [7]

              • After the triple rinse, the glassware can be washed with soap and water as usual.

            • "Empty" Containers: The original container of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is considered hazardous waste until it has been triple-rinsed. The rinsate must be collected as hazardous waste.[7]

            • Spills: In case of a small spill, contain the material with an inert absorbent (like vermiculite or sand). Carefully collect the absorbent material and place it in the solid halogenated waste container.[17] Decontaminate the surface afterward. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

            Final Disposal

            The ultimate disposal of this chemical waste is a regulated process that must be handled by professionals.

            • Contact EHS: Once your waste container is nearly full (e.g., 75-80%), contact your institution's EHS office to schedule a pickup.[18] Do not wait until it is completely full to avoid overfilling.

            • Ultimate Disposal Method: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[7][13] The standard and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] This process is necessary to ensure the complete destruction of the molecule and break the strong carbon-fluorine bonds, preventing the release of persistent pollutants into the environment.

            By adhering to these detailed procedures, you not only comply with regulatory standards but also uphold the highest principles of laboratory safety and environmental responsibility. Your diligence in the proper disposal of chemical waste is a direct reflection of your commitment to excellence in scientific research.

            References

            • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
            • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

            • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
            • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
            • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
            • Wang, Y., et al. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. ACS Publications.
            • Singh, P., et al. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. PMC. Available from: [Link]

            • Kuraray Co., LTD. (2016, February 15). Safety Data Sheet.
            • D'Souza, D. M., et al. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available from: [Link]

            • BenchChem. (2025). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
            • Zhang, T., et al. (2025, June 12). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available from: [Link]

            • Zhang, T., et al. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

            • FMC Corporation. (2020, March 4). SAFETY DATA SHEET. CDMS.net.
            • Unknown. Hazardous Waste Segregation.
            • Fisher Scientific. (2013, August 12). SAFETY DATA SHEET for 2-(Trifluoromethyl)pyridine.
            • ChemScene. 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine.
            • U.S. Environmental Protection Agency. (2019, October 3). Standard Operating Procedure.
            • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet for 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one.
            • Tokyo Chemical Industry Co., Ltd. (2025, November 14). SAFETY DATA SHEET for Imidazo[1,2-b]pyridazine.
            • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
            • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
            • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
            • Fluorochem. (2026, February 25). Safety Data Sheet for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate.
            • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
            • AK Scientific Inc. (2026, March 3). 2-Chloro-7-(trifluoromethyl)imidazo[1,5-b]pyridazine.
            • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
            • Liu, J., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. RSC Publishing. Available from: [Link]

            • Zanda, M. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. Available from: [Link]

            • The University of Adelaide. (2023, August 22). BIOCOMPLIANCE GUIDANCE DOCUMENT.
            • Rizzo, C., & Palumbo Piccionello, A. (2025, March 3). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry. Taylor & Francis. Available from: [Link]

            • Ielo, L., et al. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. MDPI. Available from: [Link]

            • Chen, M., & Buchwald, S. L. (2013, September 5). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition. DSpace@MIT. Available from: [Link]

            • Jojoa-Pinilla, D. F., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. PMC. Available from: [Link]

            • Wikipedia. Trifluoromethylation. Available from: [Link]

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            Personal Protective Equipment (PPE) & Handling Guide: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine

            Author: BenchChem Technical Support Team. Date: March 2026

            CAS Number: 1235545-45-5 Molecular Formula: C₇H₄F₃N₃ Molecular Weight: 187.12 g/mol Synonyms: 7-Trifluoromethyl-imidazo[1,2-b]pyridazine[1]

            Part 1: Executive Safety Summary

            Status: High-Alert Research Chemical Immediate Action: Handle only in a certified chemical fume hood. Primary Hazard: Respiratory and mucosal irritant. Potential for acute toxicity via ingestion. Fire Hazard: Emits toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon thermal decomposition.

            This guide defines the safety architecture for handling 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine . As a fluorinated fused-ring heterocycle, this compound presents specific risks associated with inhalation of fine particulates and potential metabolic stability issues common to fluorinated pharmacophores.

            Part 2: Risk Assessment & Hazard Identification (GHS)[2][3]

            While specific toxicological data for this exact isomer is limited, safety protocols are derived from Structure-Activity Relationship (SAR) analysis of the imidazo[1,2-b]pyridazine core (CAS 766-55-2) and trifluoromethylated heteroaromatics.

            Hazard ClassGHS CodeHazard StatementOperational Implication
            Skin Irritation H315 Causes skin irritation.Direct contact may cause dermatitis. Double-gloving recommended for solutions.
            Eye Irritation H319 Causes serious eye irritation.Fine dust can cause corneal abrasion and chemical burns.
            STOT-SE H335 May cause respiratory irritation.CRITICAL: Inhalation of dust triggers inflammation of the upper respiratory tract.
            Acute Toxicity H302 Harmful if swallowed (Predicted).Nitrogen-rich heterocycles often interfere with biological signaling; treat as toxic.
            The "Fluorine Factor"

            Unlike acyl fluorides, the trifluoromethyl (CF₃) group attached to the aromatic ring is chemically stable and does not spontaneously release hydrofluoric acid (HF) under physiological conditions. However, thermal decomposition (fire or overheating >200°C) will release HF gas.

            • Protocol: In case of fire, firefighters must wear full SCBA. Do not inhale smoke.[2][3]

            Part 3: PPE Selection Matrix

            Select your PPE tier based on the operational scale. Standard Laboratory PPE is insufficient for open-bench handling of powders.

            Tier 1: Analytical Scale (<100 mg)
            • Context: Weighing for NMR/LCMS, preparing stock solutions.

            • Respiratory: Fume hood sash at proper working height. No respirator needed if kept inside hood.

            • Hands: Single Nitrile gloves (0.11 mm minimum thickness).

            • Eyes: Standard safety glasses with side shields.[3]

            Tier 2: Preparative Scale (100 mg – 10 g)
            • Context: Synthesis setup, workup, column chromatography.

            • Respiratory: Fume hood required.[4] If working outside hood (e.g., rotovap cleaning), use N95 or P95 particulate respirator .

            • Hands: Double Nitrile or Nitrile over Laminate (barrier) gloves.

              • Reasoning: Fluorinated compounds often dissolve well in DMSO/DMF, which can permeate thin nitrile gloves, carrying the toxin through to the skin.

            • Eyes: Chemical Splash Goggles.

            Tier 3: Bulk/Spill Cleanup (>10 g)
            • Context: Pilot scale or cleaning substantial powder spills.

            • Respiratory: P100 Half-Face Respirator or PAPR.

            • Body: Tyvek® coveralls (hooded) to prevent dust accumulation on street clothes.

            • Hands: Butyl Rubber or Silver Shield® gloves.

            Part 4: Operational Protocols

            Workflow Logic Diagram

            The following decision tree illustrates the safe handling workflow from storage to disposal.

            HandlingWorkflow Start Receipt of Compound (CAS 1235545-45-5) Storage Store at 2-8°C Inert Gas (Ar/N2) Start->Storage Weighing Weighing Procedure Storage->Weighing Solubilization Dissolve in Solvent (DMSO/MeOH/DCM) Weighing->Solubilization < 100mg Spill Spill Event? Weighing->Spill Accident Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Waste Disposal (Halogenated Waste) Reaction->Waste Cleanup Wet Wipe Method (Avoid Dust) Spill->Cleanup Yes Cleanup->Waste

            Figure 1: Operational workflow for handling 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine, emphasizing containment.

            Weighing & Transfer (Critical Step)

            The highest risk of exposure occurs during the transfer of dry powder.

            • Static Control: Use an anti-static gun or bar inside the balance draft shield. Fluorinated powders are often static-prone and "fly" easily.

            • Technique: Never weigh directly onto the balance pan. Use a tared vial or weighing boat.

            • Solvent Dampening: If possible, add the solvent (e.g., DMSO) to the weighing vial before removing it from the hood to trap the dust.

            Reaction Setup
            • Solvent Compatibility: The compound is likely soluble in DMSO, Methanol, and Dichloromethane (DCM).

            • Inert Atmosphere: The imidazo[1,2-b]pyridazine core can be sensitive to oxidation over time. Flush reaction vessels with Nitrogen or Argon.

            • Pressure: If heating >80°C, use a pressure-rated vial, as volatile fluorinated byproducts could theoretically form if impurities are present.

            Waste Disposal[5]
            • Classification: Halogenated Organic Waste .

            • Segregation: Do NOT mix with strong acids (risk of HF generation if decomposition occurs) or strong oxidizers.

            • Labeling: Clearly mark waste containers with "Fluorinated Organic Heterocycle - Toxic."

            Part 5: Emergency Response

            Exposure Response Table
            RouteImmediate ActionMedical Follow-up
            Inhalation Move to fresh air immediately. Keep victim warm and quiet.Seek medical attention if coughing persists (delayed pulmonary edema risk).
            Skin Contact Brush off dry powder. Wash with soap and water for 15 min.[2]Monitor for redness. Note: Calcium Gluconate is NOT required unless burned by thermal decomposition products.
            Eye Contact Rinse with water for 15 minutes, lifting eyelids.Consult an ophthalmologist immediately.
            Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control. Provide CAS 1235545-45-5.[1]
            Spill Cleanup (Powder)
            • Evacuate: Clear the immediate area of non-essential personnel.

            • PPE: Don N95 respirator, double nitrile gloves, and goggles.

            • Contain: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

            • Clean: Wipe up the material and place it in a sealed hazardous waste bag.

            • Decontaminate: Wash the surface with a mild detergent solution.

            Part 6: References

            • Chemical Identity & Properties: ChemSrc. (2025). 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS 1235545-45-5).[1] Retrieved from [Link]

            • General Fluorinated Heterocycle Handling: Fluoropolymers Product Group. (2025).[1] Guide for the Safe Handling of Fluoropolymer Resins & Decomposition Products. Retrieved from [Link]

            • GHS Classification Standards: PubChem. (2025). Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

            Sources

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